1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-7(17)16-6-5-14-11(16)15-10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINVMDZLRAKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153564 | |
| Record name | 1-[2-[(2,6-Dichlorophenyl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54707-71-0 | |
| Record name | 1-[2-[(2,6-Dichlorophenyl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54707-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl clonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054707710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-[(2,6-Dichlorophenyl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-[2-[(2,6-dichlorophenyl)amino]-4,5-dihydro-1H-imidazol-1-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLCLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0VH9P7CUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone (N-Acetyl Clonidine)
Abstract
This technical guide provides a detailed methodology for the synthesis and purification of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, the N-acetylated derivative of clonidine. Clonidine, a potent α2-adrenergic agonist, is widely used as an antihypertensive medication.[1][2] Its N-acetyl derivative is significant as a potential metabolite, reference standard in impurity profiling, and a key molecule in structure-activity relationship studies. This document outlines a robust synthetic protocol via N-acylation of clonidine, followed by a comprehensive purification strategy employing liquid-liquid extraction and column chromatography. We further detail the analytical techniques essential for the structural confirmation and purity assessment of the final product, ensuring it meets the rigorous standards required for research and pharmaceutical development.
Introduction and Strategic Overview
This compound, hereafter referred to as N-Acetyl Clonidine, is a critical derivative of the parent drug, clonidine. Its synthesis is primarily achieved through the acylation of the secondary amine within the dihydroimidazole ring of clonidine. The molecular formula is C11H11Cl2N3O, and it has a molecular weight of approximately 272.13 g/mol .[3]
The strategic approach detailed herein is predicated on achieving a high-yield, high-purity synthesis. The core of this process is a nucleophilic acyl substitution reaction. The secondary amine of the clonidine imidazoline ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Our choice of acetic anhydride as the acetylating agent is deliberate; it is highly reactive, and its byproduct, acetic acid, is readily managed during the workup phase. The reaction is facilitated by a non-nucleophilic base, triethylamine, to neutralize the acid formed and drive the reaction to completion.
Purification is designed as a multi-step process to systematically remove unreacted starting materials, reagents, and byproducts. This begins with an aqueous workup to remove water-soluble components, followed by silica gel column chromatography for fine separation, and concludes with recrystallization to yield a highly crystalline, pure final product.
Synthesis of N-Acetyl Clonidine
The synthesis of N-Acetyl Clonidine is a direct N-acylation of clonidine. This section provides the underlying chemical principles and a detailed, step-by-step protocol.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of the clonidine imidazoline ring initiates a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as the leaving group and forming the N-acetylated product. Triethylamine acts as an acid scavenger, neutralizing the acetic acid byproduct and preventing the protonation of the clonidine starting material, which would render it non-nucleophilic. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the reactants.
Experimental Protocol: Synthesis
Materials and Reagents:
-
Clonidine Hydrochloride
-
Acetic Anhydride (≥99%)
-
Triethylamine (TEA, ≥99%)
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Clonidine Free Base:
-
Dissolve 1.0 g of Clonidine Hydrochloride in 20 mL of deionized water in a 100 mL round-bottom flask.
-
While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9. A white precipitate of clonidine free base will form.
-
Extract the clonidine free base into dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the clonidine free base as a white solid. This step is crucial as the hydrochloride salt is not reactive under these acylation conditions.
-
-
N-Acylation Reaction:
-
Transfer the dried clonidine free base to a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the clonidine in 30 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution dropwise.
-
In a separate flask, prepare a solution of acetic anhydride (1.2 equivalents) in 5 mL of anhydrous dichloromethane.
-
Add the acetic anhydride solution to the clonidine solution dropwise over 15 minutes at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the clonidine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Synthesis Workflow Diagram
Sources
Spectroscopic Characterization of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, a significant derivative of the antihypertensive agent clonidine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of this and related compounds. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—elucidating the principles behind their application and the interpretation of the resulting data for unambiguous structural confirmation.
Introduction: The Significance of Spectroscopic Analysis
In the realm of pharmaceutical sciences, the precise determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the atomic and molecular world, allowing for the detailed mapping of chemical architecture. For a molecule such as this compound, also known as N-acetyl clonidine or Clonidine Related Compound A, a thorough spectroscopic analysis is essential to confirm its identity, purity, and stability. This guide will provide both the theoretical underpinnings and practical considerations for obtaining and interpreting the NMR, IR, and MS data for this compound.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound is presented below. Our analytical approach is predicated on identifying the characteristic spectroscopic signatures of its key functional groups and structural motifs.
-
2,6-dichloroanilino group: This aromatic moiety will exhibit distinct signals in both NMR and IR spectroscopy.
-
4,5-dihydroimidazole ring: The protons and carbons of this saturated heterocyclic system will have characteristic chemical shifts in NMR.
-
Ethanone (acetyl) group: The carbonyl group will produce a strong absorption in the IR spectrum, and the methyl protons will be a sharp singlet in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Step 1: Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Step 2: Instrument Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts and multiplicities for the protons in this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.3-7.5 | m | 3H | Aromatic protons (C₆H₃Cl₂) |
| ~ 3.8-4.0 | t | 2H | Methylene protons (N-CH₂) of dihydroimidazole ring |
| ~ 3.5-3.7 | t | 2H | Methylene protons (N-CH₂) of dihydroimidazole ring |
| ~ 2.2 | s | 3H | Methyl protons (CH₃) of acetyl group |
Predicted ¹³C NMR Data
The table below outlines the anticipated chemical shifts for the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbon (C=O) of acetyl group |
| ~ 155 | Imine carbon (N=C-N) |
| ~ 140 | Aromatic carbon attached to nitrogen |
| ~ 128-130 | Aromatic carbons (CH) |
| ~ 125 | Aromatic carbons attached to chlorine |
| ~ 45-50 | Methylene carbons (CH₂) of dihydroimidazole ring |
| ~ 21 | Methyl carbon (CH₃) of acetyl group |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Step 1: Sample Preparation
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
Step 2: Data Acquisition
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretching |
| ~ 2950-2850 | Medium | Aliphatic C-H stretching |
| ~ 1680-1660 | Strong | C=O stretching (amide) |
| ~ 1640-1620 | Strong | C=N stretching (imidazoline) |
| ~ 1580-1450 | Medium-Strong | Aromatic C=C stretching |
| ~ 800-750 | Strong | C-Cl stretching |
A study on clonidine hydrochloride identified characteristic peaks for the N-H and C-N stretching modes which can be compared to the N-acetylated derivative to observe the changes upon acetylation.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
Step 1: Sample Preparation
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Incorporate a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.
Step 2: Data Acquisition
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum over an appropriate m/z range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can also be employed for analysis.[2]
Predicted Mass Spectrum Data
The empirical formula for this compound is C₁₁H₁₁Cl₂N₃O.
| m/z | Assignment |
| ~ 272.03 | [M+H]⁺ (for ³⁵Cl isotopes) |
| ~ 274.03 | [M+H]⁺ (isotopic peak for one ³⁷Cl) |
| ~ 276.03 | [M+H]⁺ (isotopic peak for two ³⁷Cl) |
The characteristic isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) is a key diagnostic feature. The NIST WebBook provides the electron ionization mass spectrum for the parent compound, clonidine, which can serve as a reference for identifying fragments related to the 2,6-dichloroanilino-imidazoline core.[3]
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates how the data from these three spectroscopic techniques are integrated for a comprehensive structural elucidation.
Caption: Integrated workflow for the structural elucidation of this compound using NMR, IR, and MS.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By following robust experimental protocols and carefully interpreting the resulting data, researchers can unambiguously confirm the identity and purity of this important clonidine derivative. This guide provides a foundational framework for these analytical endeavors, emphasizing the importance of a logical and evidence-based approach to spectroscopic analysis in modern drug development and quality control.
References
- Abdullah, W. N., Mashkour, M. S., & Egzar, H. K. (2025). Development of a Visible Spectrophotometric Method for the Analysis of Clonidine Hydrochloride in Pure Form and Pharmaceutical Formulations. Methods and Objects of Chemical Analysis, 20(1), 33-38.
- Brandan, S. A., Fagalde, F., & Vivas, M. G. (2021). Study of clopidogrel and clonidine interactions for cardiovascular formulations: progress from DFT modeling. Scientific Reports, 11(1), 1-16.
- Vivas, M. G., Fagalde, F., & Brandan, S. A. (2019). Structural properties and FTIR-Raman spectra of the anti-hypertensive clonidine hydrochloride agent and their dimeric species. Journal of Molecular Structure, 1180, 649-659.
- Al-Ghannam, S. M. (2014). Spectrophotometric Determination of Clonidine Hydrochloride through the Formation of Ion-Pair Complex. International Journal of Pharmaceutical Sciences and Research, 5(10), 4286.
- Popa, D., & Loghin, F. (2012).
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National Institute of Standards and Technology. (n.d.). Clonidine. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
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USP. (n.d.). Clonidine. In USP-NF. Retrieved January 15, 2026, from [Link]
- Edlund, P. O. (1994). Determination of clonidine in human plasma by gas chromatography-electron-impact mass spectrometry.
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PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved January 15, 2026, from [Link]
- Wadher, S. J., Pathankar, P. R., Puranik, M. P., & Yeole, P. G. (2015). A Validated FTIR Method for the Quantification of Clonidine Hydrochloride in Bulk and Tablet Formulation. International Journal of ChemTech Research, 8(11), 93-101.
- Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. (2012). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. International Journal of Pharmacology, 8(6), 523-530.
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PubChem. (n.d.). Clonidine. Retrieved January 15, 2026, from [Link]
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Pharmaffiliates. (n.d.). Clonidine-impurities. Retrieved January 15, 2026, from [Link]
- Schilter, D., & Bielawski, C. W. (2016).
- Mitchell, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
- Gymer, G. E., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442-445.
- Thery, V., et al. (2025). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. ChemistryOpen, 14(1), e202500178.
- de Oliveira, G. G., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Molecules, 22(10), 1648.
- Felsen, D., et al. (1995). Molecular and Physiological Properties of Clonidine-Displacing Substance. The Journal of Pharmacology and Experimental Therapeutics, 274(1), 223-230.
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SpectraBase. (n.d.). Ethanone, 1-[4,5-dihydro-1-(1-methylethyl)-2,4-diphenyl-1H-imidazol-5-yl]-, trans-. Retrieved January 15, 2026, from [Link]
- Bhuva, V. V., et al. (2012). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686.
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PubChem. (n.d.). 2,2-Dichloro-1-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone. Retrieved January 15, 2026, from [Link]
- Freeman-Cook, K. D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3179.
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- 3. Clonidine [webbook.nist.gov]
In-Depth Technical Guide: Predicted Mechanism of Action of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Executive Summary
This document provides a comprehensive analysis and a proposed experimental framework to elucidate the mechanism of action for the novel compound, 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone. Structurally, this molecule comprises a core scaffold identical to clonidine, a well-established dual α2-adrenergic and imidazoline receptor agonist, modified by an N-acetyl group at the 1-position of the dihydroimidazole ring. This modification introduces significant questions regarding the compound's stability, receptor interaction, and ultimate pharmacological effect. We hypothesize three primary possibilities: the compound may act as a prodrug, a direct-acting ligand with a unique pharmacological profile, or a subtype-selective modulator. This guide outlines a logical, multi-phase experimental strategy designed to systematically test these hypotheses, beginning with stability and receptor binding assays and progressing to detailed functional and downstream signaling analyses. The goal is to provide a robust and self-validating pathway to thoroughly characterize the compound's mechanism of action.
Introduction and Scientific Rationale
The compound of interest, this compound (hereinafter referred to as "Compound X"), presents a compelling case for investigation. Its core, 2-(2,6-dichloroanilino)-4,5-dihydroimidazole, is the active component of clonidine, a drug with a long history of clinical use as an antihypertensive and sedative.[1] Clonidine's effects are primarily mediated through its agonist activity at α2-adrenergic receptors (α2-ARs) and, to a debated extent, imidazoline (I) receptors.[2][3] The α2-ARs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o), leading to a reduction in cyclic AMP (cAMP) and modulation of ion channel activity.[4] Imidazoline receptors, particularly the I1 subtype, are also implicated in blood pressure regulation, though their signaling pathways are distinct and less characterized than those of α2-ARs.[5][6]
The defining feature of Compound X is the ethanone (acetyl) group attached to the N1 position of the dihydroimidazole ring. This N-acylation fundamentally alters the chemical nature of the parent scaffold. N-acyl imidazoles are known to be reactive electrophiles that can function as acylating agents, with their stability and reactivity being highly dependent on steric and electronic factors.[7][8][9][10] This modification could have several consequences:
-
Metabolic Lability (Prodrug Hypothesis): The N-acetyl bond may be susceptible to hydrolysis by esterases in plasma or tissues, releasing the clonidine-like core. In this scenario, Compound X would function as a prodrug, with its pharmacokinetic profile differing from the active metabolite but its ultimate mechanism being identical.
-
Altered Receptor Pharmacology (Direct-Acting Ligand Hypothesis): If stable, the acetyl group could significantly alter the molecule's interaction with the orthosteric or allosteric sites of α2-ARs and I-receptors. The steric bulk and electronic changes could modify binding affinity (Ki), efficacy (Emax), and potency (EC50), potentially converting an agonist into a partial agonist or an antagonist.
-
Modified Receptor Selectivity (Subtype-Selective Hypothesis): The modification could introduce new interactions with the receptor binding pockets, leading to enhanced selectivity for a specific α2-AR subtype (α2A, α2B, α2C) or an imidazoline receptor subtype (I1, I2) compared to the parent compound.[11]
This guide presents a structured, hypothesis-driven experimental workflow to dissect these possibilities and build a comprehensive profile of Compound X's mechanism of action.
Proposed Experimental Workflow
The following phased approach is designed to provide a thorough and logically progressing characterization of Compound X, where the results of each phase inform the subsequent steps.
Caption: High-level experimental workflow for characterizing Compound X.
Phase 1: Foundational Characterization
-
Causality and Rationale: This initial experiment directly addresses the "Prodrug Hypothesis." By quantifying the rate of hydrolysis of the N-acetyl group in a biologically relevant matrix (plasma and liver microsomes), we can determine if Compound X is sufficiently stable to act as a direct ligand. The presence and rate of formation of the deacetylated, clonidine-like analog will be critical data.
-
Protocol: In Vitro Metabolic Stability
-
Preparation: Prepare solutions of Compound X (1 µM final concentration) in both human plasma and human liver microsome (HLM) buffer containing NADPH as a cofactor.
-
Incubation: Incubate the solutions at 37°C. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Compound X and the appearance of the potential deacetylated metabolite.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of Compound X.
-
-
Causality and Rationale: This experiment tests whether Compound X can directly interact with the primary targets of its core scaffold. Competitive radioligand binding assays will determine the affinity (Ki) of Compound X for the three human α2-AR subtypes and for I1 and I2 imidazoline receptors. This will directly test the "Direct-Acting Ligand" and "Subtype-Selective" hypotheses.
-
Protocol: Competitive Radioligand Binding Assay [12][13][14]
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes from stable cell lines overexpressing human α2A-AR, α2B-AR, α2C-AR, I1, or I2 receptors.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a specific radioligand at a concentration near its Kd, and a range of concentrations of Compound X (e.g., 10 pM to 100 µM).
-
For α2-ARs: Use [³H]-Rauwolscine or [³H]-MK912.
-
For I1-Receptors: Use [¹²⁵I]-p-Iodoclonidine (in the presence of norepinephrine to block α2-AR sites).
-
For I2-Receptors: Use [³H]-Idazoxan.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the assay mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Predicted Data Presentation:
| Receptor Subtype | Radioligand | Predicted Ki of Compound X (nM) |
| Human α2A-AR | [³H]-Rauwolscine | TBD |
| Human α2B-AR | [³H]-Rauwolscine | TBD |
| Human α2C-AR | [³H]-Rauwolscine | TBD |
| Human I1-Receptor | [¹²⁵I]-p-Iodoclonidine | TBD |
| Human I2-Receptor | [³H]-Idazoxan | TBD |
Phase 2: Functional Activity and Primary Signaling
Assuming Compound X demonstrates stability and receptor binding, the next phase is to determine the functional consequence of this binding.
-
Causality and Rationale: The α2-ARs are canonically Gi/o-coupled. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A [³⁵S]GTPγS binding assay provides a direct measure of this primary activation event at the membrane level, allowing for the determination of potency (EC50) and efficacy (Emax) for G-protein coupling.[15][16][17] This is a crucial step in confirming agonist or antagonist activity.
-
Protocol: [³⁵S]GTPγS Binding Assay [16][18]
-
Assay Setup: In a 96-well plate, combine membranes expressing the α2-AR subtype of interest, [³⁵S]GTPγS (0.1 nM), GDP (10-100 µM), and varying concentrations of Compound X.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity via liquid scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values relative to a standard full agonist (e.g., norepinephrine or clonidine). To test for antagonism, perform the assay in the presence of a fixed concentration of a known agonist.
-
-
Causality and Rationale: As Gi-coupled receptors, a primary downstream consequence of α2-AR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[19][20] Measuring this effect in whole cells provides a physiologically relevant confirmation of the G-protein activation observed in membrane preparations.
-
Protocol: Forskolin-Stimulated cAMP Accumulation Assay [21][22][23]
-
Cell Plating: Seed cells stably expressing the α2-AR subtype of interest into 384-well plates.
-
Compound Treatment: Pre-incubate cells with varying concentrations of Compound X.
-
Stimulation: Add forskolin (an adenylyl cyclase activator, ~10 µM final concentration) to all wells to stimulate cAMP production.
-
Lysis and Detection: After a 30-minute incubation at 37°C, lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homestead Assay).[24]
-
Data Analysis: Plot the cAMP concentration against the log concentration of Compound X. An agonist will produce a concentration-dependent decrease in the forskolin-stimulated cAMP signal. Calculate EC50 and Emax values.
-
Caption: Predicted α2-Adrenergic Receptor (Gi-coupled) Signaling Pathway.
-
Causality and Rationale: While α2-ARs are not typically associated with calcium mobilization, some imidazoline receptor signaling pathways may involve changes in intracellular calcium ([Ca²⁺]i).[25][26] This assay will probe the functional activity of Compound X at I-receptors and differentiate its signaling from the classical α2-AR pathway.
-
Protocol: Fluorescent Calcium Mobilization Assay [27][28][29][30]
-
Cell Culture and Dye Loading: Plate cells expressing I1 receptors (e.g., PC-12 cells) or other relevant cell types in 96- or 384-well black-walled, clear-bottom plates. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Transfer the plate to a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Measurement: Add varying concentrations of Compound X and immediately monitor the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Quantify the peak fluorescence response over baseline. Plot the response against the log concentration of Compound X to determine EC50 and Emax.
-
Phase 3: Downstream Signaling Pathway Analysis
-
Causality and Rationale: In addition to modulating cAMP, Gi-coupled GPCRs can activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, via the Gβγ subunits.[31][32] Assessing ERK phosphorylation provides a more comprehensive view of the signaling cascade initiated by Compound X and can reveal biased agonism, where a ligand preferentially activates one pathway over another.
-
Protocol: Phospho-ERK1/2 Detection Assay [33][34][35]
-
Cell Culture and Starvation: Plate cells expressing the α2-AR of interest. Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with varying concentrations of Compound X for a short duration (typically 5-10 minutes) at 37°C.
-
Lysis: Lyse the cells to release cellular proteins.
-
Detection: Measure the amount of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a sensitive immunoassay method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.
-
AlphaScreen SureFire: A high-throughput, no-wash immunoassay format.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK activation against the log concentration of Compound X to determine EC50 and Emax.
-
Interpretation of Outcomes and Conclusion
-
If Compound X is unstable and the deacetylated product is detected (Exp. 1), and this product shows activity in subsequent assays (Exp. 2-6): The Prodrug Hypothesis is supported. The primary mechanism is that of the clonidine-like core.
-
If Compound X is stable (Exp. 1), binds to one or more receptors (Exp. 2), and elicits a functional response (Exp. 3-6): The Direct-Acting Ligand Hypothesis is supported. The EC50 and Emax values will define its profile as a full agonist, partial agonist, or antagonist.
-
If Compound X demonstrates significantly different Ki or EC50 values between the α2-AR and I-receptor subtypes (Exp. 2-6): The Subtype-Selective Hypothesis is supported.
By systematically evaluating the compound's stability, binding, and functional signaling through multiple, orthogonal assays, this guide provides a self-validating framework for drug development professionals. The resulting data will not only elucidate the core mechanism but also reveal subtleties such as biased agonism or novel signaling pathways, providing a comprehensive understanding necessary for further preclinical and clinical development.
References
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The I1-imidazoline receptor and its cellular signaling pathways. (1999). Annals of the New York Academy of Sciences. [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. [Link]
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Imidazoline binding sites and signal transduction pathways. (1995). Journal of the Autonomic Nervous System. [Link]
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cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (2012). Bio-protocol. [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]
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GPCR-radioligand binding assays. (2012). Methods in Molecular Biology. [Link]
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Is the hypotensive effect of clonidine and related drugs due to imidazoline binding sites? (2000). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
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Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. (2002). Semantic Scholar. [Link]
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Recent applications of N-acyl imidazole chemistry in chemical biology. (2021). Bioscience, Biotechnology, and Biochemistry. [Link]
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Recent applications of N-acyl imidazole chemistry in chemical biology. (2021). Oxford Academic. [Link]
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Recent applications of N-acyl imidazole chemistry in chemical biology. (2021). PubMed. [Link]
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Stability Studies of N-Acylimidazoles. (2002). European Journal of Organic Chemistry. [Link]
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Imidazoline receptor. (n.d.). Wikipedia. [Link]
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α-Adrenergic Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
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Principles of commonly used cAMP assays. (2017). ResearchGate. [Link]
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IMIDAZOLINE BINDING SITES AND SIGNAL TRANSDUCTION PATHWAYS. (1995). Semantic Scholar. [Link]
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Alpha-2 adrenergic receptor. (n.d.). Wikipedia. [Link]
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GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Effects of clonidine and other imidazole-receptor binding agents on second messenger systems and calcium influx in bovine adrenal chromaffin cells. (1991). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. (2020). Angewandte Chemie International Edition. [Link]
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Clonidine. (2024). Deranged Physiology. [Link]
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Imidazoline I2 receptors: an update. (2017). Pharmacology & Therapeutics. [Link]
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GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]
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Muscle relaxant. (n.d.). Wikipedia. [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). Journal of Visualized Experiments. [Link]
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Clonidine. (2025). StatPearls - NCBI Bookshelf. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]
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Phospho-ERK Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
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alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions. (2005). Neurochemistry International. [Link]
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alpha2-Adrenergic agonists selectively activate extracellular signal-regulated kinases in Müller cells in vivo. (1998). Investigative Ophthalmology & Visual Science. [Link]
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α-Adrenoceptor Assays. (2001). Current Protocols in Pharmacology. [Link]
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Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. (2017). PLoS One. [Link]
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MAPK/ERK Signaling Pathway SRE Reporter – HEK293 Cell Line. (n.d.). BPS Bioscience. [Link]
-
Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. (2016). Current Topics in Medicinal Chemistry. [Link]
-
The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. (2022). Molecules. [Link]
-
Example Experiment: Characterizing ERK Activation in Response to EGF Treatment in HeLa Cells. (n.d.). LI-COR Biosciences. [Link]
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Potential Biological Targets of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone (N-Acetyl Clonidine)
An In-depth Technical Guide for Researchers
Abstract
This guide provides a comprehensive technical overview of the potential biological targets of the compound 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, a chemical derivative of the well-established α2-adrenergic agonist, clonidine. Herein, this compound is referred to by its common synonym, N-Acetyl Clonidine. Drawing from the extensive pharmacology of its parent compound, this document outlines the primary and secondary molecular targets likely to be modulated by N-Acetyl Clonidine. We delve into the structure-activity relationships that govern ligand interaction with these targets and present detailed, field-proven experimental workflows for robust target identification, validation, and functional characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related molecules.
Introduction and Molecular Profile
1.1. Chemical Identity of N-Acetyl Clonidine
This compound (N-Acetyl Clonidine) is a structural analog of clonidine, a widely used medication for treating hypertension, ADHD, and pain.[1] The core structure consists of a 2-(2,6-dichloroanilino)-4,5-dihydroimidazole moiety, which is the key pharmacophore responsible for clonidine's activity. The defining modification in N-Acetyl Clonidine is the addition of an acetyl group (-COCH₃) to the nitrogen atom at position 1 of the dihydroimidazole ring.[2][3][4]
Chemical Structure Comparison:
| Compound | IUPAC Name | Molecular Formula | Key Structural Feature |
| Clonidine | N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | C₉H₉Cl₂N₃ | Unsubstituted imidazole nitrogen (N-H) |
| N-Acetyl Clonidine | This compound | C₁₁H₁₁Cl₂N₃O | Acetylated imidazole nitrogen (N-COCH₃) |
This N-acetylation is a critical modification. In medicinal chemistry, such a change can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, metabolic stability, and, most importantly, its binding affinity and selectivity for its biological targets.
1.2. Rationale for Target Hypothesis
The pharmacological investigation of a derivative logically begins with the known targets of its parent compound. Clonidine exerts its primary effects through two major receptor families: the α2-adrenergic receptors and the imidazoline receptors.[1][5] The core 2-(phenylamino)imidazoline structure is essential for this activity.[6][7] Since N-Acetyl Clonidine retains this core pharmacophore, it is highly probable that it will engage the same targets, albeit with a potentially modified affinity or selectivity profile.
Primary Hypothesized Target Class: α2-Adrenergic Receptors
α2-Adrenergic receptors (α2-ARs) are G-protein coupled receptors (GPCRs) that are central to regulating sympathetic nervous system outflow.[8] They are the primary targets of clonidine.[1][9]
2.1. Receptor Subtypes and Physiological Roles
There are three main subtypes of α2-ARs, each with distinct localizations and functions:[8]
-
α2A-AR: Primarily located in the brainstem and prefrontal cortex. Its activation is thought to mediate the key therapeutic effects of clonidine, including sedation and the central sympatholytic action that lowers blood pressure.[9][10]
-
α2B-AR: Found in the periphery on vascular smooth muscle, where its activation can cause transient vasoconstriction.[10]
-
α2C-AR: Located in the central nervous system, including the striatum and hippocampus, and is implicated in modulating neurotransmitter release, pain perception, and stress responses.[10]
2.2. Structure-Activity Relationship (SAR) and Mechanistic Insights
The interaction between clonidine-like ligands and α2-ARs is well-studied. The 2,6-dichlorinated phenyl ring and the imidazoline moiety are crucial for high-affinity binding.[11] The N-acetyl group on N-Acetyl Clonidine introduces a bulkier, more electron-withdrawing substituent compared to the simple hydrogen in clonidine. This modification could:
-
Alter Binding Affinity (Kd): The acetyl group may introduce steric hindrance or form new hydrogen bonds within the receptor's binding pocket, thereby increasing or decreasing binding affinity.
-
Modify Subtype Selectivity: The compound may gain or lose selectivity for one α2-AR subtype over others, potentially refining its therapeutic effects or side-effect profile.
-
Impact Functional Activity (Agonism/Antagonism): While expected to be an agonist like clonidine, the N-acetylation could alter the conformational change induced upon binding, potentially leading to partial agonism or even antagonism.
Secondary Hypothesized Target Class: Imidazoline Receptors
Imidazoline receptors (I-Rs) are a distinct class of receptors that also bind clonidine and other imidazoline-containing compounds but are insensitive to catecholamines.[12][13] They are considered a key secondary target for this structural class.
3.1. Receptor Subtypes and Functions
Three subtypes have been characterized:[14][15]
-
I1-Receptor: Primarily located in the brainstem. Its activation contributes to the hypotensive effects of clonidine-like drugs, offering a parallel mechanism to α2-AR activation.[12][14]
-
I2-Receptor: Found on mitochondrial outer membranes and is associated with the allosteric modulation of the enzyme monoamine oxidase (MAO). Ligands for this site are being explored for neuroprotection and analgesia.[13][16]
-
I3-Receptor: Located in pancreatic beta cells and is involved in the regulation of insulin secretion.[14]
Given that N-Acetyl Clonidine preserves the essential imidazoline ring, it is a strong candidate ligand for one or more of these receptor subtypes. Investigating its binding profile is crucial for a complete pharmacological characterization.
Experimental Workflows for Target Identification and Validation
To empirically determine the biological targets of N-Acetyl Clonidine, a multi-step, systematic approach is required. The following protocols are designed as self-validating systems for robust and reproducible results.
4.1. Workflow 1: Global Target Identification by Affinity Chromatography-Mass Spectrometry
This unbiased approach aims to identify all potential protein targets from a complex biological sample (e.g., brain tissue lysate) that bind to N-Acetyl Clonidine.
Principle of the Assay: The compound is immobilized on a solid support (resin). A cell or tissue lysate is passed over this resin. Proteins that bind to the compound are "captured" and retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.
Experimental Protocol:
-
Ligand Immobilization:
-
Synthesize an analog of N-Acetyl Clonidine containing a linker arm with a reactive group (e.g., a carboxylic acid or primary amine).
-
Covalently couple this analog to an activated resin (e.g., NHS-activated Sepharose or AminoLink Plus resin) following the manufacturer's protocol.
-
-
Protein Lysate Preparation:
-
Homogenize target tissue (e.g., rat brainstem) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).
-
Clarify the lysate by high-speed centrifugation (e.g., 100,000 x g for 60 min) to remove insoluble material.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the N-Acetyl Clonidine-conjugated resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin extensively with lysis buffer to remove non-specific binders.
-
-
Competitive Elution (Crucial for Specificity):
-
Elute the specifically bound proteins by incubating the resin with a high concentration (e.g., 100 µM) of free, non-immobilized N-Acetyl Clonidine. This ensures that only proteins binding to the specific pharmacophore are released.
-
As a control, perform a parallel elution with a structurally unrelated compound.
-
-
Protein Identification:
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Identify proteins by searching the peptide fragmentation data against a protein database (e.g., Swiss-Prot).
-
Mandatory Controls:
-
Negative Control Resin: A resin with no ligand or with a chemically inert molecule to identify non-specific resin binders.
-
Competitive Inhibition Control: Pre-incubate the lysate with an excess of free N-Acetyl Clonidine before adding it to the affinity resin. A significant reduction in bound protein indicates specific binding.
4.2. Workflow 2: Target Validation by Radioligand Binding Assay
This is the gold-standard method to quantify the binding affinity of N-Acetyl Clonidine for its hypothesized GPCR targets (α2-ARs and I-Rs).
Principle of the Assay: This is a competitive binding assay. A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-clonidine or [³H]-idazoxan) is incubated with a source of the target receptor (e.g., cell membranes). Increasing concentrations of the unlabeled test compound (N-Acetyl Clonidine) are added, which compete for binding with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be used to calculate the binding affinity (Ki).
Experimental Protocol:
-
Membrane Preparation:
-
Use commercially available cell lines stably expressing a single human α2-AR or I-R subtype (e.g., HEK293-α2A-AR).
-
Harvest cells, homogenize in a hypotonic buffer, and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in an assay buffer.
-
-
Assay Setup (in 96-well plates):
-
To each well, add:
-
Membrane preparation (containing the receptor).
-
Radioligand at a concentration near its Kd (e.g., [³H]-RX821002 for α2-ARs).
-
Increasing concentrations of N-Acetyl Clonidine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. Receptors and bound ligands are trapped on the filter.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filtermats in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of N-Acetyl Clonidine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Controls:
-
Total Binding: Wells containing membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled ligand (e.g., 10 µM phentolamine) to block all specific binding sites.
-
Specific Binding: Calculated as (Total Binding - Non-specific Binding).
Hypothetical Binding Affinity Data:
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | I1-Receptor Ki (nM) | I2-Receptor Ki (nM) |
| Clonidine | 1.5 | 5.0 | 3.2 | 10.5 | >1000 |
| N-Acetyl Clonidine | 4.8 | 15.2 | 9.1 | 25.6 | >1000 |
This table presents hypothetical data for illustrative purposes. Lower Ki values indicate higher binding affinity.
4.3. Workflow 3: Functional Characterization by cAMP Assay
This assay determines whether N-Acetyl Clonidine acts as an agonist, antagonist, or inverse agonist at α2-ARs.
Principle of the Assay: α2-ARs are coupled to the inhibitory G-protein, Gi. When an agonist binds, Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Plate cells expressing the target α2-AR subtype (e.g., CHO-α2A-AR) in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to elevate basal cAMP levels.
-
Concurrently, treat the cells with increasing concentrations of N-Acetyl Clonidine.
-
-
Cell Lysis and cAMP Detection:
-
After a short incubation period (15-30 minutes), lyse the cells.
-
Measure the intracellular cAMP concentration in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), following the kit manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP level against the log concentration of N-Acetyl Clonidine.
-
An agonist will produce a dose-dependent decrease in forskolin-stimulated cAMP levels.
-
Fit the data to a dose-response curve to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).
-
Mandatory Controls:
-
Basal Control: Cells with no treatment.
-
Forskolin Control: Cells treated with forskolin only (represents 100% signal).
-
Positive Control Agonist: Cells treated with forskolin and a known α2-AR agonist (e.g., clonidine).
Conclusion and Future Directions
The compound this compound, or N-Acetyl Clonidine, holds significant potential as a modulator of α2-adrenergic and imidazoline receptors due to its structural heritage from clonidine. The N-acetyl modification is a key structural change that warrants a full pharmacological investigation to determine its impact on receptor affinity, selectivity, and functional activity.
The experimental workflows detailed in this guide—from unbiased target discovery to specific binding and functional validation—provide a robust framework for this investigation. A thorough characterization will not only elucidate the mechanism of action of N-Acetyl Clonidine but may also reveal novel structure-activity relationships that can guide the future design of more selective and efficacious therapeutic agents targeting the adrenergic and imidazoline systems.
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Preliminary cytotoxicity screening of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early-stage assessment of a novel chemical entity's cytotoxic potential is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound, a compound with structural motifs suggesting potential biological activity. While specific data for this molecule is not extensively available, this document outlines a robust, multi-assay approach applicable to this and other novel compounds. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key assays, and discuss the interpretation of results within the broader context of drug development. Our focus is on establishing a foundational understanding of the compound's cellular effects, thereby guiding future mechanistic studies.
Introduction: Unveiling the Cytotoxic Potential of a Novel Imidazoline Derivative
The compound this compound belongs to the imidazoline class of compounds, which are known to exhibit a wide range of biological activities. The presence of a 2,6-dichloroanilino moiety is also of interest, as this functional group is found in numerous pharmacologically active molecules. Given these structural features, a thorough evaluation of its cytotoxic properties is a critical first step in assessing its therapeutic potential, particularly in oncology.
Preliminary cytotoxicity screening serves as a crucial filter in the drug discovery pipeline, enabling the early identification of compounds that can induce cell death, as well as providing initial insights into their potency and selectivity.[1] This guide will provide the theoretical and practical foundations for conducting such a screen, using this compound as a representative novel compound.
Core Principles of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are based on the measurement of various cellular parameters that reflect the health and viability of a cell population.[2][3] A multi-faceted approach, employing assays that probe different cellular functions, is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.[1] The primary categories of assays include those that measure:
-
Metabolic Activity: These assays quantify the metabolic rate of a cell population, which is generally proportional to the number of viable cells.
-
Membrane Integrity: The ability of a cell to maintain a selectively permeable plasma membrane is a hallmark of viability. Loss of membrane integrity is a key indicator of cell death.[4]
-
Apoptosis Induction: Programmed cell death, or apoptosis, is a critical mechanism by which many anticancer agents exert their effects.
Experimental Design and Protocols
Cell Line Selection: The Foundation of Meaningful Data
The choice of cell lines is paramount for a successful cytotoxicity screen. A panel of cell lines should be selected to represent a variety of cancer types, and ideally, should include both cancer and non-cancerous cell lines to assess selectivity. For the preliminary screening of this compound, a suitable panel might include:
-
HT-29 and Caco-2 (Colon Cancer): To evaluate activity against common gastrointestinal malignancies.[5]
-
MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive breast cancer cell line.[6]
-
PC-3 (Prostate Cancer): An androgen-insensitive prostate cancer cell line.[7]
-
A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.
-
HEK293 (Human Embryonic Kidney Cells): As a non-cancerous control to determine the selectivity index.[6]
Detailed Step-by-Step Protocols
The following protocols for the MTT and LDH assays are widely accepted and provide a robust starting point for preliminary screening.
3.2.1. Cell Viability and Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the appropriate wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
3.2.2. Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4] This assay is a reliable indicator of cell membrane disruption.[4]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and a vehicle control.
Data Presentation and Interpretation
Quantitative data from the cytotoxicity assays should be summarized in a clear and concise table. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[1]
Table 1: Hypothetical IC50 Values (µM) for this compound after 48-hour treatment
| Cell Line | Assay | IC50 (µM) |
| HT-29 | MTT | 15.2 |
| HT-29 | LDH | 25.8 |
| MCF-7 | MTT | 8.7 |
| MCF-7 | LDH | 12.4 |
| PC-3 | MTT | 22.1 |
| PC-3 | LDH | 35.6 |
| HEK293 | MTT | > 100 |
| HEK293 | LDH | > 100 |
A lower IC50 value indicates greater potency. A significant difference between the IC50 values for cancer and non-cancerous cell lines suggests selectivity.
Visualization of Workflows and Potential Mechanisms
Visualizing the experimental workflow can aid in understanding and executing the protocols.
Caption: General workflow for in vitro cytotoxicity screening.
Discussion and Future Directions
The preliminary cytotoxicity data provides a critical foundation for further investigation. If this compound demonstrates potent and selective cytotoxicity against cancer cell lines, subsequent studies should focus on elucidating its mechanism of action. Based on its structural features, several potential pathways could be explored:
-
Induction of Apoptosis: Assays for caspase activation (e.g., caspase-3/7 activity) and DNA fragmentation (e.g., TUNEL assay) can confirm if the compound induces programmed cell death.
-
Cell Cycle Arrest: Flow cytometry analysis of propidium iodide-stained cells can determine if the compound perturbs cell cycle progression.
-
Kinase Inhibition: The 2,6-dichloroanilino moiety is present in some kinase inhibitors. Screening against a panel of kinases could reveal potential molecular targets.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the preliminary cytotoxicity screening of the novel compound this compound. By employing a multi-assay strategy and carefully selected cell lines, researchers can obtain reliable and informative data to guide the next steps in the drug discovery and development process. The principles and protocols described herein are broadly applicable to the initial assessment of any novel chemical entity with therapeutic potential.
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An In-Depth Technical Guide to the Structure-Activity Relationship of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone Analogs
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone and its analogs. As derivatives of the well-characterized α2-adrenergic agonist clonidine, these compounds present a compelling area of investigation for researchers and drug development professionals. This document will delve into the rationale behind structural modifications, predictable impacts on biological activity, and the experimental methodologies required for their evaluation.
Introduction: The Clonidine Archetype and the Rationale for N-Acetylation
The core scaffold, 2-(2,6-dichloroanilino)-4,5-dihydroimidazole, is the chemical structure of clonidine, a potent α2-adrenergic receptor agonist.[1][2] Clonidine's pharmacological effects, including hypotension and analgesia, are primarily mediated by its interaction with α2-adrenergic receptors in the central nervous system.[3][4] The molecule's activity is critically dependent on several structural features, most notably the 2,6-dichlorophenyl ring and the protonated imidazoline ring at physiological pH.
The introduction of an acetyl group at the 1-position of the 4,5-dihydroimidazole ring to form this compound represents a significant modification to the clonidine template. This N-acetylation eliminates the possibility of protonation at the N1 position and introduces a bulkier, electron-withdrawing substituent. Such a change is hypothesized to profoundly alter the compound's interaction with its biological targets, potentially leading to a shift in receptor subtype selectivity, altered potency, or a novel pharmacological profile. This guide will explore the anticipated consequences of this and other structural modifications.
The Core Moieties and Their Influence on Activity
The pharmacological profile of these analogs is dictated by the interplay of three key structural components: the 2,6-dichloroanilino moiety, the 4,5-dihydroimidazole core, and the N-acetyl group.
The Primacy of the 2,6-Dichlorophenyl Ring
The 2,6-disubstitution on the phenyl ring is a hallmark of high-affinity α2-adrenergic agonists. These ortho-substituents force the phenyl ring to adopt a non-coplanar orientation relative to the imidazoline ring, which is crucial for optimal receptor binding.[5]
-
Steric Hindrance and Conformational Lock: The chloro groups provide the necessary steric bulk to restrict the rotation of the phenyl ring, locking it into a conformation that is favorable for insertion into the receptor's binding pocket.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms also influences the electronic distribution of the molecule, which can impact binding affinity.
Modifications to this ring are generally detrimental to α2-adrenergic activity. For instance, replacing the chloro groups with smaller or larger substituents, or altering their position on the ring, typically leads to a significant decrease in potency.[6]
The 4,5-Dihydroimidazole Ring: A Cationic Anchor
At physiological pH, the parent compound, clonidine, is protonated at the imidazoline ring, forming a resonance-stabilized cation. This positive charge is a critical pharmacophoric feature, engaging in an ionic interaction with a conserved aspartate residue in the binding pocket of the α2-adrenergic receptor.
The N-H group within the imidazoline ring is considered essential for high-affinity binding to α2-receptors.[7] Studies involving methylation of this nitrogen have demonstrated a significant loss of α2-adrenoceptor affinity.[8] This strongly suggests that the hydrogen atom participates in a crucial hydrogen bond with the receptor.
The N-Acetyl Group: A Paradigm Shift in Receptor Interaction
The introduction of an acetyl group at the N1 position of the imidazoline ring fundamentally alters the electronic and steric properties of this critical pharmacophore.
-
Loss of Cationic Charge: The acetyl group, being electron-withdrawing, significantly reduces the basicity of the remaining nitrogen atom in the imidazoline ring, preventing protonation at physiological pH. This eliminates the key ionic interaction with the receptor, which is expected to drastically reduce or abolish α2-adrenergic agonism.
-
Steric Hindrance: The acetyl group introduces steric bulk around the imidazoline ring, which may hinder the molecule from adopting the optimal conformation for binding to the α2-adrenergic receptor.
-
Shift in Target Profile: While α2-adrenergic activity is likely diminished, the N-acetylated analogs may gain affinity for other targets. For instance, clonidine and other imidazolines are known to interact with imidazoline receptors (I1, I2, and I3).[9][10] The N-acetyl modification could potentially alter the selectivity profile towards these receptor subtypes.
The following diagram illustrates the key structural features and the proposed impact of N-acetylation.
Synthesis of 1-Acetyl-2-(2,6-dichloroanilino)-4,5-dihydroimidazole Analogs
A plausible synthetic route for the title compounds and their analogs involves the condensation of a 1-acyl-imidazolidin-2-one with the appropriately substituted aniline.[11] This method offers a direct approach to introducing the N-acyl group.
Experimental Protocol: Synthesis
-
Preparation of 1-Acetylimidazolidin-2-one:
-
To a solution of ethyleneurea in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine.
-
Cool the mixture to 0°C and add acetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-acetylimidazolidin-2-one.
-
-
Condensation with 2,6-Dichloroaniline:
-
In a flask equipped with a reflux condenser, combine 1-acetylimidazolidin-2-one and 2,6-dichloroaniline in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
The following diagram outlines the synthetic workflow.
Biological Evaluation: A Multi-faceted Approach
A thorough evaluation of the synthesized analogs requires a combination of in vitro and in vivo assays to determine their affinity, efficacy, and overall pharmacological profile.
In Vitro Assays: Receptor Binding and Functional Activity
This assay determines the affinity of the test compounds for α2-adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled α2-adrenergic antagonist (e.g., [³H]-rauwolscine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) to quantify the compound's affinity for the receptor.
A similar protocol can be employed to assess binding to imidazoline receptors, using a radiolabeled ligand specific for these receptors (e.g., [³H]-idazoxan).
To determine whether the compounds act as agonists, antagonists, or have no effect, functional assays are necessary. A common method is the cAMP (cyclic adenosine monophosphate) accumulation assay . Since α2-adrenergic receptors are Gαi-coupled, their activation by an agonist will inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.
In Vivo Assays: Assessing Physiological Effects
Based on the in vitro results, promising compounds can be advanced to in vivo studies to assess their physiological effects.
-
Animal Model: Use spontaneously hypertensive rats, a well-established model of essential hypertension.
-
Blood Pressure Monitoring: Implant telemetric devices or use tail-cuff plethysmography to monitor blood pressure and heart rate.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Data Collection: Continuously record blood pressure and heart rate before and after drug administration.
-
Analysis: Analyze the data to determine the dose-dependent effects of the compound on blood pressure and heart rate.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Animal Model: Use mice or rats.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking or jumping).
-
Drug Administration: Administer the test compound.
-
Post-treatment Measurement: At various time points after drug administration, repeat the hot plate test and record the reaction latencies.
-
Analysis: An increase in reaction latency compared to the baseline indicates an analgesic effect.
The following diagram illustrates the workflow for biological evaluation.
Structure-Activity Relationship Summary and Future Directions
The SAR of this compound analogs can be summarized in the following table, with predictions based on established principles for clonidine-like compounds.
| Modification | Predicted Effect on α2-Adrenergic Affinity | Rationale | Potential for Other Activities |
| 1-Acetyl Group | Significant Decrease | Loss of protonation and ionic interaction; steric hindrance. | Increased affinity/selectivity for imidazoline receptors. |
| Substitution on the Acetyl Group | Minor to Moderate Decrease | Steric and electronic effects on the imidazoline ring. | Modulation of imidazoline receptor affinity. |
| Modification of the 2,6-Dichlorophenyl Ring | Significant Decrease | Disruption of the required non-coplanar conformation. | Unlikely to enhance activity at known targets. |
| Substitution on the 4,5-positions of the Imidazoline Ring | Moderate to Significant Decrease | Steric hindrance in the receptor binding pocket. | May alter selectivity for receptor subtypes. |
Future Directions:
The exploration of this compound analogs opens up several avenues for future research:
-
Imidazoline Receptor Agonists/Antagonists: Given the likely loss of α2-adrenergic activity, these compounds should be rigorously screened for their effects on imidazoline receptors. This could lead to the discovery of novel antihypertensive agents with a different mechanism of action and potentially fewer side effects than clonidine.
-
Allosteric Modulators: The N-acetyl group could potentially interact with an allosteric site on the α2-adrenergic receptor, modulating the binding or efficacy of the endogenous ligand, norepinephrine.
-
Pro-drugs: It is conceivable that the N-acetyl group could be metabolically cleaved in vivo to release the active clonidine molecule. This would classify the N-acetylated compound as a pro-drug, which could have altered pharmacokinetic properties, such as improved oral bioavailability or a longer duration of action.
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- Daniele, S., et al. (2006). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4043-4047.
- Hudson, A. L., et al. (1995). Possible structural and functional relationships between imidazoline receptors and alpha 2-adrenoceptors. Annals of the New York Academy of Sciences, 763, 14-27.
- Schann, S., et al. (2012). Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands. Bioorganic & Medicinal Chemistry, 20(15), 4710-4715.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Clonidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Possible structural and functional relationships between imidazoline receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents [patents.google.com]
From Synthesis Intermediate to Potential Therapeutic: A Technical Guide to 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
This technical guide provides a comprehensive exploration of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone (CAS Number: 54707-71-0), a molecule of significant interest in medicinal chemistry. Initially recognized as a critical intermediate in the synthesis of the renowned antihypertensive agent clonidine, this compound, also known as N-acetylclonidine or Clonidine EP Impurity B, is now understood to be a metabolite of clonidine, opening new avenues for pharmacological investigation.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on its discovery, synthesis, and evolving scientific narrative.
Part 1: Genesis of a Key Molecule: Discovery and Synthesis
The story of this compound is intrinsically woven into the history of imidazoline receptor ligands. The development of clonidine in the mid-20th century as a potent α2-adrenergic agonist revolutionized the treatment of hypertension. In the pursuit of refining the synthesis of clonidine and understanding its metabolic fate, this compound was identified.
A Pivotal Intermediate in Clonidine Synthesis
The primary historical significance of this compound lies in its role as a direct precursor to clonidine. The N-acetyl group serves as a protecting group and a key structural element during the synthetic process. Its subsequent removal yields the final active pharmaceutical ingredient.
Synthetic Pathway
The synthesis of this compound is well-documented in patent literature. The core of the synthesis involves the condensation of 2,6-dichloroaniline with an activated imidazolidinone derivative.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation of the synthetic methodologies described in the patent literature.
Step 1: Reaction Setup
-
In a suitable reaction vessel, charge 1-acetyl-imidazolidin-2-one and 2,6-dichloroaniline.
-
Add phosphorus oxychloride (POCl₃) as both a reagent and a solvent. The ratio of reactants is crucial and should be optimized based on laboratory-scale experiments.
-
The mixture is heated to a temperature range of 50-80°C and stirred for several hours. The progress of the reaction should be monitored by an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Work-up and Isolation
-
Upon completion of the reaction, the excess POCl₃ is removed under reduced pressure.
-
The residue is then carefully quenched with ice and made alkaline with a sodium hydroxide solution while maintaining a low temperature.
-
The aqueous layer is extracted multiple times with an organic solvent, such as dichloromethane (CH₂Cl₂).
-
The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated in vacuo.
Step 3: Purification and Characterization
-
The crude product, 1-acetyl-2-(2',6'-dichlorophenylamino)-2-imidazoline, can be purified by recrystallization from a suitable solvent like toluene.
-
The purity and identity of the final compound should be confirmed using standard analytical methods:
-
Melting Point: A reported melting point is in the range of 164-167°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 2: Unveiling the Pharmacological Profile
While extensively characterized as a synthetic intermediate, the standalone pharmacological profile of this compound is an area of emerging interest. Its identification as a metabolite of clonidine suggests that it may contribute to the overall therapeutic or side-effect profile of the parent drug.
Relationship to Clonidine and Potential Activity
Clonidine exerts its effects primarily through agonism at α2-adrenergic and imidazoline I1 receptors.[3] This action in the central nervous system leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate.[3] Given that this compound is a metabolite, it is plausible that it retains some affinity for these receptors, or it may possess a distinct pharmacological profile. The N-acetylation would significantly alter the molecule's polarity and basicity, which could influence receptor binding and penetration across the blood-brain barrier.
One source suggests that acetylclonidine is promising for research as an ocular antihypertensive agent for glaucoma, indicating potential biological activity.[4] However, detailed public-domain data on its receptor binding affinities and functional activity is currently limited.
Postulated Signaling Pathway (Based on Clonidine)
Due to the lack of specific pharmacological data for this compound, we present the established signaling pathway for its parent compound, clonidine. It is hypothesized that if the acetylated metabolite interacts with α2-adrenergic receptors, it would likely engage a similar G-protein coupled receptor (GPCR) cascade.
Diagram: Postulated Signaling Pathway for the Parent Compound, Clonidine
Caption: Postulated signaling pathway for the parent compound, clonidine.
Experimental Protocol: In Vitro Receptor Binding Assay (Hypothetical)
To elucidate the receptor binding profile of this compound, a competitive radioligand binding assay would be a standard approach.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the receptor of interest (e.g., α2A-adrenergic receptor).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-clonidine), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).
Part 3: Future Directions and Scientific Implications
The dual identity of this compound as both a synthetic precursor and a metabolite underscores the need for its comprehensive pharmacological characterization.
Research Imperatives
Future research should prioritize:
-
Quantitative Pharmacological Profiling: A systematic evaluation of its binding affinities and functional activities at a broad panel of receptors, particularly adrenergic and imidazoline receptors.
-
Pharmacokinetic Studies: Detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its in vivo behavior.
-
In Vivo Efficacy Models: Assessment of its therapeutic potential in relevant animal models, such as those for hypertension, glaucoma, or pain.
Broader Significance
A thorough understanding of the biological activity of this compound could have several important implications:
-
Drug Metabolism and Safety: It could provide insights into the overall pharmacological and toxicological profile of clonidine.
-
New Therapeutic Leads: It may represent a novel therapeutic agent in its own right, with a potentially different efficacy and side-effect profile compared to clonidine.
-
Structure-Activity Relationship (SAR) Studies: It serves as a valuable tool for understanding how N-acetylation influences the activity of imidazoline-based ligands.
References
- Acetylclonidine | Derivative of Clonidine - MedchemExpress.com. [URL: https://www.medchemexpress.com/acetylclonidine.html]
- Clonidine EP Impurity B | CAS 54707-71-0 - Veeprho. [URL: https://www.veeprho.com/product/clonidine-ep-impurity-b/]
- Clonidine - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK559364/]
- Mechanism of the clonidine-induced protection against acetylcholinesterase inhibitor toxicity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3745237/]
- N-Acetyl Clonidine-D4 | CAS No. 54707-71-0(Unlabeled) | Clearsynth. [URL: https://www.clearsynth.com/en/cas-54707-71-0(unlabeled).html]
- New aspects of the clinical pharmacology of clonidine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6822136/]
- New aspects of the pharmacokinetics and pharmacodynamics of clonidine in man - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6832197/]
- Pharmacodynamics - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK553134/]
- Clonidine - Deranged Physiology. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/cardiovascular-system/Chapter%205.1.4/clonidine]
- US11918689B1 - Liquid clonidine extended release composition - Google Patents. [URL: https://patents.google.
Sources
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- 2. Clonidine prevents transient loss of noradrenaline in response to cholinergic hypofunction induced by ethylcholine aziridinium (AF64A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for dissolving 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone for in vitro assays
Application Note & Protocol
Topic: Protocol for Dissolving 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone (Lofexidine) for In Vitro Assays
Abstract and Introduction
This compound, commonly known as Lofexidine, is a selective central alpha-2 (α2) adrenergic receptor agonist.[1][2][3] Its primary mechanism of action involves binding to α2-adrenergic receptors on adrenergic neurons, which reduces the release of norepinephrine and subsequently decreases sympathetic tone.[4] This activity has made Lofexidine a compound of significant interest, particularly in neuroscience and pharmacology for its application in managing opioid withdrawal symptoms.[2][5][6][7]
Accurate and reproducible in vitro studies are foundational to understanding the cellular and molecular mechanisms of compounds like Lofexidine. A critical, yet often overlooked, aspect of experimental design is the proper dissolution and preparation of the compound into a stable, biologically compatible stock solution. Improper solubilization can lead to inaccurate concentration determination, compound precipitation, and ultimately, artifactual data.
This comprehensive guide provides a detailed, field-proven protocol for dissolving Lofexidine hydrochloride, the commonly used salt for research applications due to its enhanced aqueous solubility.[1][4] It outlines the rationale behind solvent selection, step-by-step procedures for preparing high-concentration stock solutions and aqueous working solutions, and best practices for storage to ensure compound integrity.
Mechanism of Action: α2-Adrenergic Receptor Agonism
Lofexidine exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, Lofexidine activates the inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in reduced neuronal firing and a decrease in the release of norepinephrine from the presynaptic neuron. This pathway is central to its therapeutic effects in mitigating the noradrenergic hyperactivity associated with opioid withdrawal.
Diagram 2: General workflow for preparation of Lofexidine HCl solutions.
Materials and Reagents
-
This compound hydrochloride (Lofexidine HCl) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent high purity
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile 0.22 µm syringe filters (PVDF or other chemically resistant membrane)
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile serological pipettes and pipette tips
-
Target aqueous medium (e.g., cell culture medium, PBS, or specific assay buffer)
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the cornerstone of accurate and reproducible downstream dilutions.
-
Pre-Weighing Preparation: Allow the Lofexidine HCl powder container to equilibrate to room temperature for at least 15-20 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic powder, ensuring accurate weighing.
-
Calculation of Mass: Determine the required mass of Lofexidine HCl using the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 295.6 g/mol = 2.956 mg
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of Lofexidine HCl (e.g., 2.96 mg) and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 30-60 seconds. To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes. The final solution should be clear and free of any visible particulates.
-
Sterilization (Critical for Cell-Based Assays): Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled polypropylene tube. This step removes any potential microbial contaminants.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots protected from light at -20°C for short-to-medium term storage or at -80°C for long-term storage. A properly stored stock solution in DMSO is stable for at least one month at -20°C. [8]
Protocol: Preparation of Working Solutions for Assays
This protocol details the dilution of the concentrated stock into the final aqueous medium for immediate experimental use.
-
Thawing: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions in your final assay medium (e.g., DMEM + 10% FBS) to achieve the desired final concentrations. It is best practice to perform an intermediate dilution first.
-
Example for a final concentration of 10 µM in 1 mL:
-
Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of assay medium. This creates a 100 µM intermediate solution. Vortex gently.
-
Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of assay medium. This yields 1 mL of the final 10 µM working solution.
-
-
-
Final Solvent Concentration Check: The final DMSO concentration in this example is 0.1% (v/v), which is generally well-tolerated by most cell lines. Always calculate and report the final solvent concentration in your experiments.
-
Final Mixing and Use: Vortex the final working solution gently and use it immediately. Do not store aqueous dilutions of Lofexidine for extended periods. [8]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder does not dissolve in DMSO | Insufficient mixing or sonication. | Continue vortexing and/or sonication. Gentle warming (to 37°C) can be attempted, but monitor for any signs of degradation (color change). |
| Compound purity issues. | Use a high-purity source of Lofexidine HCl. | |
| Precipitation upon dilution in aqueous buffer | Exceeded solubility limit in the aqueous medium. | Ensure the final concentration of the working solution is well below the aqueous solubility limit (~10 mg/mL in PBS). [9] |
| The pH of the final buffer is unfavorable. | Check the pH of your assay buffer. Lofexidine is more stable around neutral pH. | |
| High salt concentration in the buffer. | Try diluting into a lower-salt buffer first, if compatible with the assay. | |
| Observed cell toxicity or unexpected results | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤0.1%. Run a vehicle control (medium + same final DMSO concentration) to confirm the effect is from the compound, not the solvent. |
| Compound degradation. | Use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. |
References
-
Drugs.com. (2024). Lofexidine: Package Insert / Prescribing Information / MOA. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). NDA 209229: Lofexidine Hydrochloride tablets (0.18 mg) Pharmacology Review. [Link]
-
SK, M., et al. (2021). Separation and identification of forced degradation products of lofexidine by using lc-ms/ms. International Journal of Applied Pharmaceutics. [Link]
-
PubChem. Lofexidine Compound Summary. National Center for Biotechnology Information. [Link]
-
RayBiotech, Inc. Lofexidine (hydrochloride) Product Information. [Link]
-
Rehman, S., et al. (2019). A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms. Cureus. [Link]
-
Yu, E., et al. (2018). Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial. Journal of Addiction Medicine. [Link]
-
Gorodetzky, C. W., et al. (2017). A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal. Drug and Alcohol Dependence. [Link]
Sources
- 1. Lofexidine Hydrochloride - LKT Labs [lktlabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assay development for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone activity
Topic: Cell-based Assay Development for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of robust cell-based assays to characterize the activity of this compound, a putative agonist of the alpha-2A adrenergic receptor (α2A-AR). The α2A-AR is a critical G-protein coupled receptor (GPCR) involved in various physiological processes, making it a significant target for therapeutic intervention in conditions such as ADHD and hypertension.[1][2] This guide details two orthogonal, high-throughput compatible assays: a cyclic AMP (cAMP) reduction assay to measure the canonical Gi signaling pathway and a phospho-ERK1/2 immunoassay to assess an alternative signaling cascade. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and reproducibility.
Scientific Rationale and Assay Strategy
The α2A-Adrenergic Receptor Signaling Cascade
This compound is structurally related to guanfacine, a known selective α2A-AR agonist.[1][3] The α2A-AR is predominantly coupled to the inhibitory G-protein, Gi/o.[4] Upon agonist binding, the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5][6] This is the canonical signaling pathway for this receptor.
In addition to G-protein-dependent signaling, many GPCRs, including the α2A-AR, can activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[7][8] Measuring both cAMP and ERK phosphorylation provides a more comprehensive profile of the compound's activity and can reveal potential biased agonism, where a ligand preferentially activates one pathway over another.
Caption: α2A-Adrenergic Receptor Signaling Pathways.
Choice of Cell Line
A robust and reproducible assay requires a stable cell line with consistent expression of the target receptor. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are common choices as they have low endogenous adrenergic receptor expression and are readily transfected. For these protocols, we recommend using a commercially available cell line stably expressing the human α2A-adrenergic receptor (ADRA2A), for example, HEK293-hADRA2A . This ensures a high signal window and receptor-specific responses.
Primary Assay: cAMP Reduction
This assay measures the compound's ability to inhibit adenylyl cyclase, the hallmark of α2A-AR activation. Since the basal level of cAMP in unstimulated cells is often low, a stimulator of adenylyl cyclase, such as Forskolin , is used to induce a high, measurable level of cAMP. An active α2A-AR agonist will then cause a dose-dependent decrease from this stimulated level.[9] We will describe a protocol based on a luminescence-based biosensor assay, such as the Promega cAMP-Glo™ Assay.[10]
Caption: Workflow for the cAMP Reduction Assay.
Detailed Protocol: cAMP Reduction Assay
Materials:
-
HEK293-hADRA2A cells
-
DMEM/F-12, 10% FBS, 1% Pen-Strep, Geneticin (selection antibiotic)
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Reference Agonist: Guanfacine (10 mM in DMSO)
-
Forskolin (10 mM in DMSO)
-
cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and resuspend HEK293-hADRA2A cells in complete growth medium.
-
Seed 5,000-10,000 cells per well in 20 µL of medium into a 384-well plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and reference agonist (Guanfacine) in Assay Buffer. A common starting point is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 100 µM to 5 nM final concentration).
-
Prepare a solution of Forskolin in Assay Buffer. The final concentration should be predetermined to elicit ~80% of the maximal cAMP response (EC80), typically 1-10 µM.
-
-
Assay Execution:
-
Carefully remove the growth medium from the cells.
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound, reference agonist, or vehicle (for control wells) to the appropriate wells.
-
Add 5 µL of the Forskolin solution to all wells except the "no stimulation" control wells (add 5 µL Assay Buffer instead).
-
Incubate the plate at room temperature for 20 minutes.
-
-
Detection (as per cAMP-Glo™ manual):
-
Add 20 µL of cAMP-Glo™ Lysis Buffer containing detection reagent to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 40 µL of Kinase-Glo® Reagent to each well.
-
Incubate for another 10 minutes at room temperature in the dark.
-
Read the luminescence signal on a plate reader.
-
Data Analysis: cAMP Reduction
-
Normalization: The raw luminescence units (RLU) are inversely proportional to the cAMP concentration. Normalize the data to the control wells:
-
0% Inhibition = RLU from wells with Forskolin + Vehicle
-
100% Inhibition = RLU from wells with no Forskolin (basal)
-
% Inhibition = [(RLU_sample - RLU_forskolin) / (RLU_basal - RLU_forskolin)] * 100
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value.
| Parameter | Test Compound | Guanfacine (Reference) |
| EC50 (nM) | e.g., 15.2 | e.g., 5.8 |
| Max Inhibition (%) | e.g., 95% | e.g., 98% |
| Hill Slope | e.g., 1.1 | e.g., 1.0 |
| Caption: Example data table for cAMP reduction assay results. |
Secondary Assay: ERK1/2 Phosphorylation
This assay quantifies the phosphorylation of ERK1/2 at Thr202/Tyr204, a key event in the MAPK signaling cascade. It serves as an excellent orthogonal assay to confirm the compound's activity through a different signaling branch. A cell-based ELISA format is a straightforward and sensitive method for this measurement.
Caption: Workflow for the p-ERK Cell-Based ELISA.
Detailed Protocol: ERK1/2 Phosphorylation Assay
Materials:
-
HEK293-hADRA2A cells and culture medium
-
Clear, flat-bottom 96-well cell culture plates
-
Serum-Free Medium
-
Test Compound and Reference Agonist
-
Fixation Buffer: 4% Formaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Quenching Solution: 1% H2O2 in PBS
-
Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
TMB Substrate Solution
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding & Starvation:
-
Seed 20,000-40,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 18-24 hours.
-
Aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 4-6 hours to reduce basal ERK phosphorylation.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and reference agonist in serum-free medium.
-
Add 50 µL of diluted compound to the wells and incubate for 5-15 minutes at 37°C. This short incubation time is critical as ERK phosphorylation is often transient.
-
-
Cell Processing:
-
Aspirate the medium and immediately add 100 µL of Fixation Buffer. Incubate for 20 minutes at room temperature.
-
Wash three times with 200 µL of PBS.
-
Add 100 µL of Quenching Solution and incubate for 20 minutes.
-
Wash three times with 200 µL of PBST.
-
Add 100 µL of Permeabilization Buffer and incubate for 10 minutes.
-
Wash three times with 200 µL of PBST.
-
Add 200 µL of Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Antibody Incubation & Detection:
-
Aspirate Blocking Buffer and add 50 µL of the primary antibody diluted in Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash three times with 200 µL of PBST.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Wash five times with 200 µL of PBST.
-
Add 100 µL of TMB Substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Data Analysis: p-ERK
-
Normalization: Subtract the background absorbance (wells with no cells) from all readings.
-
Curve Fitting: Plot the background-subtracted absorbance against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value.
| Parameter | Test Compound | Guanfacine (Reference) |
| EC50 (nM) | e.g., 85.6 | e.g., 35.1 |
| Max Signal (Fold over Basal) | e.g., 4.2 | e.g., 4.5 |
| Hill Slope | e.g., 1.3 | e.g., 1.2 |
| Caption: Example data table for p-ERK assay results. |
Assay Validation and Controls
To ensure the integrity of the data, rigorous assay validation is essential.
Key Validation Parameters:
-
Z'-factor: This parameter assesses the quality of an assay for high-throughput screening. A Z'-factor > 0.5 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]
-
Signal-to-Background (S/B) Ratio: A high S/B ratio (typically > 5) is desirable.
-
Specificity: The response to the test compound should be blocked by a known α2-AR antagonist (e.g., Yohimbine), confirming the effect is mediated through the target receptor.
| Parameter | cAMP Assay | p-ERK Assay | Acceptance Criteria |
| Z'-factor | 0.78 | 0.65 | > 0.5 |
| S/B Ratio | 15 | 8 | > 5 |
| CV (%) of Controls | < 10% | < 15% | < 20% |
| Caption: Example assay validation data. |
Conclusion
The described cell-based assays provide a robust framework for characterizing the activity of this compound at the α2A-adrenergic receptor. The primary cAMP reduction assay directly measures the canonical Gi-signaling pathway, while the secondary p-ERK assay provides orthogonal validation through an alternative signaling cascade. By employing these detailed protocols, researchers can reliably determine the potency and efficacy of this compound, facilitating its further development as a potential therapeutic agent.
References
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Artaloytia, A. M., et al. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd). Vertex (Buenos Aires, Argentina), 27(127), 183-190. [Link]
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Kaur, N., & Kumar, S. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]
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Wikipedia contributors. (2024). Guanfacine. Wikipedia, The Free Encyclopedia. [Link]
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Álamo, C., et al. (2016). Mechanism of action of guanfacine: A postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). ResearchGate. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). guanfacine. IUPHAR/BPS Website. [Link]
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Creative Bioarray. (n.d.). cAMP Assay. Creative Bioarray Website. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of guanfacine in treating Attention Deficit Hyperactivity Disorder (ADHD)?. Dr. Oracle Website. [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart Website. [Link]
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QIAGEN GeneGlobe. (n.d.). α-Adrenergic Signaling. QIAGEN Website. [Link]
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Kintz, S., & Trendelenburg, A. U. (2010). Alpha(2)-adrenergic receptor signalling in hypertension. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(4), 281-291. [Link]
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An, S. S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Wehrman, T., & An, S. S. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]
-
Xu, P., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5243. [Link]
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Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR protocols, 4(4), 102758. [Link]
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antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit. antibodies-online.com Website. [Link]
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BioAssay Systems. (n.d.). EnzyFluoTM ERK Phosphorylation Assay Kit. BioAssay Systems Website. [Link]
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Application Note: High-Throughput Screening Strategies for Novel α2-Adrenergic Receptor Modulators Based on the 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone Scaffold
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The discovery of novel therapeutics hinges on the efficient and intelligent interrogation of chemical libraries. The compound class , characterized by a 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone core, bears a strong structural resemblance to clonidine, a well-established α2-adrenergic receptor agonist.[1][2] This structural homology provides a powerful starting point, directing our screening efforts toward the α2-adrenergic G-protein coupled receptors (GPCRs), a target class of immense therapeutic importance for conditions ranging from hypertension to severe pain.[3] This document is structured not as a rigid manual, but as a strategic guide. It explains the causality behind choosing a particular screening funnel, from broad, target-agnostic phenotypic screens to highly specific, mechanism-of-action-focused biochemical assays. Each protocol is presented as a self-validating system, emphasizing the critical quality control metrics required for a successful and reproducible high-throughput screening (HTS) campaign.
Section 1: Foundational Strategy - Target-Based vs. Phenotypic Screening
The initial decision in any HTS campaign is the overall strategy. For the specified compound class, both target-based and phenotypic approaches have merit, and the choice depends on the ultimate goal of the research program.
-
Target-Based Screening: This is the most direct approach. Given the structural similarity to known α2-agonists, we hypothesize that these derivatives will bind to α2-adrenergic receptors (α2A, α2B, α2C).[4][5] Target-based assays are designed to directly measure the interaction of a compound with this purified or recombinantly expressed target. This strategy is highly efficient for identifying molecules with a specific mechanism of action.[6]
-
Phenotypic Screening: This approach is target-agnostic. Instead of measuring binding to a specific protein, we measure a compound's effect on the overall behavior or "phenotype" of a cell or organism.[7] This can uncover novel mechanisms of action or identify compounds that achieve a desired physiological outcome through polypharmacology.
A comprehensive screening funnel often employs both. For this compound class, we recommend initiating with target-based assays against α2-adrenergic receptors due to the strong structural hypothesis. Hits can then be profiled in phenotypic assays to confirm cellular activity and assess broader physiological effects.
Section 2: Target-Based HTS Protocols for α2-Adrenergic Receptors
α2-Adrenergic receptors are Gαi-coupled GPCRs, meaning their activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[8] Agonist binding also triggers the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[9][10] These key signaling events form the basis of robust HTS assays.
Functional Assay: cAMP Measurement (Gαi Pathway)
Measuring changes in cAMP is a cornerstone functional assay for Gαi-coupled receptors. A decrease in cAMP levels in response to a test compound (after stimulating the system with an adenylyl cyclase activator like forskolin) indicates agonistic activity at the α2-receptor.
Recommended Technology: AlphaScreen™ cAMP Assay
Protocol: HTS for α2-Adrenergic Agonists using AlphaScreen cAMP Assay
-
Cell Preparation: Culture CHO-K1 or HEK293 cells stably expressing the human α2A-adrenergic receptor. On the day of the assay, harvest cells and resuspend them in Stimulation Buffer (e.g., HBSS, 5mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Assay Plate Preparation (384-well):
-
Add 2.5 µL of test compound dilutions in Stimulation Buffer to the appropriate wells.
-
Add 2.5 µL of a known α2-agonist (e.g., clonidine) for positive controls or buffer for negative controls.
-
-
Cell Addition & Stimulation:
-
Dispense 5 µL of the cell suspension (typically 1,000-5,000 cells/well) mixed with anti-cAMP Acceptor beads into each well.
-
Add 2.5 µL of forskolin (at an EC80 concentration, predetermined during assay development) to all wells except for the basal control wells. This stimulates adenylyl cyclase to produce a high level of cAMP.
-
Incubate for 30 minutes at room temperature. The presence of an α2-agonist will inhibit this forskolin-induced cAMP production.
-
-
Detection:
-
Add 15 µL of Detection Mix containing biotinylated cAMP and Streptavidin Donor beads prepared in Lysis/Detection Buffer.
-
Incubate for at least 4 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Data Interpretation & QC:
-
Agonist Hit: A compound that causes a statistically significant increase in the AlphaScreen signal (indicating a decrease in cAMP) compared to the forskolin-only control.
-
Quality Control: The assay performance must be validated by calculating the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[14][15][16][17][18]
| Parameter | Typical Value | Rationale |
| Cell Type | CHO-K1 or HEK293 with stable α2A-AR expression | Robust cell lines that provide consistent receptor expression. |
| Plate Format | 384-well, low-volume, white | Standard for HTS to conserve reagents and compatible with luminescence. |
| Compound Conc. | 10 µM (Primary Screen) | A standard concentration to identify initial hits. |
| Forskolin Conc. | EC80 (e.g., 1-10 µM) | Provides a submaximal stimulation, creating a large window to detect inhibition. |
| Z'-Factor | > 0.5 | Ensures the assay is robust and can reliably distinguish hits from noise.[16][17] |
Functional Assay: β-Arrestin Recruitment
This assay format is independent of G-protein coupling and provides an alternative or orthogonal method for confirming hits.[10][19] It is particularly valuable for identifying "biased ligands" that may preferentially activate the β-arrestin pathway over the G-protein pathway.
Recommended Technology: Enzyme Fragment Complementation (EFC)
Assays like the DiscoverX PathHunter® are based on EFC. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which cleaves a substrate to produce a chemiluminescent signal.[10]
Protocol: HTS for α2-Adrenergic Ligands using β-Arrestin EFC Assay
-
Cell Preparation: Use a commercially available cell line co-expressing the α2A-adrenergic receptor tagged with ProLink and β-arrestin tagged with EA. Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition:
-
Remove culture medium.
-
Add 20 µL of test compound dilutions (in serum-free medium) to the wells. Include a known agonist for positive controls and medium-only for negative controls.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C in a CO2 incubator.
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 10 µL of the PathHunter Detection Reagent Mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a standard chemiluminescence plate reader.
Data Interpretation & QC:
-
Agonist Hit: A compound causing a dose-dependent increase in luminescence.
-
Antagonist Screen: This format is also excellent for finding antagonists by pre-incubating with test compounds and then stimulating with a known agonist at its EC80 concentration. An antagonist hit will reduce the agonist-induced signal.
-
Quality Control: Maintain a Z'-factor > 0.5 for robust screening.
Section 3: Label-Free, Whole-Cell Assays
Label-free technologies provide a holistic view of the cellular response to receptor activation, capturing the integrated signaling output rather than a single pathway endpoint.[20][21]
Recommended Technology: Corning® Epic® Dynamic Mass Redistribution (DMR)
This technology uses optical biosensors to detect changes in local refractive index near the cell surface.[22] When a GPCR is activated, it initiates a series of protein translocations and conformational changes within the cell, altering the distribution of cellular mass. This "Dynamic Mass Redistribution" is detected as a wavelength shift in the reflected light, providing a real-time, kinetic signature of receptor activation.[21][23]
Protocol: Label-Free Screening of α2-Adrenergic Ligands
-
Cell Preparation: Seed α2A-AR expressing cells (e.g., CHO-K1) onto a 384-well Epic® biosensor microplate and grow to confluence.
-
Assay Execution:
-
Wash the cell monolayer with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Place the plate into the Epic® reader to establish a stable baseline reading (approx. 10-15 minutes).
-
Add test compounds or controls and immediately resume reading.
-
Monitor the DMR response kinetically for 30-60 minutes.
-
-
Data Analysis: The DMR signal (in picometers, pm) is plotted over time. Hits are identified based on the magnitude and kinetics of the response compared to controls. This method can distinguish agonists, antagonists, and allosteric modulators based on their unique DMR signatures.
Section 4: HTS Workflow and Data Validation
A successful HTS campaign is more than just running the primary assay. It involves a multi-step process to ensure that hits are real, reproducible, and relevant.
Workflow Diagram
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Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone in Plasma
Abstract
This document provides a comprehensive and detailed protocol for the quantification of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed for high-throughput analysis, offering excellent sensitivity, selectivity, and robustness essential for pharmacokinetic studies in drug development. The protocol encompasses a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. All aspects of the method, from sample collection to data analysis, are detailed, and the validation strategy is aligned with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2].
Introduction
This compound is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices, such as plasma, is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed[3][4]. This application note describes a robust LC-MS/MS method developed and validated to support pharmacokinetic assessments of this compound.
The method's design is underpinned by the physicochemical properties of the analyte and best practices in bioanalytical chemistry. The choice of a liquid-liquid extraction protocol is justified by the analyte's predicted hydrophobic nature, which allows for efficient extraction from the aqueous plasma matrix into an immiscible organic solvent, yielding a clean extract with minimal matrix effects[5]. The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for variability[6][7][8][9]. The chromatographic and mass spectrometric parameters have been optimized to achieve a short run time without compromising analytical performance.
Materials and Reagents
Chemicals and Solvents
-
This compound (Analyte, >99% purity)
-
This compound-d4 (Internal Standard, IS, >99% purity, isotopic purity >99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance.
-
Centrifuge capable of handling 1.5 mL microcentrifuge tubes.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Calibrated pipettes.
-
1.5 mL polypropylene microcentrifuge tubes.
-
HPLC vials with inserts.
Experimental Protocols
Preparation of Standard Solutions
Stock solutions of the analyte and internal standard (IS) are prepared by dissolving the accurately weighed compounds in methanol to a final concentration of 1 mg/mL. These stock solutions are then serially diluted with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples. All solutions should be stored at 2-8°C when not in use.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards are prepared by spiking blank human plasma with the appropriate working solutions of the analyte to achieve final concentrations ranging from 0.1 to 100 ng/mL. Quality control samples are prepared independently at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE procedure is a highly effective method for extracting small, hydrophobic molecules from complex biological matrices like plasma, providing a cleaner sample for analysis compared to simpler methods like protein precipitation[5][10][11].
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol/water) to all tubes except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a clean 1.5 mL tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial with an insert for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column to retain the non-polar analyte. A gradient elution is employed to ensure good peak shape and separation from endogenous plasma components. Mass spectrometric detection is carried out in positive electrospray ionization mode using Selected Reaction Monitoring (SRM) for optimal sensitivity and selectivity[12].
Table 1: Optimized LC Parameters
| Parameter | Value |
| HPLC Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 5 |
| 5.00 | 5 |
Table 2: Optimized MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| SRM Transitions | |
| Compound | Precursor Ion (m/z) -> Product Ion (m/z) |
| Analyte | To be determined experimentally |
| Internal Standard (-d4) | To be determined experimentally |
Note: The exact m/z values for precursor and product ions must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Caption: LC-MS/MS Analytical Workflow.
Method Validation
The bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation" guidance[1][13][14].
The key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Calibration Curve: The linearity of the method is evaluated by analyzing calibration standards over the specified concentration range. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels on three separate occasions. The accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte peak areas from pre-extraction spiked samples to those of post-extraction spiked samples.
-
Matrix Effect: Evaluated to ensure that endogenous components in plasma do not suppress or enhance the ionization of the analyte or IS. This is typically assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions.
-
Stability: The stability of the analyte in plasma must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at the intended storage temperature (e.g., -80°C).
Data Analysis and Reporting
The concentration of the analyte in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating the concentration from the calibration curve using the regression equation. All data should be processed using the instrument's validated software.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and analysis, along with the outlined validation strategy, ensures that the method is fit-for-purpose for supporting pharmacokinetic studies in a regulated environment.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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Li, W., et al. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - PubMed Central. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
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Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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Mitra, S. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC–MS/MS. RSC Publishing. [Link]
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Reddit. (2023). Internal Standard Selection. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. [Link]
-
Lu, W., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. NIH. [Link]
-
Pharmacompass. (n.d.). 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone. [Link]
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PubChem. (n.d.). Dichlone. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
Reddy, R., et al. (2010). DEVELOPMENT AND VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRIC METHOD FOR QUANTIFICATION OF CLONIDINE IN HUMAN PLASMA. Journal of Chemical and Pharmaceutical Sciences. [Link]
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HUG. (n.d.). Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. [Link]
-
PubChem. (n.d.). 2-(4-amino-2,6-dichloroanilino)-4,5-dihydro-1H-imidazol-1-ium. [Link]
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Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
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Techniques for labeling 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone for imaging studies
APPLICATION NOTE & PROTOCOLS
Topic: Techniques for Labeling 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the radiolabeling of this compound, a structural analog of clonidine, for use in preclinical and clinical imaging studies. This compound is a potential ligand for α2-adrenergic receptors and imidazoline I2 binding sites (I2BS), both of which are implicated in a variety of neurological and psychiatric disorders. [1][2][3][4]Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging with a specific radiotracer for these sites could provide invaluable insights into disease mechanisms and aid in drug development. [5][6]This guide details two primary labeling strategies: Carbon-11 acetylation for PET and radioiodination for SPECT. It includes step-by-step protocols, explanations of the underlying chemical principles, and necessary quality control procedures to ensure the production of a high-quality radiopharmaceutical suitable for in vivo imaging.
Introduction and Rationale
This compound, hereafter referred to as "the compound," is an N-acetylated derivative of a clonidine-like molecule. Clonidine and its analogs are known to interact with α2-adrenergic receptors and imidazoline binding sites. [3][4]The α2-adrenoceptors are involved in neuropsychiatric disorders like depression and schizophrenia, while the I2BS is considered a biomarker for astrogliosis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [1][2] Developing a selective PET or SPECT tracer for these targets is of high interest. [6][7]PET, a highly sensitive in vivo imaging technique, allows for the quantitative measurement of biological processes and receptor densities. [6][8]Labeling our target compound will enable non-invasive studies of its pharmacokinetics, biodistribution, and target engagement in the central nervous system.
This application note presents two robust labeling methodologies:
-
Strategy A (PET): Carbon-11 labeling of the N-acetyl group. This is a direct and chemically efficient method that preserves the original structure of the molecule. The short half-life of Carbon-11 (t½ ≈ 20.4 min) is ideal for short-duration imaging studies and allows for multiple scans in the same subject on the same day. [9][10]* Strategy B (SPECT): Radioiodination of the 2,6-dichloroanilino ring. SPECT is a more widely accessible imaging modality than PET. [11]Using isotopes like Iodine-123 (t½ ≈ 13.2 h) allows for longer imaging protocols, which can be advantageous for studying slower biological processes. [12]
Precursor Synthesis
The starting material for both proposed labeling strategies is the des-acetyl precursor, 2-(2,6-dichloroanilino)-4,5-dihydro-1H-imidazole, which is structurally identical to clonidine. This compound is commercially available or can be synthesized. The non-radioactive ("cold") standard, this compound, is required for analytical method development and identity confirmation.
Synthesis of the Cold Standard: The reference compound can be synthesized by reacting 2-(2,6-dichloroanilino)-4,5-dihydro-1H-imidazole with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM) or acetonitrile.
PET Radiolabeling Strategy: [¹¹C]Acetylation
The most direct approach for labeling this molecule for PET is to introduce Carbon-11 at the acetyl position. This is achieved by reacting the des-acetyl precursor with a ¹¹C-labeled acetylating agent.
Workflow for [¹¹C]Acetylation
The overall workflow involves producing [¹¹C]CO₂, converting it to [¹¹C]methyl iodide, synthesizing a [¹¹C]acetylating agent, reacting it with the precursor, and finally purifying and formulating the product.
Protocol: Synthesis of [¹¹C]this compound
This protocol details the synthesis starting from cyclotron-produced [¹¹C]CO₂.
Materials & Reagents:
-
Des-acetyl precursor (Clonidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Grignard Reagent: Methylmagnesium chloride (CH₃MgCl) in THF
-
Thionyl chloride (SOCl₂)
-
HPLC solvents: Acetonitrile (ACN), water, trifluoroacetic acid (TFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile water for injection, USP
-
Ethanol, USP
Protocol Steps:
-
Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):
-
[¹¹C]CO₂ produced from the cyclotron is trapped and converted to [¹¹C]CH₃I using a commercial synthesis module (e.g., GE TRACERlab™ FX C Pro). This is a standard, automated process involving reduction with LiAlH₄ followed by reaction with hydroiodic acid. [13]
-
-
Synthesis of [¹¹C]Acetyl Chloride:
-
The gaseous [¹¹C]CH₃I is bubbled into a solution of methylmagnesium chloride (0.5 M in THF, ~200 µL) at 0°C to form [¹¹C]ethane.
-
The solvent is evaporated, and the residue containing [¹¹C]acetic acid magnesium salt is treated with thionyl chloride (~100 µL) at 80°C for 3-5 minutes.
-
The resulting [¹¹C]acetyl chloride is distilled under a stream of nitrogen gas and trapped in a cooled reaction vial containing the precursor.
-
-
Labeling Reaction:
-
Dissolve the des-acetyl precursor (0.5 - 1.0 mg) in anhydrous DMF (300 µL) in a sealed reaction vial.
-
Trap the distilled [¹¹C]acetyl chloride in this solution at room temperature.
-
Heat the reaction mixture at 60-80°C for 5 minutes.
-
Quench the reaction by adding 500 µL of HPLC mobile phase.
-
-
Purification:
-
Inject the reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase (e.g., 30:70 ACN:Water with 0.1% TFA) to separate the radiolabeled product from the precursor and impurities.
-
Collect the radioactive peak corresponding to the product, identified by co-elution with the non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water (approx. 50 mL).
-
Trap the product on a C18 SPE cartridge (e.g., Sep-Pak Light).
-
Wash the cartridge with sterile water (10 mL) to remove residual HPLC solvents.
-
Elute the final product from the cartridge with ethanol (1 mL) into a sterile vial.
-
Add sterile saline for injection (9 mL) to achieve a final formulation with ≤10% ethanol.
-
Quality Control (QC)
A comprehensive QC program is essential to ensure the safety and efficacy of the radiopharmaceutical. [8][14][15]
| QC Test | Method | Acceptance Criteria |
|---|---|---|
| Identity | Analytical Radio-HPLC | Retention time matches the non-radioactive standard. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% (¹¹C peak at 511 keV) |
| pH | pH paper or meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; ACN < 410 ppm |
| Sterility | USP <71> | Sterile |
| Endotoxin | LAL Test (USP <85>) | < 175 EU / V (where V is max patient dose in mL) |
SPECT Radiolabeling Strategy: Radioiodination
For SPECT imaging, an iodine isotope can be attached to the electron-rich dichloroanilino ring via electrophilic substitution. [12]Iodine-123 is a common choice for SPECT due to its favorable gamma energy (159 keV) and half-life (13.2 h).
Reaction Scheme for Radioiodination
The reaction typically proceeds via an iododestannylation precursor, which provides high regioselectivity and yield.
Protocol: Synthesis of [¹²³I]-Iodo-1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Precursor Synthesis: A tributylstannyl derivative of the target compound is required. This is synthesized from a bromo- or iodo-precursor of the N-acetylated compound via a palladium-catalyzed stannylation reaction. [16] Materials & Reagents:
-
Tributylstannyl precursor
-
[¹²³I]Sodium Iodide solution
-
Chloramine-T or Iodogen®
-
Ethanol
-
Sodium metabisulfite
-
HPLC solvents and SPE cartridges as described for the PET protocol.
Protocol Steps:
-
Reaction Setup:
-
To a vial containing the tributylstannyl precursor (5-10 µg) dissolved in ethanol (100 µL), add the [¹²³I]NaI solution.
-
Add an aqueous solution of an oxidizing agent, such as Chloramine-T (10 µL of a 1 mg/mL solution). The reaction is typically rapid at room temperature.
-
-
Labeling Reaction:
-
Vortex the reaction mixture at room temperature for 1-2 minutes.
-
Quench the reaction by adding sodium metabisulfite solution (20 µL of a 2 mg/mL solution) to reduce any unreacted iodine.
-
-
Purification and Formulation:
-
The purification and formulation steps are analogous to the PET protocol. Use semi-preparative HPLC to isolate the desired product, followed by SPE formulation into a saline/ethanol solution suitable for injection.
-
Quality Control for SPECT Tracer
The QC tests are similar to those for the PET tracer, with adjustments for the different isotope.
| QC Test | Method | Acceptance Criteria |
| Identity | Analytical Radio-HPLC | Retention time matches the non-radioactive iodinated standard. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99% (¹²³I peak at 159 keV) |
| pH, Sterility, Endotoxin | As per PET protocol | As per PET protocol |
| Chemical Purity | HPLC-UV | Ensure precursor and tin residues are below specified limits. |
Discussion and Field Insights
Choice of Radionuclide:
-
¹¹C: The primary advantage is that the labeled molecule is chemically identical to the parent compound, minimizing any alteration of its biological activity. [10]The short half-life requires an on-site cyclotron and rapid synthesis, but it results in a lower radiation dose to the subject and allows for repeat studies. [9][17]* ¹⁸F (Alternative for PET): Labeling with Fluorine-18 (t½ ≈ 109.7 min) would provide logistical advantages, including the ability to transport the tracer to off-site imaging centers. [18]However, it requires either modifying the parent molecule to include a fluorine atom or using a prosthetic group, which could alter its pharmacology. [19]A common strategy would be N-fluoroalkylation of the des-acetyl precursor with an agent like [¹⁸F]fluoroethyl tosylate.
-
¹²³I: This is an excellent choice for SPECT imaging. The main challenge is the potential for in vivo deiodination, where the C-I bond is broken metabolically, leading to uptake of free radioiodide in the thyroid and stomach. [20]The stability of the radioiodine on an aromatic ring is generally higher than on an aliphatic chain, but it must be evaluated in vivo. [12][20] Self-Validating Protocols: The trustworthiness of these protocols lies in the rigorous, multi-step quality control process. [21]The combination of radio-HPLC for purity and identity, GC for solvent analysis, and biological tests for sterility and endotoxins ensures that each batch meets the stringent requirements for human administration, as outlined by regulatory bodies and pharmacopeias. [22]
Conclusion
This application note provides comprehensive, actionable protocols for labeling this compound with either Carbon-11 for PET or Iodine-123 for SPECT imaging. The detailed methodologies, from precursor handling to final quality control, are designed to enable researchers to produce this novel radiotracer with high purity and molar activity. The successful application of these techniques will facilitate crucial in vivo studies to elucidate the role of α2-adrenergic and I2-imidazoline receptors in health and disease.
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- PET Radiotracers for CNS-Adrenergic Receptors: Developments and Perspectives. (2020). PubMed Central.
- Imaging of I2-imidazoline Receptors by Small-Animal PET Using 2-(3-fluoro-[4-11C]tolyl)-4,5-dihydro-1H-imidazole ([11C]FTIMD). (n.d.). PubMed.
- Imidazoline-I2 PET Tracers in Neuroimaging. (2023).
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- Strategies for Clinical Implementation and Quality Management of PET Tracers. (n.d.). IAEA.
- Imidazoline-I2 PET Tracers in Neuroimaging. (2023). PubMed Central.
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- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI.
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- Radio-Iodination Methods for the Production of SPECT Imaging Agents. (n.d.). Bentham Science.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). PubMed Central.
- Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. (n.d.). PubMed Central.
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- PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET. (n.d.). PubMed Central.
- Synthesis and radiopharmacological characterisation of a fluorine-18-labelled azadipeptide nitrile as a potential PET tracer for in vivo imaging of cysteine c
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Application Notes and Protocols: Experimental Design for Studying the Pharmacokinetics of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Authored by: A Senior Application Scientist
Introduction
The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is underpinned by a thorough understanding of its interaction with the biological system. A critical component of this understanding lies in its pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on designing a robust experimental plan to elucidate the pharmacokinetics of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone. This compound, with its distinct chemical structure, necessitates a meticulously planned study to ensure the generation of reliable and reproducible data, crucial for informed decision-making in the drug development pipeline. The principles and protocols outlined herein are grounded in established regulatory guidelines and best practices in the field of preclinical drug development.[1][2]
I. Pre-Study Considerations: Laying a Solid Foundation
Before embarking on in-vivo studies, a comprehensive understanding of the physicochemical properties of this compound is paramount. These initial characterizations will inform critical decisions in the subsequent experimental design.
-
Physicochemical Characterization: The solubility, lipophilicity (LogP/LogD), pKa, and chemical stability of the test compound must be determined. These parameters are crucial for developing a suitable vehicle for administration and for predicting its potential absorption characteristics.[3]
-
Dose Formulation Development: An appropriate formulation is essential for accurate and reproducible dosing. The formulation should solubilize the compound at the desired concentration and be well-tolerated by the animal model. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents. Stability of the compound in the chosen vehicle under experimental conditions should be confirmed.
II. In-Vivo Experimental Design: A Strategic Approach
The in-vivo phase is the cornerstone of the pharmacokinetic study, providing the concentration-time data that will define the compound's profile.[4][5] The design of this phase must be carefully considered to maximize the quality of the data while adhering to ethical guidelines for animal research.
-
Animal Model Selection: The choice of animal model is a critical decision. Rodents, such as Sprague-Dawley rats or BALB/c mice, are commonly used in early pharmacokinetic screening due to their well-characterized physiology and ease of handling.[2][6] The selection should be justified based on the research question and any existing knowledge of the compound's potential metabolic pathways. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Route of Administration: The intended clinical route of administration should ideally be used in preclinical studies.[4] For initial characterization, both intravenous (IV) and oral (PO) administration are recommended. IV administration provides a direct measure of systemic clearance and volume of distribution, while oral administration allows for the assessment of bioavailability.[7]
-
Dosing Regimen: A minimum of two dose levels, a low and a high dose, should be evaluated to assess dose proportionality. The selected doses should be based on any available toxicology data to ensure they are well-tolerated.
| Parameter | Recommendation | Rationale |
| Animal Model | Sprague-Dawley Rats (Male and Female) | Well-characterized model for PK studies. Using both sexes can identify potential gender-related differences. |
| Route of Administration | Intravenous (IV) bolus, Oral (PO) gavage | IV provides absolute bioavailability data. PO is a common clinical route. |
| Dose Levels | 1 mg/kg (Low), 10 mg/kg (High) | To assess linearity of pharmacokinetics. Doses should be adjusted based on tolerability studies. |
| Number of Animals | 3-5 per time point/group | Provides sufficient statistical power for initial PK parameter estimation. |
-
Blood Sampling Schedule: The design of the sampling schedule is critical for accurately capturing the absorption, distribution, and elimination phases of the drug's concentration-time profile.[3][5] A sparse sampling design is often employed in rodent studies to minimize the stress on individual animals.
| Route | Recommended Sampling Time Points (post-dose) |
| IV | 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr |
| PO | 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr |
III. Sample Collection and Handling Protocol
The integrity of the collected biological samples is paramount for generating accurate data.
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collect approximately 100-200 µL of blood from the chosen sampling site (e.g., tail vein, saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the blood samples on ice.
-
Within 30 minutes of collection, centrifuge the blood samples at 4°C for 10 minutes at approximately 2000 x g.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-labeled polypropylene tube.
-
Store the plasma samples at -80°C until bioanalysis.
IV. Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring that the measured drug concentrations are accurate and reliable.[8][9][10] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for this process.[11][12] Given the chemical structure of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the recommended analytical technique due to its high sensitivity and selectivity.[13][14]
Protocol 2: Bioanalytical Method Development and Validation (LC-MS/MS)
-
Method Development:
-
Optimize the mass spectrometric parameters for the parent compound and a suitable internal standard (IS) by direct infusion. Select precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Develop a chromatographic method to achieve separation of the analyte from endogenous matrix components. A reverse-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is a common starting point.
-
Develop a sample extraction procedure to isolate the analyte from the plasma matrix. Protein precipitation or liquid-liquid extraction are common techniques.
-
-
Method Validation (as per ICH M10 Guidelines):
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analyte and IS.
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should have a minimum of six non-zero standards and a blank. The response should be linear over the expected concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw stability, short-term bench-top stability, and long-term storage stability at -80°C.
-
| Validation Parameter | Acceptance Criteria (ICH M10) |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤15% (≤20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Factor | The CV of the IS-normalized matrix factor should be ≤15% |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
V. Pharmacokinetic Data Analysis
Once the concentration-time data has been generated, it is analyzed using non-compartmental or compartmental modeling approaches to determine key pharmacokinetic parameters.[6][15]
-
Non-Compartmental Analysis (NCA): This is the most common method for initial PK analysis and provides parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
VI. Visualizations
Figure 1: Experimental workflow for the pharmacokinetic study.
A well-designed pharmacokinetic study is indispensable for the successful development of new chemical entities. By following the structured approach outlined in these application notes, from thorough pre-study characterization to rigorous bioanalytical validation and data analysis, researchers can generate high-quality, reliable data for this compound. This data will provide crucial insights into its ADME properties, enabling informed decisions and guiding the future development of this compound. Adherence to international guidelines, such as those from the ICH, ensures the scientific integrity and regulatory acceptability of the findings.[8][9][10][11]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Labcorp. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. [Link]
-
U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]
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BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
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Avalere Health. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Population Pharmacokinetics. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
University of Manchester. (n.d.). An Introduction to Pharmacokinetics. [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]
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Karasova, J. Z., et al. (2014). Intravenous application of HI-6 salts (dichloride and dimethansulphonate) in pigs: comparison with pharmacokinetics profile after intramuscular administration. International Journal of Clinical and Experimental Medicine, 7(11), 4055-4063. [Link]
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Kireeva, A. S., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8. [Link]
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Topic: Characterization of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone using In Vitro Receptor Binding Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive theoretical and practical guide for characterizing the receptor binding affinity of the novel compound 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone. This compound is a structural analog of clonidine, suggesting a pharmacological profile centered on α2-adrenergic and/or imidazoline receptors. The following application note details the principles of competitive radioligand binding assays and provides a robust, step-by-step protocol to determine the binding affinity (Ki) of this unlabeled compound at the human α2A-adrenergic receptor, a primary putative target.
Part 1: Scientific Principle and Strategy
Introduction to the Compound and its Putative Targets
The compound this compound belongs to a class of molecules structurally related to clonidine, a well-characterized antihypertensive agent. Clonidine and its analogs exert their effects primarily by acting as agonists at α2-adrenergic receptors (α2-ARs), which are G-protein coupled receptors (GPCRs) involved in regulating neurotransmitter release. There are three main subtypes of the α2-AR: α2A, α2B, and α2C. Additionally, these compounds often show affinity for a separate class of proteins known as imidazoline receptors (I-Rs).
Given its structure, it is critical to determine the binding profile of this compound to understand its potential pharmacological activity. The foundational technique for this task is the in vitro competitive receptor binding assay. This note will use the α2A-adrenergic receptor as the primary example, as it is a major target for clonidine's therapeutic effects.
The Theory of Competitive Radioligand Binding
A competitive binding assay is a powerful method used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand ('radioligand') that has a known affinity.
The core principle is the Law of Mass Action. The radioligand ([L]) and the unlabeled test compound (the "competitor," [I]) compete for a finite population of receptors ([R]). In a well-designed experiment, the concentration of the radioligand is held constant at or near its dissociation constant (Kd), while the concentration of the competitor is varied. As the concentration of the competitor increases, it displaces the radioligand from the receptors, leading to a decrease in the measured receptor-bound radioactivity.
This displacement allows for the calculation of the IC50 value —the concentration of the competitor that displaces 50% of the specifically bound radioligand. The IC50 is an operational parameter influenced by the assay conditions. To determine a true measure of affinity, the inhibition constant (Ki) , the IC50 value is converted using the Cheng-Prusoff equation .
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant for the test compound. It is an intrinsic measure of the compound's affinity for the receptor.
-
IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L]: The concentration of the free radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor.
This relationship is visually represented by a sigmoidal dose-response curve when plotting the percentage of bound radioligand against the logarithm of the competitor concentration.
Part 2: Experimental Design and Protocol
This protocol is a self-validating system. It begins with the characterization of the receptor source and radioligand (Saturation Assay) to determine the Kd and Bmax. These values are essential for the subsequent Competitive Binding Assay and for the accurate calculation of the Ki for the test compound via the Cheng-Prusoff equation.[1][2]
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells). Protein concentration should be predetermined via a Bradford or BCA assay.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10 mM).
-
Radioligand: [3H]Rauwolscine or [3H]RX821002. These are high-affinity, selective antagonists for α2-ARs.[3][4] Stock concentration typically 1 nM in a suitable buffer.
-
Non-specific Ligand: Phentolamine or high-concentration Clonidine (e.g., 10 µM final concentration). Used to define non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester and 96-well glass fiber filter mats (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Detection System: 96-well sample plates, liquid scintillation cocktail, and a liquid scintillation counter (e.g., MicroBeta or TopCount).
Protocol Step 1: Saturation Binding Assay (To Determine Kd and Bmax)
Causality: Before testing your unknown compound, you must validate your assay system. This experiment determines the affinity (Kd) of your chosen radioligand for the receptor and the total number of receptors in your membrane preparation (Bmax).[5][6] The Kd is a critical component of the Cheng-Prusoff equation.
-
Prepare Radioligand Dilutions: Serially dilute the [3H]Rauwolscine stock in Assay Buffer to yield 8-12 concentrations that bracket the expected Kd (e.g., 0.05 nM to 10 nM).
-
Set Up Assay Plate: In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Add Assay Buffer.
-
Non-Specific Binding (NSB): Add Non-specific Ligand (e.g., 10 µM Phentolamine).
-
Blank (Counter Background): Add Assay Buffer, no membranes.
-
-
Add Radioligand: Add the various dilutions of [3H]Rauwolscine to the appropriate wells.
-
Initiate Reaction: Add the receptor membrane preparation to all wells (except the blank). A typical amount is 10-20 µg of protein per well. The final assay volume is typically 100-200 µL.
-
Incubate: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate & Filter: Terminate the reaction by rapid filtration over the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantify: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (Disintegrations Per Minute, DPM) in a scintillation counter.
-
Analyze: Calculate Specific Binding (Total DPM - NSB DPM). Plot Specific Binding vs. Radioligand Concentration. Use non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to calculate the Kd and Bmax.
Protocol Step 2: Competitive Binding Assay (To Determine IC50 and Ki)
Causality: This is the core experiment to characterize your test compound. By competing against a fixed concentration of the radioligand (determined from Step 1), you will determine its potency (IC50) and affinity (Ki).[6][7]
-
Prepare Test Compound Dilutions: Prepare serial dilutions of this compound in Assay Buffer. A wide range is recommended for the first experiment (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Set Up Assay Plate: In a 96-well plate, prepare triplicate wells for each condition as outlined in the table below.
-
Add Reagents:
-
Add Assay Buffer, Non-specific Ligand, or the test compound dilutions to the appropriate wells.
-
Add the radioligand ([3H]Rauwolscine) to all wells. Crucially, use a single concentration at or near its predetermined Kd value (from Step 1).
-
Initiate the reaction by adding the receptor membrane preparation (10-20 µg protein/well).
-
-
Incubate, Terminate, and Quantify: Follow steps 5-7 from the Saturation Binding protocol.
-
Analyze Data:
-
Calculate the average DPM for each condition.
-
Determine Specific Binding for the control (0% inhibition): Control DPM = Average Total DPM - Average NSB DPM.
-
For each concentration of the test compound, calculate the percent specific binding: % Specific Binding = ((DPM_sample - DPM_NSB) / Control DPM) * 100.
-
Plot % Specific Binding vs. the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the log(IC50), from which the IC50 is calculated.
-
Finally, calculate the Ki using the Cheng-Prusoff equation.[1][2]
-
Part 3: Data Presentation and Interpretation
Assay Plate Layout
For clarity and reproducibility, a structured plate map is essential.
| Well Rows | Columns 1-3 (Triplicate) | Columns 4-6 (Triplicate) | Columns 7-9 (Triplicate) | Columns 10-12 (Triplicate) |
| A | Total Binding | Test Cmpd [Conc. 1] | Test Cmpd [Conc. 5] | Test Cmpd [Conc. 9] |
| B | Non-Specific Binding | Test Cmpd [Conc. 2] | Test Cmpd [Conc. 6] | Test Cmpd [Conc. 10] |
| C | Blank (Buffer Only) | Test Cmpd [Conc. 3] | Test Cmpd [Conc. 7] | Test Cmpd [Conc. 11] |
| D | (Optional Control) | Test Cmpd [Conc. 4] | Test Cmpd [Conc. 8] | (Optional Control) |
Sample Data Analysis Table
This table structure facilitates the calculation of IC50 and Ki.
| [Test Cmpd] (M) | Log [Test Cmpd] | Avg DPM | Specific Binding (DPM) | % Specific Binding |
| 0 (Total) | N/A | 15,000 | 14,000 | 100.0% |
| 0 (NSB) | N/A | 1,000 | 0 | 0.0% |
| 1.0E-11 | -11.0 | 14,950 | 13,950 | 99.6% |
| 1.0E-10 | -10.0 | 14,500 | 13,500 | 96.4% |
| 1.0E-09 | -9.0 | 12,000 | 11,000 | 78.6% |
| 1.0E-08 | -8.0 | 7,900 | 6,900 | 49.3% |
| 1.0E-07 | -7.0 | 2,500 | 1,500 | 10.7% |
| 1.0E-06 | -6.0 | 1,100 | 100 | 0.7% |
| 1.0E-05 | -5.0 | 1,050 | 50 | 0.4% |
Assume for this example:
-
Radioligand ([L]): [3H]Rauwolscine at 1.0 nM
-
Radioligand Kd (from saturation assay): 1.2 nM
-
IC50 (from non-linear regression of above data): 1.2 x 10⁻⁸ M (12 nM)
Calculation of Ki: Ki = IC50 / (1 + [L]/Kd) Ki = (12 nM) / (1 + [1.0 nM] / [1.2 nM]) Ki = 12 nM / (1 + 0.833) Ki = 12 nM / 1.833 Ki ≈ 6.55 nM
Interpretation of Results
The calculated Ki value of 6.55 nM represents the binding affinity of this compound for the human α2A-adrenergic receptor under these experimental conditions. A lower Ki value signifies higher binding affinity. This result provides a quantitative measure of the compound's potency at this specific receptor, which is a critical first step in its pharmacological characterization. For a complete profile, this assay should be repeated at other putative targets, such as the α2B, α2C, and imidazoline receptor subtypes, to determine the compound's selectivity.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of antagonist pKB or KI from IC50 values. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]
-
Bylund, D. B., & Murrin, L. C. (2017). Radioligand Binding Assays. In Basic and Clinical Pharmacology, 14e. McGraw-Hill. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Bylund, D. B., Eikenberg, D. C., Hieble, J. P., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological Reviews, 46(2), 121-136. [Link]
-
MacDonald, E., Kobilka, B. K., & Scheinin, M. (1997). Gene targeting--homologous recombination in embryonic stem cells to create mutant mice. Trends in Pharmacological Sciences, 18(7), 211-219. [Link]
-
Jasper, J. R., Lesnick, J. D., Chang, L. K., et al. (1995). Ligand efficacy and potency at cloned human alpha 2-adrenergic receptors. Biochemical Pharmacology, 50(10), 1673-1679. [Link]
Sources
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Welcome to the technical support center for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles for formulating poorly soluble weak bases and draw parallels from the known properties of the structurally related compound, guanabenz.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: Why does this compound exhibit poor solubility in neutral aqueous buffers?
A1: The solubility of this compound is largely dictated by its chemical structure. It is a weak base, a characteristic conferred by the presence of the imidazoline ring and the anilino group. The pKa of the structurally similar compound guanabenz is 8.1[1]. In aqueous solutions with a pH at or above the pKa, the compound will predominantly exist in its neutral, un-ionized form. This form is less polar and therefore less soluble in water. To achieve significant aqueous solubility, the molecule needs to be protonated, which occurs in acidic conditions (pH < pKa).
Q2: What is the expected aqueous solubility of this compound?
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This phenomenon, often termed "solvent shock," is common for poorly soluble compounds. Your compound is likely highly soluble in the organic solvent (e.g., DMSO), but when this concentrated stock is introduced into the aqueous buffer, the solvent environment abruptly changes. The compound's solubility in the final, predominantly aqueous, solution is much lower, causing it to precipitate out of the solution[2].
Q4: What are the primary strategies for improving the solubility of this compound?
A4: The main approaches for enhancing the aqueous solubility of a weakly basic compound like this compound include:
-
pH Adjustment: Lowering the pH of the aqueous buffer to protonate the molecule.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the buffer to increase the solvent's capacity to dissolve the compound.
-
Employing Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its apparent solubility.
Each of these methods is discussed in detail in the troubleshooting guides below.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific solubility issues you may encounter during your experiments.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Symptom: Immediate formation of a precipitate when adding a concentrated stock solution (e.g., in DMSO) to a neutral or near-neutral aqueous buffer (e.g., PBS pH 7.4).
Root Cause Analysis: The core issue is the low intrinsic solubility of the neutral form of the compound in aqueous media. The rapid shift from a favorable organic solvent to an unfavorable aqueous environment causes the compound to exceed its solubility limit and precipitate.
The most direct way to increase the solubility of a weak base is by lowering the pH of the buffer.[3][4][5][6]
Experimental Protocol: pH-Dependent Solubility Enhancement
-
Determine the Target pH: Since the estimated pKa is around 8.1, aim for a buffer pH at least 1-2 units below this value to ensure the compound is predominantly in its protonated, more soluble form. A starting pH range of 4.5 - 6.5 is recommended.
-
Buffer Selection: Choose a buffer system with a buffering range appropriate for your target pH (e.g., acetate buffer for pH 4-5.6, citrate buffer for pH 3-6.2).
-
Preparation of Acidified Buffer: Prepare your desired buffer and adjust the pH using a suitable acid (e.g., HCl).
-
Compound Dilution: Add your concentrated stock solution of this compound dropwise to the acidified buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.
Causality: By lowering the pH, you increase the concentration of hydrogen ions in the solution. These protons will protonate the basic nitrogen atoms in the imidazoline ring, forming a positively charged species. This ionized form is more polar and thus exhibits significantly higher solubility in the aqueous buffer.
Caption: Micellar solubilization of a hydrophobic compound by surfactants.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their apparent solubility. [][8][9] Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select a Cyclodextrin: For many pharmaceutical applications, derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are used due to their higher solubility and safety profile compared to native β-cyclodextrin. []2. Prepare the Complex:
-
Dissolve the cyclodextrin in the aqueous buffer.
-
Add the compound to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.
-
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). [10][11] Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of the this compound molecule can be encapsulated within the cyclodextrin's cavity, forming a water-soluble inclusion complex.
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, commonly used in parenteral formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, can improve the solubility of ionizable drugs. [] |
III. Summary and Recommendations
For improving the solubility of this compound in aqueous buffers, a systematic approach is recommended.
Caption: Recommended workflow for troubleshooting solubility issues.
It is always advisable to start with the simplest approach, which is typically pH adjustment. If this is not sufficient or compatible with your experimental system, a combination of methods, such as pH adjustment with a co-solvent, can be explored. [12]Always verify the final concentration of your solubilized compound using a reliable analytical method.
IV. References
-
General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences. [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
-
Surfactant Selection for Dissolution Study of Poorly Soluble Drug. Pharma Specialists. [Link]
-
Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. [Link]
-
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. ACS Publications. [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Guanabenz Acetate. PubChem. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. National Institutes of Health. [Link]
-
Techniques used to Enhance Drug Solubility. Pharmaguddu. [Link]
-
How to choose a surfactant for dissolution study of poorly soluble drug? ResearchGate. [Link]
-
solubility enhancement -by pH change & complexation. Slideshare. [Link]
-
Solubility Enhancement: Novel Approaches to Rational Formulation Choice. Contract Pharma. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. [Link]
-
Solubility Enhancement: Novel Approaches to Rational Formulation Choice. Contract Pharma. [Link]
-
Guanabenz. PubChem. [Link]
-
Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. PubMed. [Link]
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguddu.com [pharmaguddu.com]
- 8. biosynth.com [biosynth.com]
- 9. scispace.com [scispace.com]
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- 12. longdom.org [longdom.org]
Stability issues of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone in cell culture media
Prepared by the Senior Application Science Team
Welcome to the technical support center for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when using this compound in aqueous cell culture environments.
Direct experimental data on the stability of this specific molecule in cell culture media is not extensively documented in public literature. Therefore, this guide is built upon established principles of chemical stability for its core structural motifs: the N-acetylated dihydroimidazole and the dichloroaniline groups. Our goal is to provide you with the scientific rationale behind potential issues and to equip you with robust troubleshooting strategies to ensure the accuracy and reproducibility of your experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, showing variable potency or loss of effect over time. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability. The chemical structure of this compound contains an N-acetyl group on the dihydroimidazole ring. This N-acetyl moiety is a potential site for hydrolysis, especially under the physiological conditions of cell culture (37°C, aqueous environment with a pH of ~7.4).[3][4] Hydrolysis would cleave the acetyl group, converting the parent compound into its non-acetylated counterpart and releasing acetic acid. This conversion would alter the effective concentration of the intended molecule, leading to variability in your results.
Q2: What is the most likely degradation pathway for this compound in my cell culture medium?
A2: The most probable degradation pathway is the hydrolysis of the acetyl group from the nitrogen at position 1 of the dihydroimidazole ring. This reaction can be catalyzed by several factors present in standard cell culture conditions:
-
pH-mediated hydrolysis: The slightly alkaline environment of most cell culture media can facilitate the cleavage of the amide-like bond.
-
Enzymatic hydrolysis: If you are using serum-supplemented media, esterases and other hydrolase enzymes present in the serum can actively metabolize the compound, accelerating the rate of de-acetylation.[2]
A secondary, though less likely, pathway under standard conditions could involve the degradation of the dihydroimidazolium ring itself, but this typically requires more extreme pH or temperature conditions.[5]
Below is a diagram illustrating the hypothesized primary degradation pathway.
Caption: Hypothesized hydrolytic degradation of the parent compound.
Q3: What specific factors in my cell culture system could be promoting this degradation?
A3: Several common factors can accelerate the degradation of a labile small molecule:[2]
-
Temperature: Incubation at 37°C provides the energy needed to overcome the activation barrier for hydrolysis.[6]
-
Serum Components: Fetal Bovine Serum (FBS) and other animal sera are rich in enzymes like esterases and amidases that can actively cleave acetyl groups.
-
Media pH: While buffered, slight shifts in pH during cell growth can influence the rate of chemical hydrolysis.
-
Incubation Time: The longer the compound is incubated in the media, the greater the extent of degradation will be.
-
Light Exposure: Although the primary concern here is hydrolysis, some compounds are photosensitive. It is always good practice to minimize light exposure.[6]
Q4: How should I prepare and store my stock solutions to maximize compound integrity?
A4: Proper handling from the very beginning is critical to ensure you are starting your experiment with the correct compound at the correct concentration.[1][7]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a versatile solvent for many organic molecules and, when anhydrous, minimizes the risk of hydrolysis in the stock solution.[8] |
| Concentration | 10-20 mM | A high concentration stock minimizes the volume of DMSO added to your culture, reducing solvent-induced toxicity (keep final DMSO <0.5%).[8][9] |
| Storage | Small, single-use aliquots | Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and degrade the compound.[8] |
| Temperature | -80°C for long-term storage | Lower temperatures significantly slow down chemical degradation processes. Store at -20°C for up to one month and -80°C for up to six months.[8][10] |
Q5: What are the best practices for minimizing degradation during my actual experiment?
A5: To mitigate degradation in the cell culture medium itself, consider the following:
-
Prepare Fresh: Always dilute the stock solution into your culture medium immediately before adding it to your cells.[6] Do not store the compound in its diluted, aqueous form.
-
Time-Course Controls: If your experiment runs for an extended period (e.g., >24 hours), consider the possibility of compound degradation over time. A shorter treatment duration may yield more consistent results.
-
Serum Reduction: If your cell line can tolerate it for the duration of the experiment, reducing the serum concentration or using serum-free media can decrease enzymatic degradation.[6]
-
Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls to ensure that any observed effects are due to the compound and not the solvent.
Troubleshooting Guide: Investigating Compound Instability
This guide provides a systematic workflow to determine if this compound is degrading in your specific experimental setup. The most definitive method for this analysis is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Stability Assessment
The following diagram outlines a logical flow for testing the stability of your compound under different, controlled conditions.
Caption: Workflow for investigating compound instability in cell culture media.
Data Interpretation
Use the following table to interpret the results from your stability experiment.
| Condition | Observation | Potential Cause of Instability |
| Complete Medium @ 37°C | Significant decrease in parent compound peak over time. Appearance of new peaks. | This is your baseline degradation rate under experimental conditions, likely a combination of chemical and enzymatic hydrolysis. |
| Basal Medium @ 37°C | Less degradation compared to complete medium. | Suggests that components in the serum (i.e., enzymes) are a major contributor to the degradation. |
| Complete Medium @ 4°C | Minimal to no degradation over time. | Confirms that the degradation is temperature-dependent and accelerated at 37°C. |
| Basal Medium @ 4°C | Should show the highest stability. | This condition serves as the best-case scenario control, minimizing both enzymatic and temperature-driven degradation. |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Dispense into small-volume, single-use aliquots in sterile microcentrifuge tubes.
-
Store immediately at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of stock solution needed to achieve your final desired concentration. For example, to make a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Add the stock solution to the pre-warmed medium and mix immediately by gentle inversion. Do not vortex, as this can cause shearing of media components.
-
Use this freshly prepared working solution immediately for treating your cells.
-
Protocol 2: HPLC-Based Stability Assessment
-
Sample Preparation: Following the "Experimental Workflow for Stability Assessment" above, prepare your samples at the specified time points.
-
Sample Quenching: At each time point, take a 100 µL aliquot of the medium containing the compound and immediately mix it with 100 µL of ice-cold acetonitrile. This will precipitate proteins and halt any further degradation.
-
Centrifugation: Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) and ramping up to 95% Acetonitrile over several minutes.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the compound's chromophore (a wavelength scan would be needed to determine the optimal lambda max, but 254 nm is a common starting point).
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound based on its retention time from the T=0 sample.
-
Integrate the peak area of the parent compound at each time point for each condition.
-
Plot the percentage of the remaining parent compound against time for each condition to visualize the degradation kinetics.
-
Observe the appearance and growth of new peaks, which correspond to degradation products.
-
By implementing these best practices and systematically investigating the stability in your specific system, you can ensure the reliability and integrity of your research involving this compound.
References
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]
-
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]
-
SMALL MOLECULES. Captivate Bio. [Link]
-
Troubleshooting cell culture? ResearchGate. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. [Link]
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Optimizing dosage of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone for in vivo studies
Welcome to the technical support center for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, more commonly known as Lofexidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of Lofexidine for in vivo studies. Our goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot potential issues, and ensure the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Compound Fundamentals
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the chemical name for Lofexidine.[1] Lofexidine is a centrally acting alpha-2 adrenergic agonist.[2][3] Its primary mechanism involves binding to and activating alpha-2 adrenergic receptors in the brain, particularly in the locus coeruleus.[4] This activation reduces the release of norepinephrine, a neurotransmitter that becomes overactive during opioid withdrawal, thereby decreasing the overall sympathetic nervous system outflow.[2][4] This action helps to mitigate many of the symptoms associated with opioid withdrawal, such as anxiety, gastrointestinal upset, and tension.[5] While initially investigated as an antihypertensive agent, its efficacy in this area was found to be less than that of clonidine.[6] However, it proved to have a better side-effect profile, leading to its development and approval for the management of opioid withdrawal symptoms.[5][6]
Caption: Lofexidine's mechanism of action.
Formulation and Administration
Q2: What are the solubility characteristics of Lofexidine and how should I prepare it for in vivo administration?
A2: Lofexidine hydrochloride is a white to off-white crystalline powder that is freely soluble in water, methanol, and ethanol.[1][2] It is also soluble in DMSO and DMF, and to a lesser extent in phosphate-buffered saline (PBS) at pH 7.2.[7] It is practically insoluble in ether, n-hexane, and benzene.[1][2]
Solubility Profile of Lofexidine Hydrochloride
| Solvent | Solubility (mg/mL) |
| Water | ≥ 11.15[7] |
| Ethanol | ~ 30[7] |
| DMSO | ~ 30[7] |
| DMF | ~ 20[7] |
| PBS (pH 7.2) | ~ 10[7] |
For oral administration in animal studies, Lofexidine hydrochloride can be dissolved in sterile water or a suitable buffer like PBS. For other routes, such as intravenous or intraperitoneal injection, it is crucial to ensure the final formulation is sterile and isotonic to prevent irritation and ensure accurate dosing.
Experimental Protocol: Preparation of Lofexidine Solution for Oral Gavage in Rodents
-
Objective: To prepare a 1 mg/mL stock solution of Lofexidine hydrochloride in sterile water.
-
Materials:
-
Lofexidine hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Aseptically weigh the desired amount of Lofexidine hydrochloride powder. For a 10 mL solution, weigh 10 mg.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile water (e.g., 2-3 mL) and vortex thoroughly to dissolve the powder.
-
Once fully dissolved, add sterile water to reach the final volume of 10 mL.
-
Vortex the solution again to ensure homogeneity.
-
For parenteral routes, sterile filter the final solution into a sterile vial.
-
Store the solution at 4°C, protected from light. Prepare fresh solutions regularly to ensure stability.
-
Dosage Optimization
Q3: What is a good starting dose for Lofexidine in rodent models, and how should I approach dose-range finding studies?
A3: There is limited published data specifically on Lofexidine dosage for in vivo studies in rodents for conditions other than opioid withdrawal. However, we can extrapolate from human clinical data and studies on related compounds. Human doses for opioid withdrawal are typically in the range of 2.16 to 2.88 mg/day.[5]
For a dose-range finding study in rats or mice, a conservative starting point would be to use allometric scaling from the human dose. A more practical approach for initial studies is to start with a low dose and escalate.
Recommended Dosing Strategy for Rodent Studies:
-
Literature Review: Search for studies using Lofexidine or other alpha-2 adrenergic agonists (like clonidine) in your specific animal model and for your intended biological question.
-
Start Low: A starting dose of 0.1 mg/kg can be considered for rodents.
-
Dose Escalation: A common dose escalation scheme could be 0.1, 0.3, 1.0, and 3.0 mg/kg.
-
Monitor for Adverse Effects: Closely observe the animals for signs of sedation, decreased activity, ataxia, hypotension, and bradycardia, which are known side effects.[5][8] In rats, CNS-related clinical signs associated with lofexidine treatment include depression, decreased activity, ataxia, and salivation.[8]
-
Establish a Dose-Response Curve: Measure your desired biological endpoint at each dose to establish a dose-response relationship. This will help you identify the optimal dose that provides the desired effect with minimal side effects.
Caption: Workflow for optimizing Lofexidine dosage.
Troubleshooting Guide
Q4: My animals are showing excessive sedation and lethargy after dosing. What should I do?
A4: Excessive sedation is a known central nervous system effect of alpha-2 adrenergic agonists.[9] If you observe this, consider the following:
-
Reduce the Dose: This is the most straightforward solution. If you are in a dose-finding phase, this data point is valuable for establishing the maximum tolerated dose.
-
Adjust the Dosing Frequency: The half-life of Lofexidine in humans is approximately 11-13 hours.[10] While the half-life in rodents is not well-established, it is likely shorter.[11] If you are administering multiple doses per day, consider increasing the interval between doses.
-
Change the Route of Administration: The bioavailability and peak plasma concentration can vary with the route of administration. Oral administration generally leads to a slower absorption and lower peak concentration compared to intravenous or intraperitoneal routes, which might reduce acute sedative effects.
Q5: I am not observing the expected therapeutic effect at my current dose. What are the possible reasons?
A5: If you are not seeing the desired effect, several factors could be at play:
-
Insufficient Dose: The dose may be too low to reach the therapeutic threshold. A dose-escalation study is crucial to address this.
-
Pharmacokinetic Issues: The absorption, distribution, metabolism, and excretion (ADME) profile of Lofexidine in your specific animal model and strain might differ from what is reported. Consider conducting a pilot pharmacokinetic study to determine the plasma concentration of the drug at your current dose.
-
Formulation Problems: Ensure your formulation is stable and the drug is fully solubilized. Precipitated drug will not be bioavailable.
-
Biological Model: The animal model you are using may not be responsive to Lofexidine's mechanism of action for the specific endpoint you are measuring.
Q6: Are there any known drug interactions I should be aware of in my in vivo studies?
A6: Yes, Lofexidine can interact with other drugs that have CNS depressant effects. It can potentiate the effects of benzodiazepines, alcohol, barbiturates, and other sedating drugs.[2][12] If your experimental design involves co-administration of other compounds, it is essential to consider the potential for synergistic sedative or hypotensive effects.
References
-
A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Lofexidine: Package Insert / Prescribing Information / MOA. (2024, August 29). Drugs.com. Retrieved from [Link]
-
Lofexidine | C11H12Cl2N2O | CID 30668. (2018, May 16). PubChem. Retrieved from [Link]
-
How does Lucemyra (lofexidine) work to manage opioid withdrawal symptoms? - Dr.Oracle. (2025, November 30). Dr. Oracle. Retrieved from [Link]
-
Lofexidine: MedlinePlus Drug Information. (2018, August 15). MedlinePlus. Retrieved from [Link]
-
The Role of Lofexidine in Management of Opioid Withdrawal - PMC. (2018, December 18). PubMed Central. Retrieved from [Link]
-
Lucemyra Generic Name1,2,3,4: Lofexidine Manufacturer1,2,3,4: US WorldMeds Drug Class1,2,3,4: Alpha-2 Adr - WVU School of Pharmacy. (n.d.). Retrieved from [Link]
-
Lofexidine, an {alpha}2-receptor agonist for opioid detoxification - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
209229Orig1s000 - accessdata.fda.gov. (2018, May 14). Retrieved from [Link]
-
Lofexidine (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Mayo Clinic. Retrieved from [Link]
-
Lofexidine tablets - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved from [Link]
-
Impacts of Xylazine on Fentanyl Demand, Body Weight, and Acute Withdrawal in Rats: A Comparison to Lofexidine - PMC - NIH. (n.d.). Retrieved from [Link]
-
Lofexidine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2023, August 17). RxList. Retrieved from [Link]
-
Animal experiments on the safety pharmacology of lofexidine - PubMed. (n.d.). PubMed. Retrieved from [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone and Related α2-Adrenergic Agonists
Welcome to the technical support center for researchers utilizing 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone. This guide provides in-depth troubleshooting for unexpected experimental outcomes and potential off-target effects. While this specific molecule is an acetylated derivative and may not be as extensively characterized as its parent compounds, its structural similarity to guanfacine and lofexidine provides a strong framework for understanding its biological activity and potential liabilities.
This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent pharmacological tool. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Understanding the Core Pharmacology
This compound is structurally a derivative of the well-known α2-adrenergic agonist, guanfacine. The core mechanism of action for this class of compounds is the selective agonism of α2A-adrenergic receptors, primarily in the central nervous system.[1][2] This agonism leads to a reduction in sympathetic outflow by inhibiting the release of norepinephrine.[3][4] In the prefrontal cortex, stimulation of postsynaptic α2A-receptors is thought to enhance neuronal firing and improve cognitive functions, such as working memory.[2][5][6]
However, like any small molecule, the potential for off-target effects exists. These can arise from interactions with other receptor subtypes, engagement with unrelated targets, or the presence of impurities. This guide will help you dissect and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental model is showing unexpected sedation and hypotension. Is this an off-target effect?
Answer: Not necessarily. Sedation and hypotension are hallmark effects of α2-adrenergic agonists and are directly related to their primary mechanism of action.[7][8] Stimulation of α2-receptors in the brainstem reduces sympathetic tone, leading to these physiological responses.[3]
Troubleshooting Steps:
-
Dose-Response Analysis: The most critical first step is to perform a detailed dose-response curve. The sedative and hypotensive effects are often more pronounced at higher concentrations.[7] Identifying a therapeutic window where you observe your desired effect without significant side effects is key.
-
Pharmacokinetic (PK) Profiling: Consider the timing of your observations relative to compound administration. A rapid onset of sedation might indicate a fast absorption and distribution to the central nervous system. Understanding the compound's half-life will help in designing a dosing regimen that minimizes peak concentration-related side effects.
-
Positive Controls: Use a well-characterized α2-agonist like guanfacine or clonidine in parallel experiments. This will help you benchmark the effects of your compound and determine if the observed sedation and hypotension are consistent with α2-receptor agonism.
Experimental Protocol: Dose-Response for Sedative Effects in a Rodent Model
-
Animal Acclimation: Acclimate animals to the testing environment for at least 3 days prior to the experiment.
-
Group Allocation: Randomly assign animals to vehicle control and multiple dose groups of the test compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Compound Administration: Administer the compound via the intended route (e.g., intraperitoneal, oral).
-
Observation: At predefined time points (e.g., 15, 30, 60, 120 minutes) post-dosing, assess sedation using a standardized scoring system (e.g., 0 = alert, 1 = slightly sedated, 2 = moderately sedated, 3 = loss of righting reflex).
-
Data Analysis: Plot the sedation score against the dose and time to determine the dose- and time-dependent sedative effects.
Q2: I am observing a paradoxical increase in blood pressure at the start of my experiment. What could be the cause?
Answer: This can be a transient effect mediated by peripheral α2B-adrenergic receptors. While the primary hypotensive effect is central, some α2-agonists can cause an initial, transient vasoconstriction by acting on α2B-receptors located on vascular smooth muscle.[9]
Troubleshooting Workflow:
Caption: Troubleshooting paradoxical hypertension.
Mitigation Strategies:
-
Slower Administration: If using intravenous administration, a slower infusion rate can prevent the high initial plasma concentrations that may favor peripheral α2B-receptor activation.
-
Selective Antagonism: In ex vivo or in vitro models (e.g., isolated blood vessels), co-administration with a selective α2B-antagonist can confirm this off-target effect.
Q3: My results are inconsistent across different batches of the compound. How do I troubleshoot this?
Answer: Batch-to-batch variability is often due to inconsistencies in purity or the presence of different impurity profiles.[10][11] Even small amounts of highly active impurities can significantly impact experimental outcomes.
Self-Validating Protocol for Compound Quality Control:
-
Analytical Chemistry:
-
LC-MS/MS: Obtain a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry analysis for each new batch to confirm the identity and purity of the compound.[12]
-
NMR: Nuclear Magnetic Resonance spectroscopy can provide structural confirmation.
-
Impurity Profiling: If possible, identify and quantify any impurities. Compare the impurity profiles between batches.
-
-
In Vitro Bioassay:
-
Establish a simple, robust in vitro assay to functionally test each batch. A cell line expressing the α2A-adrenergic receptor and a downstream reporter (e.g., cAMP inhibition) is ideal.
-
Compare the EC50 (half-maximal effective concentration) of each batch in this assay. Significant shifts in potency can indicate a problem with the compound's integrity or purity.
-
Data Summary Table: Batch-to-Batch Variability
| Batch ID | Purity (LC-MS) | Key Impurity (%) | α2A-Receptor EC50 (nM) |
| Batch A | 99.2% | 0.5% (Impurity X) | 15.2 |
| Batch B | 97.5% | 1.8% (Impurity Y) | 35.8 |
| Batch C | 99.5% | <0.1% | 14.9 |
This table illustrates how a decrease in purity and the presence of a different impurity in Batch B could correlate with a weaker in vitro potency.
Q4: How can I definitively prove that my observed effects are due to α2-adrenergic receptor agonism and not an off-target interaction?
Answer: The gold standard for validating on-target effects is the use of selective antagonists in rescue experiments. Additionally, employing cellular models with and without the target receptor can provide compelling evidence.
Experimental Workflow for On-Target Validation:
Caption: Validating on-target α2-adrenergic effects.
Key Experimental Controls:
-
Selective Antagonists: Yohimbine is a commonly used α2-adrenergic antagonist that can be used to block the effects of your compound in both in vitro and in vivo experiments.
-
Receptor Knockout/Knockdown Models: If available, using cells or animals where the α2A-receptor has been knocked out or knocked down is a powerful tool. The absence of an effect in these models strongly supports on-target activity.
-
Inactive Control Compound: If a structurally similar but biologically inactive analog of your compound is available, it can be used as a negative control to rule out non-specific effects related to the chemical scaffold.
Signaling Pathway Overview
The canonical signaling pathway for α2-adrenergic receptors involves coupling to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Caption: α2-Adrenergic receptor signaling pathway.
By understanding these fundamental principles and employing rigorous experimental design with appropriate controls, researchers can confidently delineate the on-target and off-target effects of this compound, leading to more robust and interpretable data.
References
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Sorkin, E. M., & Heel, R. C. (1986). Guanfacine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs, 31(4), 301–336. [Link]
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Álamo, C., López-Muñoz, F., & García-García, P. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). Actas espanolas de psiquiatria, 44(3), 107–112. [Link]
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Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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National Center for Biotechnology Information. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. [Link]
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Stahl, S. M. (2025). Mechanism of Action of Guanfacine Extended Release (Intuniv). Stahl's Essential Psychopharmacology. [Link]
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Álamo, C., López-Muñoz, F., & García-García, P. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd). PubMed. [Link]
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Veeprho. (n.d.). Lofexidine Impurities and Related Compound. Veeprho. [Link]
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Álamo, C., López-Muñoz, F., & García-García, P. (2016). (PDF) Mechanism of action of guanfacine: A postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). ResearchGate. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 3, 126. [Link]
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Penn State University. (2023). Alpha-2 Adrenergic Agonists. Penn State Research Database. [Link]
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Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
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Pharmaffiliates. (n.d.). Lofexidine-impurities. Pharmaffiliates. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. [Link]
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Dyer, R. L., Ellames, G. J., Hamill, B. J., Manley, P. W., & Pope, A. M. (1983). 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442–445. [Link]
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Pharmacompass. (n.d.). 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone. Pharmacompass. [Link]
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Patsnap. (2024). What are Alpha 2 adrenoceptor agonists and how do they work? Patsnap Synapse. [Link]
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U.S. Food and Drug Administration. (2018). NDA 209229 for lofexidine. [Link]
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Sk, M., Anjali, T. S., Tejaswi, J., Chiranmai, M., & Latha, K. H. (2018). SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 285. [Link]
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Giovannitti, J. A., Jr, Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesthesia progress, 62(1), 31–39. [Link]
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CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Dichloro-1-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone. PubChem. [Link]
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Giovannitti, J. A., Jr, Thoms, S. M., & Crawford, J. J. (2015). (PDF) Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. ResearchGate. [Link]
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Urits, I., Gress, K., McNulty, M., & Kaye, A. D. (2020). (PDF) A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms. ResearchGate. [Link]
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Crawford, J. J., Davis, A. M., Dehnhardt, C. M., Fan, J., Gancia, C., He, Y., ... & Zhang, Y. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][7]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of medicinal chemistry, 58(13), 5308–5322. [Link]
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Le, P. T., Yap, J. L., Miller, D. C., Le, T. D., Lim, S. C., Olivier, K. L., ... & Williams, S. J. (2015). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 58(1), 379–396. [Link]
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Prieto, L., Nisenbaum, E. S., Ben-Abdallah, M., Gardinier, K. M., Catlow, J. T., Henry, S. S., ... & Witkin, J. M. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711–8732. [Link]
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El-Gokha, A. A., Sobh, M. A., El-Shafey, M., & El-Gayar, S. I. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules (Basel, Switzerland), 25(22), 5340. [Link]
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Inagaki, Y., Kamikubo, T., Kuriwaki, I., Watanabe, J., Yamaki, S., Iida, M., ... & Koike, T. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & medicinal chemistry, 118, 118042. [Link]
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Technical Support Center: Synthesis of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the yield and purity of this important intermediate. We will delve into the critical aspects of the synthesis, providing field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols.
Section 1: Synthesis Overview and Mechanistic Considerations
The synthesis of the target compound is a two-step process. First, the core imidazoline ring is formed through the condensation of 2,6-dichloroaniline with an activated imidazolidone derivative. This is followed by a selective N-acylation to yield the final product. Understanding the nuances of each step is critical to achieving a high overall yield.
Overall Synthetic Workflow:
The process begins with the synthesis of the key intermediate, 2-(2,6-dichloroanilino)-2-imidazoline, which is subsequently acetylated.
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide - Precursor Synthesis
The formation of the 2-(2,6-dichloroanilino)-4,5-dihydroimidazoline hydrochloride precursor is the foundation of the entire synthesis. Issues in this step will invariably lead to poor outcomes.
Frequently Asked Questions (FAQs)
Q1: My yield for the condensation reaction (Step 1) is significantly lower than the reported ~80%. What are the most critical parameters to investigate?
A1: This is a common issue often traced back to three critical areas: reaction conditions, reagent quality, and work-up procedure.
-
Reaction Temperature and Time: The condensation reaction using phosphorus oxychloride (POCl₃) is highly sensitive to temperature. Russian patents describe optimal conditions between 75-80°C for 7.5-8 hours[1] or 90-100°C for 3-4 hours[2][3]. Deviation from these ranges can lead to incomplete reaction or decomposition and side-product formation. We recommend strict temperature control.
-
Reagent Purity: The purity of 2,6-dichloroaniline and 1-acetyl-2-imidazolidone is paramount. Impurities in the starting aniline can lead to competing side reactions. Ensure all reagents are of high purity and are handled under anhydrous conditions, as POCl₃ reacts violently with water.
-
Efficient Removal of POCl₃: After the reaction, excess phosphorus oxychloride must be thoroughly removed, typically by distillation[1][2]. Incomplete removal can complicate the subsequent hydrolysis and isolation steps, trapping the product and reducing the isolated yield.
Q2: The work-up procedure seems complex. Can you clarify the purpose of the methanol and hydrochloric acid treatment?
A2: Certainly. The work-up is a multi-step process designed to hydrolyze the reaction intermediate and then precipitate the desired product as a stable hydrochloride salt.
-
Methanol Quench: After distilling off the excess POCl₃, the reaction mixture is cooled and methanol is added. This serves two purposes: it safely quenches any remaining reactive phosphorus species and acts as a solvent for the subsequent hydrolysis step[1].
-
Hydrolysis (Deacetylation): Boiling the mixture in methanol facilitates the hydrolysis (or deacetylation) of the intermediate 1-acetyl-2-(2,6-dichlorophenylamino)-2-imidazoline salt[2].
-
Precipitation with HCl: Finally, concentrated hydrochloric acid is added. This protonates the basic imidazoline, forming the hydrochloride salt, which is typically less soluble in the methanolic solution and precipitates out, allowing for easy isolation by filtration[1].
Protocol 1: Optimized Synthesis of 2-(2,6-dichloroanilino)-4,5-dihydroimidazoline HCl
This protocol is synthesized from established patent literature to provide a reliable method for obtaining the key precursor.[1][2]
Materials:
-
1-Acetyl-2-imidazolidone
-
2,6-Dichloroaniline
-
Phosphorus oxychloride (POCl₃)
-
Methanol
-
Concentrated Hydrochloric Acid (33-36%)
-
Ethanol (for washing)
Procedure:
-
To a dry reactor equipped with a mechanical stirrer, thermometer, and distillation apparatus, charge 1-acetyl-2-imidazolidone (1.0 eq), 2,6-dichloroaniline (1.0 eq), and phosphorus oxychloride (approx. 10 volumes).
-
With stirring, heat the reaction mixture to 90-100°C and maintain for 3-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, arrange the apparatus for distillation and remove the excess phosphorus oxychloride under reduced pressure.
-
Cool the residue to 10-15°C in an ice bath.
-
Carefully add methanol (approx. 10 volumes) to the cooled residue.
-
Heat the resulting solution to reflux and maintain for 6 hours to ensure complete hydrolysis.
-
Cool the solution to room temperature and add concentrated hydrochloric acid (approx. 0.7 volumes).
-
Reduce the volume of the solution by distilling off methanol under reduced pressure.
-
Cool the remaining slurry to 5-10°C to maximize precipitation.
-
Isolate the precipitated product by filtration, wash the filter cake with cold ethanol, and dry under vacuum to yield 2-(2,6-dichloroanilino)-4,5-dihydroimidazoline hydrochloride as a solid.
Section 3: Refining the N-Acylation Step (Step 2)
The final acylation step requires careful control to ensure selective modification of the imidazoline nitrogen without unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent for this reaction: acetyl chloride or acetic anhydride?
A1: Both acetyl chloride and acetic anhydride can be effective. The choice depends on the desired reactivity and the specific reaction conditions.
-
Acetyl Chloride: Is more reactive and may lead to faster reaction times. However, its higher reactivity can also generate more side products if not controlled carefully. It produces HCl as a byproduct, which must be scavenged by a base.
-
Acetic Anhydride: Is less reactive, offering more controlled acylation. It produces acetic acid as a byproduct, which is less corrosive. For substrates prone to side reactions, acetic anhydride is often the preferred choice.
In either case, a non-nucleophilic base such as triethylamine or pyridine should be used in stoichiometric amounts to neutralize the acid byproduct.
Q2: My final product is difficult to purify and shows multiple spots on the TLC plate. What could be the issue?
A2: This points to either incomplete reaction or the formation of side products.
-
Incomplete Reaction: The starting imidazoline precursor is more polar than the acetylated product. If you see a persistent spot corresponding to the starting material, the reaction may need to be driven to completion by increasing the reaction time, temperature, or amount of acetylating agent.
-
Side Products: The most likely side product is the result of reaction with impurities. Ensure your precursor is clean before proceeding. The use of excess acetylating agent or overly harsh conditions could also lead to decomposition.
-
Moisture: Ensure the reaction is run under anhydrous conditions. Water can hydrolyze your acetylating agent and complicate the reaction.
Q3: What is the recommended purification strategy for the final product?
A3: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an efficient way to obtain highly pure material.
-
Silica Gel Chromatography: If the reaction yields a complex mixture of products, column chromatography is necessary. A gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will be effective for separating the less polar product from the more polar starting material and other impurities.
Section 4: Data and Process Optimization Summary
Effective troubleshooting requires a logical approach. The following diagram outlines a decision-making workflow for addressing low yield issues.
Caption: Troubleshooting decision tree for low yield optimization.
Table 1: Key Parameter Comparison for Precursor Synthesis
| Parameter | Method A | Method B | Rationale & Expert Notes |
| Reaction Temp. | 75-80 °C[1] | 90-100 °C[2][3] | Higher temperatures can reduce reaction times but may increase the risk of side products. Precise control is essential. |
| Reaction Time | 7.5-8 hours[1] | 3-4 hours[2][3] | Time is inversely related to temperature. Reaction should be monitored to completion to avoid unnecessary heating. |
| Work-up | Methanolysis followed by HCl precipitation[1] | Water/Ice quench followed by heating/diacetylation[2] | The methanolic work-up often provides a cleaner precipitation of the hydrochloride salt. |
References
- Luk'Janenko, N. G., et al. (1999). Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride.
- Abelyan, E. A., et al. (2018). Method of producing 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride.
-
Abelyan, E. A., et al. (2018). METHOD OF PRODUCING 2-(2,6-DICHLOROPHENYLAMINO)-2-IMIDAZOLINE HYDROCHLORIDE. IPC C07D233/50. [Link]
Sources
- 1. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]
- 2. RU2652125C1 - Method of producing 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride - Google Patents [patents.google.com]
- 3. METHOD OF PRODUCING 2-(2,6-DICHLOROPHENYLAMINO)-2-IMIDAZOLINE HYDROCHLORIDE. Russian patent RU 2652125 C1 published in 2018. Invention WIPO IPC C07D233/50. [patenton.ru]
Enhancing the signal-to-noise ratio in assays for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Technical Support Center: Assay Optimization for Imidazoline Derivatives
Guide for: Enhancing Signal-to-Noise Ratio in Assays for 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone (DCD-Imidazol)
Welcome to the technical support resource for researchers working with this compound, a clonidine analog we will refer to as DCD-Imidazol. This guide provides in-depth, question-and-answer-based troubleshooting for one of the most common challenges in assay development: achieving a high signal-to-noise (S/N) ratio. A robust S/N ratio is the cornerstone of reliable, reproducible, and sensitive quantification, whether you are performing pharmacokinetic analysis via HPLC, quantifying biomarkers with an immunoassay, or characterizing receptor interactions in a binding assay.
Part 1: Foundational FAQs - Understanding Signal vs. Noise
This section addresses the fundamental principles governing assay performance.
Q1: What exactly are "signal" and "noise" in the context of my DCD-Imidazol assay?
Answer: In any analytical measurement, the total output is composed of two elements: the desired signal and the undesired noise.[1]
-
Signal: This is the specific, measurable response generated by the molecule of interest, DCD-Imidazol, in your assay system. For example, in an HPLC-UV assay, it is the peak height or area corresponding to DCD-Imidazol eluting from the column. In an immunoassay, it's the light, fluorescence, or radioactivity generated by the detection antibody that is specifically bound to DCD-Imidazol.
-
Noise: This refers to the random, fluctuating background interference that is unrelated to the concentration of DCD-Imidazol.[1][2] It can originate from the instrument's electronics, the chemical reagents, or the surrounding environment.[2][3] A noisy baseline in a chromatogram or high background in an ELISA are common manifestations of noise.
The primary goal of assay optimization is to maximize the specific signal while minimizing the random noise.
Q2: Why is a high signal-to-noise (S/N) ratio so critical for my research?
Answer: The signal-to-noise ratio (S/N) is a fundamental metric that quantifies the quality of your analytical measurement.[1] A high S/N ratio is critical for several reasons:
-
Enhanced Sensitivity: A higher S/N ratio allows you to reliably detect and quantify smaller concentrations of DCD-Imidazol, which is crucial for applications like pharmacokinetic studies where analyte levels can be very low.[4]
-
Improved Accuracy and Precision: When the signal is strong relative to the noise, measurements are more reproducible (higher precision) and closer to the true value (higher accuracy).[5] Low S/N ratios can obscure small peaks or lead to inconsistent integration and quantification.
-
Lower Limits of Detection (LOD) and Quantification (LOQ): The ability to distinguish a true signal from the background noise directly determines your assay's detection and quantification limits. A signal is typically considered statistically distinguishable from noise at an S/N ratio of ~3.[5]
Q3: What are the primary sources of noise I should be aware of?
Answer: Noise is an inherent part of any measurement and can be broadly categorized into three types. Understanding the source is the first step toward mitigation.[1][6]
-
Instrumental Noise: This noise originates from the electronic components of your equipment.[1][2] It includes thermal noise (from the random motion of electrons in resistors), shot noise (from electrons crossing junctions, like in a photodetector), and flicker noise (low-frequency drift).[3][6][7]
-
Chemical Noise: This arises from uncontrolled variables affecting the chemistry of your assay, such as temperature or pressure fluctuations, reagent instability or contamination, and variations in the sample matrix.[1][2][3]
-
Environmental Noise: This is interference from the instrument's surroundings.[1][7] Common sources include electromagnetic radiation from power lines, radio frequencies, and vibrations from other lab equipment.[6][7]
Below is a workflow to systematically diagnose and address a low S/N ratio.
Caption: Workflow for troubleshooting a low signal-to-noise ratio.
Part 2: Platform-Specific Troubleshooting Guides
This section provides targeted advice for common assay platforms used in the analysis of small molecules like DCD-Imidazol.
Section A: Immunoassays (e.g., ELISA) & Ligand-Binding Assays
These assays rely on specific binding interactions and are often susceptible to high background from non-specific binding.
Answer: High background in binding assays is almost always due to non-specific binding (NSB), where assay components stick to surfaces or other molecules indiscriminately.[8] Here are the most effective strategies to combat this:
-
Optimize Blocking: The purpose of a blocking buffer is to occupy all potential non-specific binding sites on the microplate wells.[9] If blocking is insufficient, your antibodies or labeled ligands can adhere directly to the plastic.
-
Action: Test different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, casein) and concentrations.[10] Incubate the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.
-
-
Adjust Buffer Composition: The assay buffer's properties can either promote or prevent NSB.
-
Increase Salt Concentration: Adding salts like NaCl (e.g., up to 200-500 mM) can disrupt low-affinity electrostatic interactions that cause NSB.[11][12][13]
-
Add a Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) can reduce hydrophobic interactions, which are a major cause of NSB.[8][11][12]
-
Adjust pH: Ensure the buffer pH is optimized. Sometimes, adjusting the pH towards the isoelectric point of your primary protein components can minimize charge-based NSB.[11][13]
-
-
Improve Wash Steps: Inadequate washing will fail to remove unbound reagents, leading to high background.
-
Action: Increase the number of wash cycles (from 3 to 5-6), the volume of wash buffer, and the soaking time for each wash. Ensure your wash buffer contains a detergent like Tween-20.[9] Note: For lipid-based antigens, detergents in the wash buffer can sometimes strip the coated antigen, so this must be empirically tested.[14]
-
Answer: A weak specific signal points to a problem with the core binding and detection steps of your assay.[10]
-
Check Reagent Quality and Affinity: The binding affinity of your antibody or receptor for DCD-Imidazol is paramount.[4] Low-affinity reagents will result in a weak signal.[4] Also, ensure reagents have not expired and have been stored correctly.
-
Optimize Incubation Times and Temperatures: Binding events take time to reach equilibrium.
-
Use Signal Amplification Techniques: If the binding event is rare or the target is at a low concentration, you may need to amplify the signal.
| Parameter | Effect on Signal | Effect on Noise (Background) | Recommended Action |
| Blocking Agent (e.g., BSA) | Minimal | Decreases | Titrate concentration (e.g., 1-5%) to find the optimal level that minimizes background without affecting the signal.[8][11] |
| Detergent (e.g., Tween-20) | Can slightly increase | Significantly Decreases | Add 0.05% to wash and assay buffers to reduce hydrophobic NSB.[8][12] |
| Salt (NaCl) | Minimal | Decreases | Increase ionic strength (e.g., 150-500 mM) to reduce electrostatic NSB.[11][13] |
| Antibody/Receptor Concentration | Increases (to a plateau) | Can Increase | Titrate to find the concentration that gives the best S/N ratio, not just the highest signal. |
| Incubation Time | Increases (to equilibrium) | Can Increase | Optimize to allow specific binding to reach equilibrium without allowing NSB to accumulate excessively.[10] |
Table 1: Impact of Common Reagent Adjustments on Signal and Noise in Binding Assays
Section B: Chromatographic Assays (e.g., HPLC-UV)
In chromatography, the S/N ratio is observed in the chromatogram as the height of the analyte peak relative to the baseline fluctuations.
Answer: A noisy baseline is a common HPLC issue that can often be resolved by systematically checking the system's components.[17]
-
Mobile Phase Issues: The mobile phase is a frequent source of noise.
-
Detector Instability: The UV detector lamp may be failing, or the flow cell could be contaminated.
-
Pump and System Leaks: Inconsistent solvent delivery from the pump due to worn seals or leaks will cause pressure fluctuations and a noisy baseline.
Answer: A small peak indicates that not enough analyte is being detected.
-
Optimize Sample Preparation: The issue may be with the sample itself.
-
Adjust Injection Volume: A larger injection volume will introduce more analyte onto the column.
-
Action: Increase the injection volume. Be cautious of column overloading, which can lead to broad, asymmetric peaks.
-
-
Optimize UV Detection Wavelength: The signal is directly proportional to the molar absorptivity of DCD-Imidazol at the chosen wavelength.
-
Action: Determine the absorbance maximum (λ-max) of DCD-Imidazol and set your detector to that wavelength to maximize the signal. A developed HPLC-UV method for clonidine, a similar compound, used a detection wavelength of 210 nm.[20]
-
Caption: Relationship between primary noise sources and the assay system.
Part 3: Experimental Protocols
Protocol 1: Optimizing Buffer Conditions to Reduce Non-Specific Binding
This protocol provides a framework for systematically testing buffer additives to enhance the S/N ratio in a binding assay for DCD-Imidazol.
Objective: To identify the optimal concentration of salt (NaCl) and detergent (Tween-20) that minimizes non-specific binding (NSB) without significantly compromising specific binding.
Methodology:
-
Prepare a Matrix of Assay Buffers: Create a set of assay buffers based on your starting buffer (e.g., PBS or Tris-HCl).
-
Buffer A (Control): Standard assay buffer.
-
Buffer B Series (Salt): Standard buffer + 50 mM, 150 mM, 300 mM, 500 mM NaCl.
-
Buffer C Series (Detergent): Standard buffer + 0.01%, 0.05%, 0.1% Tween-20.
-
Buffer D Series (Combination): Standard buffer with 150 mM NaCl + 0.01%, 0.05%, 0.1% Tween-20.
-
-
Set Up Assay Plate: For each buffer condition, prepare triplicate wells for:
-
Total Binding: Add labeled ligand/antibody only.
-
Non-Specific Binding (NSB): Add labeled ligand/antibody plus a high concentration of unlabeled ("cold") DCD-Imidazol to saturate specific sites.[8]
-
Blank: Add buffer only.
-
-
Execution: Run the assay according to your standard protocol, using the corresponding buffer from the matrix for all dilution and incubation steps.
-
Data Analysis:
-
Calculate the average signal for each set of triplicates.
-
Calculate Specific Binding = (Total Binding Signal) - (NSB Signal).
-
Calculate the S/N ratio for each condition: (Specific Binding Signal) / (NSB Signal).
-
References
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Bio-Rad. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Reichert Technologies. [Link]
-
Julian, E., et al. (2002). Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens. Journal of Immunological Methods. [Link]
-
Understanding Signals and Noise in Analytical Chemistry. (2021). AZoLifeSciences. [Link]
-
Arndts, D., et al. (1980). Development of a RIA for clonidine and its comparison with the reference methods. Journal of Pharmacological Methods. [Link]
-
Sources of Noise in Instrumental Analyses. (2019). Chemistry LibreTexts. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. (2024). GenScript. [Link]
-
Signal and Noise. (n.d.). University of Toronto. [Link]
-
Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations. (2014). Farmacia. [Link]
-
Signal-to-Noise Enhancement. (2022). Chemistry LibreTexts. [Link]
-
Types of analytical noise in chemical analysis. (2025). Filo. [Link]
-
Yuan, J., et al. (2025). Strategies for Enhancing the Signal-to-Noise Ratio in Optical Lateral Flow Immunoassay: A Review. ResearchGate. [Link]
-
Immunoassay Methods. (2012). NCBI Bookshelf. [Link]
-
Signal-to-Noise Enhancement. (2017). Chemistry LibreTexts. [Link]
-
El-Gindy, A., et al. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. [Link]
-
Wenger, J., et al. (2008). Nanoaperture-Enhanced Signal-to-Noise Ratio in Fluorescence Correlation Spectroscopy. Analytical Chemistry. [Link]
-
Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. [Link]
-
Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna Journal of Medical Biotechnology. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Waters. [Link]
-
Al-Ghanana, S. M., et al. (2020). Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Molecules. [Link]
-
How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Patsnap Synapse. [Link]
-
Advanced Analytical Chemistry Lecture 4. (n.d.). University of Utah. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
How Can You Improve The Signal-to-noise Ratio In EDS? (2025). YouTube. [Link]
Sources
- 1. chem.latech.edu [chem.latech.edu]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Types of analytical noise in chemical analysis | Filo [askfilo.com]
- 4. genscript.com [genscript.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. swordbio.com [swordbio.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 14. Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. labcompare.com [labcompare.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the efficacy of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone in a secondary assay
A Comparative Guide to Validating the Efficacy of N-Acetyl Clonidine in a Secondary Assay
For researchers, scientists, and drug development professionals, the robust validation of a compound's efficacy in a secondary, functional assay is a critical step in the preclinical pipeline. This guide provides an in-depth, technical comparison of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone , also known as N-Acetyl Clonidine[1][2][3][4], against established alpha-2 adrenergic agonists. We will delve into the experimental design, rationale, and execution of a functional in vivo assay to validate its efficacy.
Introduction to N-Acetyl Clonidine and the Alpha-2 Adrenergic Receptor
N-Acetyl Clonidine is a derivative of clonidine, a well-known alpha-2 adrenergic agonist[5]. The core structure, shared with clonidine, lofexidine, and guanfacine, suggests its primary mechanism of action is the stimulation of alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of sympathetic outflow from the central nervous system[6][7].
The alpha-2 adrenergic receptor has three subtypes: α2A, α2B, and α2C[8]. The therapeutic effects of agonists like clonidine and guanfacine in conditions such as hypertension, ADHD, and opioid withdrawal are primarily mediated through the α2A subtype[6][7]. While clonidine is a potent agonist at all three subtypes, guanfacine exhibits greater selectivity for the α2A receptor, which may contribute to its different side-effect profile[6][7]. Lofexidine, another structural analog, is also an alpha-2 adrenergic agonist used for the management of opioid withdrawal symptoms and is noted to have a better safety profile than clonidine, particularly regarding its effects on blood pressure[9][10][11].
Given that N-Acetyl Clonidine is a derivative of clonidine, it is hypothesized to act as an alpha-2 adrenergic agonist. A secondary, functional assay is therefore essential to confirm this activity and to characterize its efficacy relative to other compounds in its class.
Signaling Pathway of Alpha-2 Adrenergic Agonists
Caption: Alpha-2 adrenergic agonist signaling cascade.
Secondary Assay: Castor Oil-Induced Diarrhea Model in Rats
To validate the functional efficacy of N-Acetyl Clonidine as an alpha-2 adrenergic agonist, the castor oil-induced diarrhea model in rats is a robust and clinically relevant secondary assay. Castor oil induces diarrhea by increasing intestinal motility and fluid secretion, processes that are inhibited by the activation of alpha-2 adrenergic receptors[12][13]. This assay allows for a quantitative comparison of the anti-diarrheal effects of N-Acetyl Clonidine and other alpha-2 adrenergic agonists.
Experimental Workflow
Caption: Workflow for the castor oil-induced diarrhea assay.
Detailed Experimental Protocol
1. Animals:
-
Male Wistar rats (200-250 g) are used.
-
Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Rats are acclimatized for at least 7 days before the experiment.
2. Experimental Groups:
-
Group I: Vehicle Control (e.g., 0.9% saline)
-
Group II: N-Acetyl Clonidine (Test Article) - at least 3 doses (e.g., 0.01, 0.03, 0.1 mg/kg, i.p.)
-
Group III: Clonidine (Reference Standard) - at least 3 doses (e.g., 0.01, 0.03, 0.1 mg/kg, i.p.)
-
Group IV: Lofexidine (Comparator) - at least 3 doses (e.g., 0.03, 0.1, 0.3 mg/kg, i.p.)
-
Group V: Guanfacine (Comparator) - at least 3 doses (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.)
3. Procedure:
-
Rats are fasted for 18 hours prior to the experiment, with water provided ad libitum.
-
The respective treatments (vehicle, N-Acetyl Clonidine, or comparators) are administered intraperitoneally (i.p.).
-
60 minutes after treatment, each rat is administered 1.0 mL of castor oil orally (p.o.) via gavage.
-
Immediately after castor oil administration, each rat is placed in an individual cage lined with pre-weighed blotting paper.
-
The animals are observed for 4 hours.
-
The onset of diarrhea, the number of wet fecal pellets, and the total weight of the wet fecal pellets are recorded.
4. Data Analysis:
-
The percentage inhibition of diarrhea is calculated using the following formula: % Inhibition = [(Mean fecal output of control group - Mean fecal output of treated group) / Mean fecal output of control group] x 100
-
The ED50 (the dose that produces 50% of the maximum effect) for each compound is determined by non-linear regression analysis.
-
Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.
Comparative Efficacy Data
The following table presents hypothetical but representative data based on the known relative potencies and efficacies of the comparator compounds. This data serves as a benchmark for evaluating the performance of N-Acetyl Clonidine.
| Compound | Dose (mg/kg, i.p.) | Onset of Diarrhea (min, mean ± SEM) | Total Wet Fecal Output (g, mean ± SEM) | % Inhibition of Diarrhea |
| Vehicle Control | - | 65.2 ± 5.4 | 2.8 ± 0.3 | 0% |
| N-Acetyl Clonidine | 0.01 | 110.5 ± 9.8 | 1.9 ± 0.2 | 32% |
| 0.03 | 185.3 ± 15.1 | 1.1 ± 0.1 | 61% | |
| 0.1 | >240 | 0.4 ± 0.05 | 86% | |
| Clonidine | 0.01 | 125.7 ± 11.2 | 1.7 ± 0.2 | 39% |
| 0.03 | 210.1 ± 18.3 | 0.8 ± 0.1 | 71% | |
| 0.1 | >240 | 0.3 ± 0.04 | 89% | |
| Lofexidine | 0.03 | 98.6 ± 8.7 | 2.1 ± 0.2 | 25% |
| 0.1 | 155.4 ± 12.9 | 1.4 ± 0.1 | 50% | |
| 0.3 | >240 | 0.7 ± 0.08 | 75% | |
| Guanfacine | 0.1 | 85.1 ± 7.5 | 2.3 ± 0.3 | 18% |
| 0.3 | 130.9 ± 10.4 | 1.6 ± 0.2* | 43% | |
| 1.0 | 195.2 ± 16.6 | 0.9 ± 0.1 | 68% |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Interpretation of Results:
This data would suggest that N-Acetyl Clonidine exhibits potent anti-diarrheal activity, comparable to that of clonidine, and is more potent than lofexidine and guanfacine in this assay. The dose-dependent increase in the inhibition of diarrhea provides strong evidence for its efficacy as a functional alpha-2 adrenergic agonist.
Conclusion
This guide outlines a comprehensive framework for the validation of N-Acetyl Clonidine's efficacy in a secondary, in vivo assay. By employing the castor oil-induced diarrhea model and comparing the results against well-characterized alpha-2 adrenergic agonists like clonidine, lofexidine, and guanfacine, researchers can obtain a clear and objective measure of the test article's functional activity. The detailed protocol and structured data comparison provide a self-validating system to ensure the scientific integrity of the findings. This approach is crucial for making informed decisions in the drug development process.
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Cross-validation of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone activity in different cell lines
Introduction
The journey of a potential therapeutic agent from discovery to clinical application is paved with rigorous validation. A critical step in this process is the cross-validation of its activity in a panel of diverse cell lines. This practice is not merely a confirmatory step but a crucial investigation into the compound's spectrum of efficacy, its potential for selective targeting, and the influence of cellular context on its mechanism of action. A compound's performance in a single cell line provides a mere snapshot; a multi-cell line comparison offers a panoramic view, revealing nuances that are critical for predicting in vivo responses.
This guide provides a framework for the cross-validation of Guanabenz activity, with a focus on its dual roles as an ISR modulator and an α2-adrenergic agonist. We will compare its effects with two other relevant compounds: Clonidine, a canonical α2-adrenergic agonist, and Sephin1, a more selective inhibitor of the ISR. By examining their effects on cell viability and a key molecular marker of the ISR, we can delineate the contributions of each pathway to the observed cellular outcomes.
The Rationale for a Multi-Cell Line Approach
Relying on a single cell line for activity assessment is fraught with peril. Cell lines, even those derived from the same tissue type, exhibit significant heterogeneity in their genetic and proteomic landscapes.[1] This diversity can profoundly impact a compound's activity. For instance, the expression levels of the target protein, the status of upstream and downstream signaling pathways, and the metabolic activity of the cell can all influence the measured IC50 value.[1][2] Cross-validation across a panel of well-characterized cell lines allows researchers to:
-
Assess the generality of the compound's effect: Does the compound exhibit similar potency across different cell lines, suggesting a robust mechanism of action?
-
Identify potential biomarkers of sensitivity or resistance: Are there specific cellular characteristics that correlate with a stronger or weaker response to the compound?
-
Elucidate the mechanism of action: By comparing activity in cell lines with known differences in key pathways, one can infer the compound's primary mode of action.
-
Evaluate off-target effects: Comparing the activity profile with that of more selective compounds can reveal potential off-target activities.
Featured Compounds for Comparison
| Compound | Primary Mechanism of Action | Key Characteristics |
| Guanabenz | α2-Adrenergic Agonist; Integrated Stress Response (ISR) Modulator | Orally bioavailable, centrally acting antihypertensive drug.[3] It enhances the ISR by inhibiting the dephosphorylation of eIF2α.[4][5] |
| Clonidine | α2-Adrenergic Agonist | A well-characterized antihypertensive agent that acts primarily on α2-adrenergic receptors.[6] |
| Sephin1 | Selective ISR Modulator | A derivative of Guanabenz that selectively inhibits the stress-induced PPP1R15A phosphatase, prolonging eIF2α phosphorylation with reduced α2-adrenergic activity.[7][8] |
The Integrated Stress Response (ISR) Pathway
The ISR is a central signaling network activated by a variety of cellular stresses, including endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. A key event in the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4. Guanabenz and Sephin1 are known to modulate this pathway by inhibiting the phosphatase complex that dephosphorylates eIF2α, thereby prolonging the stress response.
Figure 1: Simplified diagram of the Integrated Stress Response (ISR) pathway highlighting the role of eIF2α phosphorylation and the points of intervention by Guanabenz and Sephin1.
Experimental Design for Cross-Validation
A robust cross-validation study should employ a panel of cell lines with diverse origins and characteristics. Here, we propose a panel of three commonly used cancer cell lines.
Cell Line Panel
| Cell Line | Origin | Key Characteristics |
| HeLa | Cervical Adenocarcinoma | The first human immortal cell line, widely used in research. Epithelial morphology.[9][10][11][12] |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and HER2-negative.[13] Retains characteristics of differentiated mammary epithelium.[14] |
| A549 | Lung Carcinoma | Human alveolar basal epithelial cells.[15][16] Can synthesize lecithin.[15] |
Experimental Workflow
The following workflow outlines the key experiments for cross-validating the activity of Guanabenz and its comparators.
Figure 2: A streamlined workflow for the cross-validation of compound activity in a panel of cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
HeLa, MCF-7, and A549 cells
-
Complete growth medium (specific for each cell line)
-
96-well tissue culture plates
-
Guanabenz, Clonidine, Sephin1 (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Guanabenz, Clonidine, and Sephin1 in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blotting for Phospho-eIF2α
Western blotting is used to detect the levels of phosphorylated eIF2α as a direct measure of ISR activation.
Materials:
-
HeLa, MCF-7, and A549 cells
-
6-well tissue culture plates
-
Guanabenz, Clonidine, Sephin1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF2α (Ser51) and mouse anti-total eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds at the desired concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal.
Comparative Analysis of Compound Activity
The following tables summarize expected and literature-derived data for the activity of Guanabenz, Clonidine, and Sephin1 in the selected cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Guanabenz | Clonidine | Sephin1 |
| HeLa | ~80 (24h)[17] | Data not available | Data not available |
| MCF-7 | IC50 lower than in MDA-MB-231 cells[5] | Pro-proliferative at pM concentrations[18] | Data not available |
| A549 | Data not available | Data not available | Data not available |
| Glioblastoma cells (U-87 MG, A172) | Concentration-dependent death[19] | Data not available | Data not available |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific assay used.[20]
Table 2: Comparative Induction of eIF2α Phosphorylation
| Cell Line | Guanabenz | Clonidine | Sephin1 |
| HeLa | Expected to increase p-eIF2α | Not expected to increase p-eIF2α | Prolongs eIF2α phosphorylation under stress[7] |
| MCF-7 | Increases p-eIF2α[5] | Not expected to increase p-eIF2α | Expected to increase p-eIF2α |
| A549 | Expected to increase p-eIF2α | Not expected to increase p-eIF2α | Expected to increase p-eIF2α |
| 3T3 Fibroblasts | Increases p-eIF2α[4] | Not applicable | Not applicable |
| Primary Oligodendrocytes | Increases p-eIF2α[2] | Not applicable | Prolongs eIF2α phosphorylation under stress[7] |
Interpretation of Results and Scientific Insights
The cross-validation of Guanabenz and its comparators across this cell line panel will likely reveal several key insights:
-
Differential Sensitivity: It is anticipated that the IC50 values for Guanabenz will vary among the cell lines. This could be attributed to differences in the expression of α2-adrenergic receptors, the basal level of ISR activity, or the cellular machinery involved in stress responses and apoptosis. For example, a cell line with a highly active ISR pathway might be more sensitive to Guanabenz-induced modulation.
-
Mechanism of Action: By comparing the effects of Guanabenz, Clonidine, and Sephin1, we can dissect the contribution of α2-adrenergic agonism versus ISR modulation to the observed cytotoxicity. If Guanabenz and Sephin1 show similar cytotoxicity profiles that differ from Clonidine, it would suggest that the ISR-modulating activity is the primary driver of its anti-proliferative effects in that cell line. Conversely, if Guanabenz and Clonidine have similar effects, the α2-adrenergic pathway is likely more dominant.
-
Context-Dependent Activity: The pro-proliferative effect of Clonidine in MCF-7 cells at picomolar concentrations highlights the importance of cellular context.[18] It is plausible that Guanabenz could exhibit similar biphasic effects, with low concentrations promoting proliferation via its adrenergic activity and higher concentrations inducing cytotoxicity through the ISR.
-
Validation of On-Target Effects: The western blot analysis for phospho-eIF2α provides a direct molecular validation of the engagement of the ISR pathway. A strong correlation between the induction of p-eIF2α and the observed cytotoxicity for Guanabenz and Sephin1 would provide compelling evidence for their on-target activity.
Conclusion
The cross-validation of a compound's activity across a panel of diverse cell lines is an indispensable component of preclinical drug development. It provides a more comprehensive understanding of the compound's therapeutic potential, its limitations, and the cellular factors that govern its efficacy. By employing a systematic approach that combines cell viability assays with the analysis of key molecular markers, researchers can build a robust data package that informs lead optimization and guides the design of subsequent in vivo studies. The framework presented here for Guanabenz serves as a template for the rigorous evaluation of other compounds, ultimately contributing to the development of safer and more effective therapeutic agents.
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The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - MDPI. (2023). Retrieved January 15, 2026, from [Link]
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Guanabenz treatment increases eIF2α phosphorylation in the 3T3... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Head-to-Head Comparison: A Researcher's Guide to Characterizing 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone Against the Known Kinase Inhibitor Dasatinib
Introduction
In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors is a cornerstone of progress. This guide provides a comprehensive framework for the characterization of a novel compound, 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone (hereafter referred to as Compound X ), through a direct head-to-head comparison with a well-established multi-kinase inhibitor, Dasatinib .
Compound X, with its 2,6-dichloroanilino moiety, presents a chemical scaffold suggestive of potential kinase inhibitory activity. This structural feature is present in several known ATP-competitive kinase inhibitors. Given the prevalence of the Philadelphia chromosome in certain leukemias, which results in the constitutively active Bcr-Abl tyrosine kinase, we will proceed with the hypothesis that Compound X is a putative inhibitor of Bcr-Abl.
Our benchmark for this comparison, Dasatinib (marketed as Sprycel), is a second-generation tyrosine kinase inhibitor renowned for its potent inhibition of Bcr-Abl and the Src family of kinases. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Dasatinib's well-documented biochemical and cellular activity provides a robust standard against which the performance of Compound X can be measured.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, enabling researchers to generate a comprehensive and comparative data package for novel inhibitor characterization.
Mechanism of Action and Target Profile: Dasatinib as the Benchmark
Dasatinib is an ATP-competitive inhibitor that uniquely binds to both the active and inactive conformations of the Abl kinase domain, allowing it to overcome resistance conferred by mutations that lock the kinase in its active state. This contrasts with first-generation inhibitors like Imatinib, which primarily recognize the inactive conformation. Beyond Bcr-Abl, Dasatinib inhibits a broader spectrum of kinases, including the SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. This multi-targeted profile contributes to its clinical efficacy but also to its side-effect profile.
Table 1: Kinase Selectivity Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| Bcr-Abl | <1 |
| SRC | 0.5 |
| LCK | 1.1 |
| YES | 0.4 |
| c-KIT | 12 |
| PDGFRβ | 28 |
| EPHA2 | 15 |
Note: IC50 values are compiled from various literature sources and may vary depending on assay conditions.
For Compound X, we hypothesize a similar ATP-competitive mechanism of action targeting the Bcr-Abl kinase. The following experimental plan is designed to test this hypothesis and build a comparative profile against Dasatinib.
Experimental Plan: A Step-by-Step Guide to Comparative Analysis
A logical workflow is essential for a thorough comparison. We will progress from direct biochemical assays to cell-based assays that reflect the inhibitor's activity in a biological context.
In Vitro Kinase Assay: Determining Direct Inhibitory Potency
Scientific Rationale: The first step is to determine if Compound X directly inhibits the enzymatic activity of the Bcr-Abl kinase and to quantify its potency (IC50 value) in comparison to Dasatinib. An in vitro kinase assay isolates the kinase, substrate, and inhibitor from other cellular components, providing a direct measure of enzymatic inhibition.
Experimental Protocol: In Vitro Bcr-Abl Kinase Assay
-
Reagents and Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for Bcr-Abl)
-
Biotinylated peptide substrate (e.g., Abltide)
-
Compound X and Dasatinib (dissolved in DMSO, serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting assay)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of Compound X and Dasatinib in DMSO, then dilute further in kinase buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the Bcr-Abl kinase and the peptide substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity by adding 25 µL of the Kinase-Glo® reagent, which measures the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both Compound X and Dasatinib.
-
Table 2: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Bcr-Abl IC50 (nM) |
| Dasatinib | 0.8 |
| Compound X | [Experimental Value] |
Cell Viability Assay: Assessing Anti-Proliferative Effects
Scientific Rationale: Moving into a cellular context, a viability assay determines the effect of the inhibitors on the proliferation and survival of cancer cells that are dependent on Bcr-Abl signaling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells. We will use a Bcr-Abl-positive cell line, such as K562.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow the cells to acclimate.
-
Prepare serial dilutions of Compound X and Dasatinib in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) for both compounds.
-
Table 3: Hypothetical Cell Viability Data
| Compound | K562 Cell Line GI50 (nM) |
| Dasatinib | 5 |
| Compound X | [Experimental Value] |
Western Blot Analysis: Confirming Target Engagement and Signaling Inhibition
Scientific Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of the Bcr-Abl signaling pathway, we will use Western blotting. This technique allows for the detection of specific proteins and their phosphorylation status. We will assess the autophosphorylation of Bcr-Abl and the phosphorylation of a key downstream substrate, CrkL (v-crk sarcoma virus CT10 oncogene homolog-like). A reduction in the phosphorylation of these proteins upon treatment with the inhibitors indicates on-target activity.
Experimental Protocol: Western Blot for Bcr-Abl Signaling
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Compound X and Dasatinib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Abl (to detect Bcr-Abl autophosphorylation)
-
Phospho-CrkL
-
Total Abl (as a loading control)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Table 4: Hypothetical Western Blot Quantification
| Treatment | p-Abl / Total Abl (Fold Change) | p-CrkL / GAPDH (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Dasatinib (100 nM) | 0.1 | 0.2 |
| Compound X (100 nM) | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
This guide provides a robust, three-tiered experimental framework for the direct comparison of a novel compound, this compound (Compound X), with the established Bcr-Abl inhibitor Dasatinib. By systematically evaluating the biochemical potency, cellular activity, and on-target signaling effects, researchers can build a comprehensive data package to understand the potential of Compound X as a therapeutic agent.
Successful execution of these experiments will elucidate whether Compound X is a potent and specific inhibitor of Bcr-Abl, and how its activity profile compares to a clinically relevant drug. Positive results would warrant further investigation, including broader kinase profiling to understand its selectivity, pharmacokinetic studies to assess its drug-like properties, and in vivo efficacy studies in relevant animal models of CML.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]
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Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Al-Nahrain University. (2023, February 27). MTT (Assay protocol). protocols.io. Retrieved from [Link]
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Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
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Cancer Research UK. (n.d.). Dasatinib. Retrieved from [Link]
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Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. Retrieved from [Link]
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Moon, S. (2018, March 23). In vitro NLK Kinase Assay. protocols.io. Retrieved from [Link]
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Drugs.com. (n.d.). List of BCR-ABL tyrosine kinase inhibitors. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are Bcr-Abl inhibitors and how do they work? Retrieved from [Link]
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Andrews, B. (2003, February 1). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]
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Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
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Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
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Larrow, J. F., Goka, E., Gero, T. W., Eathiraj, S., Zawadzke, L. E., & Seeliger, M. A. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(5), 1323–1331. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
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Chan, W. W., Wise, S. C., Kaufman, M. D., Ahn, Y. M., Ensinger, C. L., Haack, T., ... & Miller, W. T. (2011). The Ins and Outs of Bcr-Abl Inhibition. Molecular medicine (Cambridge, Mass.), 17(5-6), 481–487. Retrieved from [Link]
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van der Horst, E. H., & Peironcely, J. E. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in pharmacology, 2, 66. Retrieved from [Link]
-
Neviani, P., Santhanam, R., Trotta, R., Neviani, A., Notari, M., Blaser, B. W., ... & Perrotti, D. (2013). Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. Frontiers in oncology, 3, 26. Retrieved from [Link]
-
Larrow, J. F., Goka, E., Gero, T. W., Eathiraj, S., Zawadzke, L. E., & Seeliger, M. A. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Retrieved from [Link]
-
ABClonal. (n.d.). Western blot Protocol. Retrieved from [Link]
A Researcher's Guide to the In Vivo Reproducibility of α2-Adrenergic Agonists: A Comparative Framework for Novel Clonidine Analogues
This guide addresses the critical challenge of ensuring reproducibility for the in vivo effects of α2-adrenergic agonists, using the compound 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone (also known as Acetylclonidine) as a focal point for discussion.[1] While published in vivo data for this specific N-acetylated clonidine derivative are scarce, its structural relationship to the archetypal α2-agonist, clonidine, provides a robust foundation for establishing a rigorous and reproducible preclinical evaluation framework.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond rigid templates to provide a logical, in-depth guide for assessing novel compounds targeting the α2-adrenergic system. We will dissect the causality behind experimental choices, present self-validating protocols, and compare the pharmacological landscape of established alternatives to provide a comprehensive context for your research.
Part 1: Comparative Pharmacology of Centrally Acting α2-Adrenergic Agonists
The primary in vivo effects of clonidine and its analogues—hypotension, sedation, and analgesia—are mediated through their interaction with α2-adrenergic receptors in the central nervous system.[2][3] However, subtle differences in receptor selectivity and pharmacokinetic profiles among agonists can lead to significant variations in their therapeutic windows and side-effect profiles. Understanding these differences is paramount when evaluating a novel analogue.
Key Comparators:
-
Clonidine: A non-selective agonist for the three α2-receptor subtypes (α2A, α2B, α2C) and imidazoline receptors.[2][3] Its broad activity profile contributes to its well-documented hypotensive, sedative, and analgesic effects, but also to side effects like dry mouth and dizziness.[3]
-
Guanfacine: Exhibits greater selectivity for the α2A-adrenergic receptor subtype compared to clonidine.[4] This selectivity is thought to contribute to its different side-effect profile, with potentially less sedation. Its longer half-life allows for more stable plasma concentrations.[4][5]
-
Dexmedetomidine: A highly potent and selective α2A-adrenergic agonist. It is noted for producing sedation while maintaining a state where patients can be aroused.[6] In some clinical settings, it has demonstrated better hemodynamic stability compared to clonidine.[6]
Table 1: Comparative Profile of Key α2-Adrenergic Agonists
| Feature | Clonidine | Guanfacine | Dexmedetomidine | 1-[2-(...)]ethanone (Hypothesized) |
| Primary Mechanism | Non-selective α2-agonist; Imidazoline agonist[7] | Selective α2A-agonist[4] | Highly selective α2A-agonist[6] | Presumed α2-agonist |
| Key In Vivo Effects | Hypotension, Sedation, Analgesia[3] | Hypotension, ADHD management[4] | Sedation, Analgesia[6] | Effects require empirical validation |
| Receptor Selectivity | α2A ≈ α2B ≈ α2C | α2A > α2B/C[4] | High α2A selectivity | Unknown, critical to determine |
| Elimination Half-life | ~12-16 hours (can be longer)[3] | ~12-24 hours[4] | ~2 hours | Unknown, key pharmacokinetic parameter |
| Primary Reproducibility Challenge | Dose-dependent kinetics, potential for rebound hypertension upon withdrawal[6][8] | Managing potential for bradycardia and hypotension | Short half-life requires continuous infusion for sustained effect | All aspects: target engagement, PK/PD relationship, safety |
Part 2: Foundational Principles of Reproducibility in α2-Agonist Research
Reproducibility in preclinical pharmacology is not accidental; it is the result of meticulous experimental design that anticipates and controls for sources of variability. For α2-agonists, which modulate fundamental physiological systems, this control is especially critical.
Pillar 1: Understanding the Mechanism of Action
The physiological effects of these agonists are initiated by binding to α2-adrenoceptors, which are G-protein coupled receptors (GPCRs).[9] The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][10] This action, particularly in the brainstem, reduces sympathetic outflow from the central nervous system, leading to decreased heart rate, vascular resistance, and blood pressure.[3] The distribution of the three receptor subtypes (α2A, α2B, α2C) throughout the central and peripheral nervous systems dictates the specific effects of a given drug.[9][10]
Pillar 2: Controlling for Experimental Design Factors
The choices made before the first dose is administered are the most critical for ensuring a reproducible study.
-
The Animal Model: The species, strain, sex, and age of the animals can profoundly impact outcomes. Baseline cardiovascular parameters and drug metabolism rates vary significantly between, for example, a Sprague-Dawley rat and a C57BL/6 mouse.
-
Anesthesia: This is one of the largest potential confounders. Anesthetics like isoflurane are vasodilators, while ketamine can have sympathomimetic effects; both can mask or exaggerate the hypotensive effects of an α2-agonist.[11][12] Therefore, studies in conscious, freely moving animals are the gold standard for cardiovascular assessments. [13]
-
Scientific Rigor: Adherence to principles outlined in the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines is non-negotiable.[14][15][16] This includes randomization of animals to treatment groups, blinding of investigators to the treatments during data collection and analysis, and a priori sample size calculations.
Part 3: Validated Protocols for Assessing Key In Vivo Effects
The following protocols are designed to be self-validating systems, incorporating baseline measurements, appropriate controls, and clear, objective endpoints.
Protocol 1: Assessment of Hypotensive Effects in Conscious Rodents via Radiotelemetry
This is the gold standard for obtaining high-fidelity cardiovascular data, as it eliminates the confounding effects of anesthesia and handling stress.[13]
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat, ~300-350g) using isoflurane.
-
Surgically implant a telemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta and the transmitter body secured in the abdominal cavity.
-
Provide post-operative analgesia and allow for a minimum of 7-10 days of recovery to ensure return to normal circadian rhythms.[13]
-
-
Acclimation and Baseline Recording:
-
House animals individually in their home cages placed on top of the telemetry receivers.
-
Allow at least 24-48 hours of acclimation to the testing room and equipment.
-
Record baseline blood pressure (BP), heart rate (HR), and activity for a continuous 24-hour period to establish a stable diurnal rhythm.[17]
-
-
Dosing and Data Acquisition:
-
On the day of the experiment, administer the vehicle control to a cohort of animals to establish the injection response.
-
On subsequent days (allowing for washout), administer the test compound (e.g., 1-[2-(...)]ethanone) or a positive control (e.g., clonidine) at various doses. A crossover design can be effective here.
-
Record BP, HR, and activity continuously for at least 8-12 hours post-dose.
-
-
Data Analysis:
-
Analyze data by averaging values into time bins (e.g., 15-minute intervals).
-
Calculate the change from the time-matched baseline for each animal.
-
Determine the nadir (lowest point) of the BP and HR response and the area under the curve (AUC) for the hypotensive effect.
-
Protocol 2: Assessment of Sedative Effects via Loss of Righting Reflex (LORR)
This is a simple, binary endpoint assay used to measure the hypnotic/sedative effects of a compound.[18][19]
Methodology:
-
Acclimation:
-
Bring mice into the testing room at least 60 minutes prior to the experiment to acclimate.
-
-
Dosing:
-
Administer the test compound, positive control (e.g., dexmedetomidine), or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Assessment:
-
At pre-determined time points (e.g., 5, 15, 30, 60 minutes post-dose), place the animal gently on its back.
-
The "righting reflex" is the animal's innate tendency to flip over onto all four paws.[18]
-
Loss of Righting Reflex (LORR) is defined as the inability of the animal to right itself within a specified time frame (e.g., 30 seconds).[18][20]
-
Record the latency to LORR (onset of action) and the duration of LORR (time from loss to spontaneous recovery of the reflex).
-
-
Considerations:
-
The definition of "righting" must be consistent (e.g., all four paws on the surface).
-
The surface should be consistent (e.g., a clean cage bottom).
-
Factors like prior sleep deprivation can potentiate the effects of sedatives and must be controlled.[21]
-
Protocol 3: Assessment of Analgesic Effects via Hot Plate Test
This test measures the response to a thermal pain stimulus and is effective for centrally acting analgesics.[22][23]
Methodology:
-
Acclimation:
-
Acclimate mice to the testing room for at least 30-60 minutes.[24]
-
-
Apparatus Setup:
-
Baseline Latency:
-
Before any treatment, place each mouse individually on the hot plate within a transparent cylinder and start a timer.
-
Measure the time (latency) until the first sign of nociception. Common endpoints are hind paw licking, hind paw flicking, or jumping.[23]
-
Crucially, implement a cut-off time (e.g., 30 seconds) to prevent tissue injury. If the animal does not respond by the cut-off time, remove it and assign it the maximum latency score.[23]
-
-
Dosing and Testing:
-
Administer the test compound, positive control (e.g., morphine), or vehicle.
-
At peak expected effect time (e.g., 30 minutes post-IP injection), re-test the animals on the hot plate and record the post-treatment latency.
-
-
Data Analysis:
-
Analgesia is demonstrated by a significant increase in the post-treatment latency compared to the baseline and vehicle-treated group.
-
Data can be expressed as the raw latency or as a percentage of the Maximum Possible Effect (%MPE).
-
Part 4: Data Interpretation and Reporting for Enhanced Reproducibility
The ultimate goal is to produce a dataset that is robust, transparent, and can be independently verified.
-
Statistical Analysis: Clearly state the statistical methods used. A dose-response curve should be generated to determine parameters like the ED50 (the dose that produces 50% of the maximal effect).
-
Transparent Reporting: Follow the ARRIVE guidelines to report all essential details of the study.[14][16][25] This includes precise details on the animals (species, strain, sex, age, weight), housing conditions, exact dosing formulations and volumes, and a detailed description of every protocol. This level of transparency is the cornerstone of trustworthy and reproducible science.
Conclusion
While direct in vivo data on this compound is not yet prevalent in the literature, a clear and reliable path for its evaluation exists. By understanding its chemical lineage to clonidine, leveraging the comparative pharmacology of established α2-agonists, and adhering to rigorous, validated in vivo protocols, researchers can generate the high-quality, reproducible data necessary to define its therapeutic potential. This framework, grounded in controlling for variability and ensuring transparent reporting, provides the essential blueprint for advancing this and other novel compounds from the bench to preclinical validation.
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Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]
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Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. [Link]
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Qu, L., Zhou, Q., Xu, Y., Guo, Y., Chen, X., Yao, D., ... & Zhang, C. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science advances, 8(9), eabj5243. [Link]
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Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna Journal of Medical Biotechnology. [Link]
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Zeh, K., & Kulesza, A. (2021). Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters. Frontiers in Neuroscience, 15, 680313. [Link]
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Tellew, J. E., Zorrilla, E. P., & Smith, G. W. (2006). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. Journal of medicinal chemistry, 49(6), 1977-1980. [Link]
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A Technical Guide to Benchmarking the Potency of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone Against Key Imidazoline Ligands
This guide provides a comprehensive framework for evaluating the potency and selectivity of novel imidazoline receptor ligands, using 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone as a representative test compound. We will compare its pharmacological profile against established first and second-generation imidazoline ligands, providing the scientific rationale and detailed experimental protocols necessary for rigorous benchmarking.
Introduction: The Evolving Landscape of Imidazoline Receptor Pharmacology
Imidazoline receptors (IRs) are a class of non-adrenergic binding sites that have garnered significant interest as therapeutic targets, primarily for cardiovascular and neurological disorders.[1] They are broadly classified into three main subtypes:
-
I₁-Imidazoline Receptors (I₁-IR): Primarily located on the plasma membrane, these receptors are implicated in the central regulation of blood pressure.[2][3] Their activation in the rostral ventrolateral medulla (RVLM) of the brainstem inhibits sympathetic outflow, leading to a hypotensive effect.[4][5][6]
-
I₂-Imidazoline Receptors (I₂-IR): These receptors are predominantly found on the outer mitochondrial membrane and are considered allosteric modulatory sites on monoamine oxidase (MAO) enzymes.[2][7][8] They are being investigated for roles in pain modulation, neuroprotection, and psychiatric conditions.[7][9]
-
I₃-Imidazoline Receptors (I₃-IR): This subtype is involved in regulating insulin secretion from pancreatic beta cells.[2]
First-generation ligands, such as clonidine, exhibit affinity for both I₁-imidazoline and α₂-adrenergic receptors.[10][11] This dual activity is responsible for both its therapeutic antihypertensive effects and undesirable side effects like sedation and dry mouth.[12][13] The development of second-generation agents, like moxonidine and rilmenidine, represented a significant advance. These compounds show greater selectivity for I₁-IR over α₂-adrenoceptors, thereby retaining antihypertensive efficacy with a more favorable side-effect profile.[12][14][15]
The introduction of novel chemical entities, such as this compound—a structural analog of clonidine featuring an N-acetyl group—necessitates a systematic evaluation of its potency and selectivity to predict its therapeutic potential and mechanism of action. This guide outlines the essential comparative assays to achieve this.
Signaling Pathways: A Tale of Two Receptors
Understanding the distinct signaling cascades initiated by I₁ and I₂ receptors is fundamental to designing functional assays and interpreting their results.
The I₁-receptor is coupled to cellular signaling events, though its pathway diverges from conventional G-protein-coupled receptor (GPCR) cascades like adenylyl cyclase inhibition.[16] Evidence suggests that I₁-receptor activation leads to the production of second messengers like diacylglycerol via phosphatidylcholine-selective phospholipase C (PC-PLC).[17] This pathway shares similarities with neurocytokine receptors.[16]
Caption: Simplified I₁-Imidazoline Receptor Signaling Cascade.
In contrast, I₂-receptors are not G-protein coupled.[7] They are primarily located on mitochondria and are believed to be allosteric binding sites on MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism. Ligand binding to I₂ sites can modulate MAO activity, which in turn affects neuronal function.
Head-to-Head Comparison: Benchmarking Against the Standards
A primary goal in drug development is to quantify a new ligand's affinity (potency) and selectivity for its intended target versus off-targets. For an imidazoline ligand, this involves comparing its binding affinity (Ki) at I₁ and I₂ receptors against its affinity for α₂-adrenergic receptors.
The table below presents established binding affinity data for key reference compounds. The data for our test compound, this compound, is presented hypothetically ([Data to be determined]) to illustrate where its experimentally derived values would be placed for comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of Imidazoline Ligands
| Compound | I₁-Imidazoline Receptor | I₂-Imidazoline Receptor | α₂-Adrenergic Receptor | Selectivity Ratio (α₂/I₁) |
| Test Compound | ||||
| 1-[...]-ethanone | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Calculate] |
| First-Generation | ||||
| Clonidine | ~9 nM[10] | Low Affinity | ~3 nM[10] | ~0.3 |
| Guanfacine | Low Affinity | Low Affinity | High Affinity (α₂A selective)[18][19] | N/A |
| Second-Generation | ||||
| Moxonidine | ~5 nM[20] | >1000 nM | ~165 nM[20] | ~33[4][5] |
| Rilmenidine | ~20 nM[21][22] | >1000 nM | ~50 nM[21][22] | ~2.5[14] |
| Research Tools | ||||
| Idazoxan | Antagonist | High Affinity[7] | Antagonist[23][24] | N/A |
| AGN 192403 | ~42 nM (Antagonist)[10][25] | Low Affinity | >20,000 nM[10] | >476 |
Note: Ki values are compiled from multiple sources and can vary based on tissue preparation and experimental conditions. The selectivity ratio (α₂ Ki / I₁ Ki) indicates preference for the I₁ receptor; a higher ratio is desirable for reducing α₂-mediated side effects.
Essential Experimental Protocols
To generate the data for our test compound and ensure a valid comparison, the following standardized protocols are essential. Their rigorous application is a cornerstone of trustworthy and reproducible pharmacological research.
Radioligand Binding Assay: Measuring Affinity and Selectivity
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Causality Behind Experimental Choices:
-
Receptor Source: We use tissue homogenates known to express the target receptors, such as rabbit brainstem (RVLM) for I₁-IR or human platelet membranes for a mix of I₁-IR and α₂-AR.[26]
-
Radioligand: [¹²⁵I]p-iodoclonidine is a high-affinity radioligand that binds to both I₁-IR and α₂-AR.
-
Masking Agent: To measure binding to I₁-IR specifically, we include a high concentration of norepinephrine in the assay. Norepinephrine binds with high affinity to α₂-AR but not I₁-IR, effectively "masking" the adrenergic sites and ensuring that the displacement of the radioligand is due to binding at I₁-IR only.[26] This is a critical step for determining selectivity.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize the chosen tissue (e.g., rabbit RVLM) in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer
-
Norepinephrine (final concentration ~10 µM) or buffer for total binding determination.
-
A range of concentrations of the unlabeled test compound (e.g., 1-[...]-ethanone) or a reference ligand.
-
A fixed concentration of [¹²⁵I]p-iodoclonidine.
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Counting: Place the filters in vials and count the trapped radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay: Measuring Functional Agonism
This functional assay measures the first step in G-protein activation following receptor stimulation by an agonist. It is ideal for characterizing agonists for G-protein coupled receptors like I₁-IR.[27]
Causality Behind Experimental Choices:
-
Mechanism: When an agonist binds to a GPCR, it catalyzes the exchange of GDP for GTP on the associated Gα subunit, activating it.[28] We use [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[29] Its incorporation into the G-protein is a stable and measurable signal of receptor activation.[28]
-
Utility: This assay can differentiate between full agonists, partial agonists, and antagonists. An antagonist will bind to the receptor but will not stimulate [³⁵S]GTPγS binding; instead, it will block the stimulation caused by an agonist.
Caption: Workflow for a [³⁵S]GTPγS Functional Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Use membranes from cells stably expressing the I₁-IR or from tissues like the RVLM.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer containing MgCl₂, NaCl, and a fixed concentration of GDP (to ensure G-proteins are in their inactive state).
-
A range of concentrations of the test agonist.
-
The membrane preparation.
-
-
Pre-incubation: Incubate for 15-20 minutes at 30°C to allow the agonist to bind to the receptors.
-
Initiation: Add a fixed concentration of [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate for an additional 30-60 minutes at 30°C to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the filter-bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding (stimulated binding minus basal binding) against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect), which are measures of potency and efficacy, respectively.
Conclusion
The systematic benchmarking of novel compounds like this compound is a critical exercise in modern drug discovery. By employing rigorous, well-validated assays such as radioligand binding and [³⁵S]GTPγS functional analysis, researchers can accurately determine the potency, selectivity, and functional activity of new chemical entities. Comparing this data against established first and second-generation ligands provides essential context, allowing for the classification of the compound's pharmacological profile and the prediction of its potential therapeutic utility and side-effect liability. This structured approach ensures that only the most promising candidates, with optimized affinity and selectivity profiles, advance through the development pipeline.
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A Senior Application Scientist's Guide to Confirming On-Target Activity of an α2A-Adrenergic Agonist Using Knockout Models
Abstract
Target validation is a cornerstone of modern drug discovery, serving as the critical step that links a biological target to a disease and confirms that modulating this target will produce the desired therapeutic effect.[1][2][3] The failure to rigorously validate a target is a leading cause of clinical trial failures, with over half of Phase II failures attributed to a lack of efficacy.[1][3] This guide provides an in-depth comparison of methodologies for confirming the on-target activity of a novel compound, focusing on the definitive approach of using knockout (KO) models. We will use the compound 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone—a structural analog of the known α2A-adrenergic receptor agonist guanfacine—as a case study to illustrate these principles in practice.[4][5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation studies.
Introduction: The Imperative of On-Target vs. Off-Target Effects
The central hypothesis in target-based drug discovery is that a compound's therapeutic effect is mediated through its interaction with a specific biological target, such as a receptor or enzyme. However, small molecules can often interact with multiple proteins, leading to unintended "off-target" effects. These can range from undesirable side effects to, in some cases, the actual source of the drug's efficacy, confounding the development process. Therefore, it is paramount to unequivocally demonstrate that the observed biological activity of a compound is a direct result of its interaction with the intended, or "on-target," protein.
Our compound of interest, this compound, shares a core structure with established α2A-adrenergic receptor agonists like guanfacine.[4][5] These agonists are known to mediate physiological responses such as hypotension and sedation by activating α2A-adrenergic receptors in the central nervous system.[4] Our primary objective is to confirm that the biological effects of our compound are indeed mediated by this specific receptor subtype. The most definitive method to achieve this is through the use of knockout models, where the gene encoding the target protein is completely removed.[1][3]
A Comparative Overview of Target Validation Methodologies
While knockout models are considered the gold standard, several techniques can provide evidence for target engagement. The choice of method depends on the available resources, the nature of the target, and the stage of the drug discovery process.
| Method | Principle | Advantages | Disadvantages |
| Knockout (KO) Models | The gene for the target protein is permanently deleted. The compound's effect should be abolished in KO cells or animals.[1][3] | Definitive genetic evidence; high biological relevance; stable and heritable.[8] | Time-consuming and expensive to create; potential for developmental compensation; may not be feasible for essential genes.[3] |
| RNA interference (siRNA/shRNA) | A transient knockdown of the target protein's expression is achieved by degrading its mRNA. | Faster and less expensive than KO models; allows for dose-dependent knockdown. | Incomplete knockdown is common; potential for off-target effects from the RNAi machinery; transient effect. |
| Pharmacological Inhibition | A well-characterized, selective antagonist is used to block the target receptor. If the compound acts on the same target, its effect should be prevented by the antagonist. | Rapid and technically simple; can be used in vitro and in vivo. | Dependent on the availability of a highly selective antagonist; antagonist may have its own off-target effects; competition kinetics can be complex. |
| Chemical Proteomics | Techniques like affinity chromatography or activity-based protein profiling are used to "pull down" proteins that physically bind to the compound from a complex biological sample. | Unbiased, genome-wide approach; can identify direct binding partners and potential off-target interactors simultaneously. | Does not inherently prove functional consequence of binding; can be technically challenging; may miss transient or low-affinity interactions. |
The Knockout Model Workflow: A Definitive Approach
The logic underlying the use of a knockout model is straightforward: a drug cannot act on a target that isn't there. If our compound elicits a physiological response in a wild-type (WT) animal but fails to do so in an animal lacking the α2A-adrenergic receptor, we can confidently attribute that response to on-target activity.
Caption: The core logic of using a knockout model for target validation.
Phase 1: Model Generation and Verification (In Vitro)
The first step is to generate a cell line that lacks the gene for the α2A-adrenergic receptor (ADRA2A). CRISPR-Cas9 technology is the current standard for its efficiency and precision.[9][10]
Detailed Protocol: Generating an ADRA2A Knockout Cell Line [11][12][13]
-
Cell Line Selection: Choose a human cell line that endogenously expresses the ADRA2A receptor and exhibits a measurable downstream signaling response, such as HEK293 or CHO cells.
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the ADRA2A gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript. Use online design tools to minimize potential off-target effects.[9]
-
Vector Cloning: Clone the designed sgRNAs into a vector that co-expresses the Cas9 nuclease and a fluorescent marker (e.g., GFP) for selection.
-
Transfection: Transfect the chosen cell line with the Cas9/sgRNA plasmid.
-
Single-Cell Sorting: 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[11]
-
Clonal Expansion: Culture the single cells until they form distinct colonies.
-
Verification:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone, PCR amplify the targeted region, and use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Once indel-confirmed clones are expanded, perform a Western blot using a validated anti-α2A receptor antibody to confirm the complete absence of the protein. This is the most critical validation step.
-
Caption: The α2A-adrenergic receptor signaling pathway leading to reduced cAMP.
Conclusion and Future Directions
By systematically applying this workflow, we can generate a robust and definitive data package. The absence of a cAMP response in ADRA2A KO cells and the lack of a hypotensive effect in Adra2a KO mice provide unequivocal evidence that the primary mechanism of action for this compound is the on-target activation of the α2A-adrenergic receptor.
This validated on-target activity is a critical milestone. It de-risks the compound for further development and provides the mechanistic rationale needed to advance into more complex preclinical safety and efficacy models. This rigorous, genetically-grounded approach to target validation ensures that drug discovery efforts are built on a solid biological foundation, ultimately increasing the probability of clinical success. [8]
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A Comparative Guide to the Metabolic Stability of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone and Its Analogs
In the landscape of modern drug discovery, understanding the metabolic fate of a potential therapeutic agent is a cornerstone of preclinical development. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, side-by-side analysis of the metabolic stability of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, a compound of interest, and its structurally related analogs. Through a detailed examination of experimental data and methodologies, we will explore how subtle structural modifications can profoundly impact a molecule's susceptibility to metabolic enzymes.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering both high-level insights and granular, actionable protocols. We will delve into the causality behind experimental choices, ensuring that the described methods are not just a series of steps but a self-validating system for robust and reproducible results.
The Critical Role of Metabolic Stability in Drug Candidacy
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor metabolic stability being a frequent cause of attrition.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and lead to toxicity.[1] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP450) system, chemically modifies xenobiotics to facilitate their excretion.[3][4] Therefore, early in vitro assessment of metabolic stability is a cost-effective strategy to predict in vivo clearance and guide the selection of candidates with favorable pharmacokinetic properties.[2]
Understanding the Core Structure and Its Metabolic Vulnerabilities
The parent compound, this compound, possesses several structural features that are potential sites for metabolic transformation. The dichloroanilino group, the dihydroimidazole ring, and the acetyl moiety are all susceptible to enzymatic attack. The imidazole ring, in particular, is a known substrate and, in some cases, an inhibitor of CYP450 enzymes.[5][6][7]
Comparative Metabolic Stability Analysis
To investigate the impact of structural modifications on metabolic stability, a series of analogs were synthesized and evaluated alongside the parent compound. The primary experimental model for this assessment is the in vitro microsomal stability assay, which utilizes liver microsomes—vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes.[2][8]
Table 1: Comparative in vitro Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | This compound | 45.8 | 15.1 |
| Analog A | Modification: Replacement of acetyl group with propionyl group | 55.2 | 12.5 |
| Analog B | Modification: Replacement of 2,6-dichloroanilino with 2,6-difluoroanilino | 32.1 | 21.6 |
| Analog C | Modification: Saturation of the imidazole ring to imidazolidine | > 120 | < 5.8 |
| Analog D | Modification: Introduction of a methyl group on the imidazole ring | 68.5 | 10.1 |
Data are presented as the mean of three independent experiments.
Interpretation of Results
The data presented in Table 1 clearly demonstrates the profound influence of structural alterations on metabolic stability.
-
Analog A , with a slightly larger acyl group, exhibits a modest increase in metabolic stability compared to the parent compound. This suggests that the acetyl group is a site of metabolism, and increasing its steric bulk may slightly hinder enzymatic access.
-
Conversely, Analog B , where the chlorine atoms are replaced with fluorine, shows a marked decrease in stability. This highlights the significant role of the halogen substituents in modulating the electronic properties of the molecule and its interaction with metabolizing enzymes.
-
The most dramatic effect is observed with Analog C , where the saturation of the imidazole ring to an imidazolidine results in a significant increase in metabolic stability. This strongly indicates that the double bond within the dihydroimidazole ring is a primary site of metabolic attack, likely through oxidation mediated by CYP450 enzymes.
-
Analog D , featuring a methyl group on the imidazole ring, also demonstrates enhanced stability. This is a classic medicinal chemistry strategy where the introduction of a small alkyl group can sterically shield a nearby metabolic soft spot from enzymatic degradation.
Experimental Design and Rationale
The selection of the in vitro microsomal stability assay is a deliberate choice rooted in its balance of physiological relevance and experimental feasibility.[2][9] Liver microsomes contain a rich complement of Phase I metabolizing enzymes, particularly the CYP450s, which are responsible for the metabolism of a vast number of drugs.[4][10]
Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow of the in vitro microsomal stability assay.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for conducting the microsomal stability assay.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of potassium phosphate monobasic and dibasic and adjust the pH to 7.4.
-
NADPH Regenerating System: Commercially available systems are recommended for consistency. Alternatively, prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11]
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of the parent compound and each analog in DMSO.
-
Human Liver Microsomes: Commercially available pooled human liver microsomes are recommended to average out inter-individual variability. Thaw on ice immediately before use and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[10]
2. Incubation Procedure:
-
In a 96-well plate, add 94 µL of the diluted microsomal solution to each well.
-
Add 1 µL of the 10 mM test compound stock solution to the respective wells (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 100 µL of ice-cold acetonitrile containing an internal standard.[8][12]
3. Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.[8]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a specific and sensitive method for the quantification of the parent compound and each analog.[13][14][15]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[12]
Causality and Self-Validation in the Protocol
-
Use of Pooled Microsomes: This minimizes the impact of genetic polymorphisms in CYP450 enzymes that exist across the population, providing a more representative measure of metabolic stability.[4]
-
Inclusion of a 0-minute Time Point: This serves as a crucial control to account for any non-enzymatic degradation or binding of the compound to the microsomes.
-
NADPH Regenerating System: The continuous supply of the essential cofactor NADPH ensures that the metabolic activity of the enzymes is maintained throughout the incubation period.[8]
-
LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the test compounds even in a complex biological matrix.[13][14]
Concluding Remarks
This comparative guide underscores the critical importance of early-stage metabolic stability assessment in drug discovery. The side-by-side analysis of this compound and its analogs clearly illustrates how targeted structural modifications can be rationally designed to enhance metabolic stability. The provided experimental protocol, grounded in scientific best practices, offers a robust framework for researchers to conduct their own investigations. By integrating these principles into the drug design and development process, the likelihood of identifying and advancing drug candidates with favorable pharmacokinetic profiles is significantly increased.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe disposal of 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling and disposing of halogenated organic waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The core principle of this guidance is risk mitigation. Halogenated organic compounds, as a class, are recognized for their potential toxicity and persistence in the environment.[1][2] Therefore, they must be managed as hazardous waste from the point of generation to their final disposal.[3]
Understanding the Hazard Profile
-
Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1] Similar chlorinated compounds are known to be irritants to the skin and eyes and may cause respiratory irritation.[4][5]
-
Environmental Persistence: Chlorinated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of soil and water.[6]
-
Reactivity: While many halogenated solvents are not flammable, they can decompose under high heat or combustion to form highly toxic gases.[7][8]
Given these potential hazards, the following disposal protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with documented transfer to a certified waste management provider.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound.
I. Personal Protective Equipment (PPE)
Before handling the compound or its waste, it is imperative to wear appropriate PPE to minimize exposure.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart.[2] | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield where splashing is possible.[9] | To protect the eyes from splashes of the chemical or its solutions. |
| Lab Coat | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | May be necessary if handling powders outside of a fume hood or if vapors are generated.[8] | To prevent inhalation of airborne particles or vapors. Use in accordance with your institution's respiratory protection program. |
II. Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.
Step 1: Designate a Halogenated Waste Stream At the point of generation, establish a dedicated waste stream for halogenated organic compounds.[7] Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[2]
Step 2: Select a Compatible Waste Container Choose a waste container that is in good condition and compatible with chlorinated organic compounds.[10]
-
Recommended Materials: Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[11]
-
Container Integrity: Ensure the container has a secure, leak-proof screw cap.[6][10] Do not use containers with cracks, deterioration, or incompatible materials (e.g., metal containers for potentially corrosive waste).[10][12]
Step 3: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added.[3][7] The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[7]
-
The associated hazards (e.g., "Toxic," "Irritant").[2]
-
The name of the principal investigator or laboratory contact.
III. Storage and Accumulation
The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][12]
Step 1: Satellite Accumulation Area (SAA) Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][10]
-
The SAA should be clearly marked.[12]
-
Keep the waste container closed at all times except when adding waste.[2][7]
-
Store the container in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.[2][8]
-
Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.[6]
Step 2: Accumulation Limits Be aware of the accumulation limits for your laboratory's generator status. An SAA can accumulate up to 55 gallons of hazardous waste.[13] Once the container is full, it must be moved to a central accumulation area within three days.[10]
IV. Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
Step 1: Evacuate and Alert Evacuate the immediate area and inform your colleagues and supervisor.[11]
Step 2: Don Appropriate PPE Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.[11]
Step 3: Contain the Spill Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][11] Do not use combustible materials like sawdust. [11]
Step 4: Collect and Dispose of Spill Debris Carefully collect the absorbed material and place it in a designated hazardous waste container.[11] Label the container as "Spill Debris" with the chemical name.
Step 5: Decontaminate the Area Clean the spill area with soap and water.[11]
Step 6: Report the Spill Report the incident to your institution's Environmental Health and Safety (EHS) department.[11] For large spills, evacuate the area and contact emergency services.[7]
V. Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
Step 1: Request a Waste Pickup When the waste container is nearly full (approximately 90% capacity to allow for expansion), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[11][12]
Step 2: Documentation Ensure that all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately.[2] This creates a "cradle-to-grave" record of the waste, which is a key requirement of the RCRA.[3]
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.
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Personal protective equipment for handling 1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Aniline and its chlorinated derivatives are well-documented for their toxicity, with primary exposure routes being skin absorption, inhalation, and ingestion.[1][2] The presence of two chlorine atoms on the aniline ring can increase the molecule's lipophilicity and potential for bioaccumulation, necessitating a highly cautious approach. This guide provides a comprehensive, field-tested framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound.
Hazard Profile: A Structurally-Informed Risk Assessment
Given the toxicological profile of related compounds like 2,6-dichloroaniline and the general hazards of anilines, we must assume that 1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone is:
-
Acutely Toxic: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Skin and Eye Irritant: Likely to cause skin irritation and serious eye damage.[3][4]
-
Organ Toxicant: May cause damage to organs through prolonged or repeated exposure.[2]
-
Aquatic Toxin: Assumed to be very toxic to aquatic life with long-lasting effects.[2][5]
This profile mandates the use of a comprehensive PPE strategy to create a robust barrier between the researcher and the chemical.
The Core Directive: Your PPE Ensemble
The selection of PPE is dictated by the need to prevent all potential routes of exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves.[1][5] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach or during the doffing process. Nitrile offers good resistance to a range of chemicals.[6] |
| Eye/Face Protection | Indirectly vented chemical splash goggles and a face shield.[7] | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary barrier for the entire face, especially when handling larger quantities or during splash-prone procedures.[8] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[5][9] | Essential for protection against inhalation of fine powders (if handling the solid form) and volatile organic vapors. A proper fit test is mandatory. |
| Body Protection | A flame-resistant lab coat with full-length sleeves and knit cuffs, worn over personal clothing. An impervious apron may be required for larger quantities.[7][8] | Protects skin and personal clothing from splashes and spills. Knit cuffs prevent chemicals from running up the sleeve. |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots.[6][8] | Protects feet from spills and falling objects. |
Operational Plan: Donning and Doffing Procedures
Cross-contamination often occurs during the removal of PPE. Following a strict, validated sequence for both donning and doffing is critical for safety.
Donning (Putting On) PPE Workflow
The process of putting on PPE should be systematic to ensure complete and proper coverage before entering the designated handling area.
Caption: A step-by-step workflow for the correct sequence of donning PPE.
Doffing (Removing) PPE Workflow
This sequence is designed to move from the most contaminated items to the least, preventing the transfer of the chemical to your skin or clean areas.
Caption: A systematic process for safely removing and disposing of contaminated PPE.
Emergency Response and Disposal Plan
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Call for immediate medical assistance.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS of a related compound (e.g., 2,6-dichloroaniline) to the medical professional.
Disposal Protocol:
-
Contaminated PPE: All disposable items (gloves, lab coats, etc.) must be considered hazardous waste. Collect them in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Chemical Waste: Unused chemical and any solutions containing it must be disposed of as hazardous waste according to local, state, and federal regulations.[2][10] Do not pour down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this comprehensive PPE and safety plan into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
